Dhodh-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H13ClN2O2 |
|---|---|
Molecular Weight |
312.7 g/mol |
IUPAC Name |
(Z)-N-(2-chloro-4-phenylphenyl)-2-cyano-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C17H13ClN2O2/c1-11(21)14(10-19)17(22)20-16-8-7-13(9-15(16)18)12-5-3-2-4-6-12/h2-9,21H,1H3,(H,20,22)/b14-11- |
InChI Key |
OVZOHAXVUVNPQF-KAMYIIQDSA-N |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)Cl)/O |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
Dhodh-IN-3: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-3 has been identified as a potent inhibitor of human Dihydroorotate Dehydrogenase (HsDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication, making DHODH a compelling target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders, as well as for the treatment of parasitic infections like malaria.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its quantitative inhibitory effects, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of DHODH
This compound exerts its primary effect through the direct inhibition of Dihydroorotate Dehydrogenase (DHODH). DHODH is a mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate, with subsequent reduction of a quinone electron acceptor.[3] By blocking the function of DHODH, this compound effectively halts the pyrimidine biosynthesis pathway, leading to a depletion of the intracellular pool of pyrimidines (uridine and cytidine). This pyrimidine starvation results in the inhibition of DNA and RNA synthesis, ultimately leading to cell cycle arrest and the suppression of cell proliferation.[1]
This compound, also referred to as compound 3 in the primary literature, was developed through a structure-based design approach aimed at optimizing the binding to the ubiquinone binding cavity of DHODH.[1]
Quantitative Data
The inhibitory potency of this compound against human DHODH has been quantitatively determined through enzymatic assays. The following table summarizes the key inhibitory constants.
| Parameter | Value | Target Enzyme |
| IC50 | 261 nM | Human DHODH (HsDHODH) |
| Kiapp | 32 nM | Human DHODH (HsDHODH) |
Table 1: Inhibitory constants of this compound against human Dihydroorotate Dehydrogenase. Data sourced from MedchemExpress and TargetMol, referencing Davies M, et al. J Med Chem. 2009.[1][2]
Signaling Pathways and Cellular Effects
The inhibition of DHODH by compounds such as this compound initiates a cascade of downstream cellular events and modulates several key signaling pathways.
Primary Signaling Pathway: Pyrimidine Biosynthesis Inhibition
The central mechanism of action is the direct inhibition of the de novo pyrimidine biosynthesis pathway. This leads to a reduction in the cellular pool of UMP, a precursor for all other pyrimidine nucleotides.
Downstream Cellular Consequences
The depletion of pyrimidines resulting from DHODH inhibition leads to a variety of cellular responses, including:
-
Cell Cycle Arrest: Rapidly proliferating cells are highly dependent on a constant supply of nucleotides for DNA replication. Pyrimidine starvation induced by DHODH inhibition typically leads to an arrest in the S-phase of the cell cycle.
-
Induction of Apoptosis: Prolonged pyrimidine depletion can trigger programmed cell death (apoptosis) in cancer cells.
-
Modulation of Gene Expression: The reduction in nucleotide pools can affect transcriptional processes and lead to changes in the expression of various genes, including those involved in cell growth and survival.
References
A Technical Guide to Cellular Target Engagement of DHODH Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the methods used to confirm and quantify the engagement of small molecule inhibitors with their intracellular target, Dihydroorotate Dehydrogenase (DHODH). Using the potent and selective inhibitor Brequinar as a representative example, this document details the underlying principles, experimental protocols, and data interpretation for key target engagement assays.
Introduction: DHODH as a Therapeutic Target
Dihydroorotate Dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate. Rapidly proliferating cells, including cancer cells and activated lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis, making DHODH a compelling therapeutic target for oncology, autoimmune diseases, and viral infections.[1]
Inhibitors of DHODH, such as Brequinar and Leflunomide, function by binding to the enzyme and blocking its catalytic activity, thereby depleting the cellular pool of pyrimidines necessary for proliferation.[2] Verifying that a compound directly binds to and occupies its intended target within a complex cellular environment is a crucial step in drug development. This process, known as target engagement, links a molecule's chemical properties to its biological effects and helps validate its mechanism of action.
The De Novo Pyrimidine Biosynthesis Pathway
The diagram below illustrates the central role of DHODH in the de novo synthesis of pyrimidines. The pathway begins with glutamine and bicarbonate and proceeds through several enzymatic steps to produce Uridine Monophosphate (UMP), a precursor for all other pyrimidine nucleotides. DHODH's location in the inner mitochondrial membrane links this pathway to the electron transport chain.
Quantitative Analysis of Inhibitor Potency
The potency of a DHODH inhibitor is typically first assessed using biochemical assays with purified enzyme. This provides a direct measure of the compound's intrinsic ability to inhibit the target. While cellular target engagement data for Brequinar is not widely available in public literature, its potent in vitro activity is well-documented.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Brequinar (DUP-785) | Human DHODH | Enzymatic Assay | 5.2 | [3][4] |
| Brequinar | Human DHODH | Enzymatic Assay | ~20 | [5] |
| Teriflunomide | Human DHODH | Enzymatic Assay | 411 | [6] |
Table 1: In Vitro Inhibitory Potency of Selected DHODH Inhibitors.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in intact cells or tissue lysates. The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting protein-ligand complex is often more resistant to thermal denaturation than the unbound protein.
CETSA Experimental Workflow
The CETSA workflow involves treating live cells with the compound, heating the cells across a temperature gradient, lysing the cells, separating soluble proteins from aggregated ones, and quantifying the amount of soluble target protein remaining at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Detailed Experimental Protocol: CETSA
This protocol provides a general framework for performing a CETSA experiment to assess Brequinar's engagement with DHODH.
-
Cell Culture: Culture a human cell line known to express DHODH (e.g., HL-60, HCT-116) to approximately 80% confluency.
-
Compound Treatment: Harvest cells and resuspend in media. Treat one batch of cells with the desired concentration of Brequinar (e.g., 1-10 µM) and a control batch with vehicle (DMSO). Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Heating Step: Aliquot the treated and control cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a specific temperature for a short duration (e.g., 3 minutes) across a defined gradient (e.g., 46°C to 64°C). Include an unheated control.
-
Cell Lysis: Lyse the cells to release soluble proteins. A common method is to perform three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Aggregates: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-induced aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the total protein concentration of each sample (e.g., using a BCA assay) to ensure equal loading.
-
Detection by Western Blot: Separate the soluble proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for DHODH, followed by a secondary antibody conjugated to HRP. Detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensity for DHODH at each temperature point. Normalize the data to the unheated control (100% soluble). Plot the normalized intensity versus temperature for both the Brequinar-treated and vehicle-treated samples to generate melting curves. The difference in the midpoint of these curves (Tm) represents the thermal shift (ΔTm).
Isothermal Dose-Response (ITDR) CETSA
To determine the cellular potency (EC50) of a compound, an isothermal dose-response (ITDR) experiment is performed. Cells are treated with a range of compound concentrations and then heated to a single, fixed temperature that causes significant but not complete protein denaturation. The resulting dose-dependent stabilization of the target protein is measured.
| Compound | Target | Assay Type | ΔTm (°C) | Cellular EC50 (nM) |
| Brequinar | DHODH | CETSA Melt Curve | Data not available | - |
| Brequinar | DHODH | ITDR-CETSA | - | Data not available |
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a highly sensitive, ratiometric method to quantify compound binding to a specific protein target in living cells.
Principle of NanoBRET™
The assay relies on energy transfer between a bioluminescent donor, NanoLuc® (Nluc) luciferase, and a fluorescent acceptor. The target protein (DHODH) is expressed in cells as a fusion with Nluc. A cell-permeable fluorescent ligand, known as a tracer, is designed to bind reversibly to the target protein. When the tracer binds to the DHODH-Nluc fusion, the fluorescent acceptor is brought into close proximity (<10 nm) to the Nluc donor. Upon addition of a substrate, the Nluc enzyme emits light, which excites the tracer, causing it to fluoresce. This energy transfer is measured as the BRET signal.
An unlabeled test compound (e.g., Brequinar) that binds to the same site on DHODH will compete with and displace the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.
Detailed Experimental Protocol: NanoBRET™
This protocol outlines the steps for developing and performing a NanoBRET assay for DHODH, assuming a suitable tracer is available.
-
Vector Construction: Clone the full-length human DHODH gene into a vector containing the NanoLuc® luciferase gene to create a DHODH-Nluc fusion construct.
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with the DHODH-Nluc expression vector.
-
Cell Plating: After 24 hours, harvest the transfected cells and plate them into a 96-well or 384-well white assay plate.
-
Compound Dosing: Prepare serial dilutions of Brequinar in Opti-MEM. Add the diluted compound to the appropriate wells and incubate under standard cell culture conditions.
-
Tracer Addition: Add the DHODH-specific fluorescent tracer at a predetermined optimal concentration (typically near its EC50) to all wells. Equilibrate the plate.
-
Detection: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. Add the substrate to all wells to initiate the reaction.
-
Measurement: Immediately measure the luminescence signal at two wavelengths using a plate reader equipped with appropriate filters: a donor emission filter (e.g., 460nm) and an acceptor emission filter (e.g., 618nm).
-
Data Analysis: Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal. Normalize the data to vehicle (DMSO) and no-tracer controls. Plot the normalized BRET ratio against the log of the Brequinar concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Compound | Target | Assay Type | Cellular IC50 (nM) |
| Brequinar | DHODH-Nluc | NanoBRET™ TE | Data not available |
Table 3: Cellular Target Engagement Data from NanoBRET™. The development of a specific NanoBRET™ assay for DHODH has not been reported in the public literature, thus no quantitative data is available.
Conclusion
Confirming that a drug candidate engages its intended target within the complex milieu of a living cell is a cornerstone of modern drug discovery. Technologies like the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ provide robust, quantitative methods to measure this critical interaction. While Brequinar is a well-established, potent inhibitor of purified DHODH, this guide highlights the specific experimental frameworks required to translate that biochemical potency into a quantitative measure of cellular target engagement. The detailed protocols and workflows provided serve as a practical resource for researchers aiming to validate the mechanism of action for novel DHODH inhibitors and other small molecules.
References
- 1. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
Dhodh-IN-3 Binding Site on Dihydroorotate Dehydrogenase (DHODH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-3 is a potent inhibitor of human Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step for the production of pyrimidines required for DNA and RNA synthesis. Its inhibition has emerged as a promising therapeutic strategy for various diseases, including cancer and autoimmune disorders. This technical guide provides an in-depth overview of the binding site of this compound on DHODH, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
This compound Binding Site and Interactions
This compound binds to the ubiquinone binding cavity of human DHODH.[1] While a co-crystal structure of this compound specifically with DHODH is not publicly available, analysis of crystal structures of DHODH in complex with other inhibitors that target the same pocket allows for a detailed inference of the binding interactions. This tunnel-like binding site is a hydrophobic channel located at the N-terminal domain of the enzyme, leading to the flavin mononucleotide (FMN) cofactor.
The binding of inhibitors in this pocket is primarily driven by hydrophobic interactions with a number of key amino acid residues. Additionally, hydrogen bonds and water-mediated interactions contribute to the stability of the enzyme-inhibitor complex.
Key Amino Acid Residues in the Ubiquinone Binding Pocket:
Based on the analysis of various DHODH-inhibitor complexes, the following residues are critical for inhibitor binding and are likely involved in the interaction with this compound:
-
Hydrophobic Interactions: The inhibitor is expected to form extensive hydrophobic contacts with residues such as Met43, Leu46, Leu58, Phe62, Phe98, Met111, and Leu359.
-
Hydrogen Bonding: Key residues capable of forming hydrogen bonds with inhibitors include Tyr38 and Arg136. These interactions are crucial for the orientation and affinity of the inhibitor within the binding site.
The specific interactions of this compound within this pocket will be dictated by its unique chemical structure, but it is anticipated to engage with a combination of these hydrophobic and hydrogen-bonding residues to achieve its potent inhibitory activity.
Quantitative Binding Data
The inhibitory potency of this compound against human DHODH has been quantified through enzymatic assays. The available data is summarized in the table below.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | 261 nM | Human | In vitro enzyme assay | [1] |
| Kiapp | 32 nM | Human | In vitro enzyme assay | [1] |
Table 1: Quantitative Binding Data for this compound with Human DHODH. IC50 represents the half-maximal inhibitory concentration, and Kiapp is the apparent inhibition constant.
Experimental Protocols
DHODH Enzyme Inhibition Assay (DCIP-based)
This colorimetric assay measures the activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH enzyme
-
This compound or other test inhibitors
-
Dihydroorotate (DHO) - substrate
-
Coenzyme Q10 (CoQ10) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600-620 nm
Procedure:
-
Prepare Reagents: Dissolve DHO, CoQ10, and DCIP in the assay buffer to their final desired concentrations. Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a defined amount of recombinant human DHODH to each well. Add the desired concentrations of this compound or control vehicle (e.g., DMSO) to the wells. Incubate for a specific period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: To start the enzymatic reaction, add a mixture of DHO, CoQ10, and DCIP to each well.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 600-620 nm over time using a spectrophotometer. The rate of DCIP reduction is proportional to the DHODH activity.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand and an analyte.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human DHODH (ligand)
-
This compound (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified recombinant human DHODH in the immobilization buffer over the activated surface to achieve covalent coupling via amine groups.
-
Deactivate the remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the different concentrations of this compound over the immobilized DHODH surface at a constant flow rate.
-
Monitor the association phase in real-time as the inhibitor binds to the enzyme.
-
-
Dissociation:
-
After the association phase, switch back to flowing only the running buffer over the sensor surface.
-
Monitor the dissociation of the this compound from the DHODH in real-time.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
X-ray Crystallography of DHODH-Inhibitor Complex
This technique is used to determine the three-dimensional structure of the protein-inhibitor complex at atomic resolution.
Procedure:
-
Protein Expression and Purification: Express and purify a high concentration of soluble and stable human DHODH.
-
Crystallization:
-
Co-crystallization: Mix the purified DHODH with a molar excess of this compound and screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods with various precipitants, buffers, and salts.
-
Soaking: Alternatively, grow crystals of apo-DHODH first and then soak them in a solution containing this compound.
-
-
Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron beamline.
-
-
Structure Determination:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using molecular replacement with a known DHODH structure as a search model.
-
-
Model Building and Refinement:
-
Build the atomic model of the DHODH-Dhodh-IN-3 complex into the electron density map.
-
Refine the model to improve its agreement with the experimental data.
-
-
Structure Analysis: Analyze the final structure to identify the specific interactions between this compound and the amino acid residues of the DHODH binding site.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the de novo pyrimidine biosynthesis pathway and a general workflow for the characterization of a DHODH inhibitor like this compound.
Caption: De novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.
Caption: General workflow for the characterization of a DHODH inhibitor.
References
Dhodh-IN-3: A Potent Inhibitor of Pyrimidine Biosynthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Dhodh-IN-3, a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH), on the pyrimidine biosynthesis pathway. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental evaluation of DHODH inhibitors.
Introduction
The de novo pyrimidine biosynthesis pathway is a fundamental cellular process responsible for the synthesis of pyrimidine nucleotides, which are essential for the production of DNA, RNA, and other vital biomolecules. Dihydroorotate dehydrogenase (DHODH) is a key, rate-limiting enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][2][3] Due to the high demand for nucleotides in rapidly proliferating cells, such as cancer cells and activated lymphocytes, DHODH has emerged as a promising therapeutic target for various diseases, including cancer, autoimmune disorders, and viral infections.[4] this compound is a potent inhibitor of human DHODH (HsDHODH), effectively blocking the pyrimidine biosynthesis pathway.[5]
Mechanism of Action of this compound
This compound exerts its biological effects by directly inhibiting the enzymatic activity of DHODH. This enzyme is located on the inner mitochondrial membrane and is a key component of the electron transport chain.[3] this compound binds to the ubiquinone binding site of DHODH, preventing the natural substrate, dihydroorotate, from being oxidized to orotate.[5] This blockade leads to a depletion of the intracellular pool of pyrimidines, which in turn inhibits DNA and RNA synthesis, ultimately leading to cell cycle arrest and a reduction in cell proliferation.[6]
Quantitative Data
The inhibitory potency of this compound against human DHODH has been quantitatively determined through in vitro enzymatic assays. The key parameters are summarized in the table below.
| Parameter | Value | Enzyme | Source |
| IC50 | 261 nM | Human DHODH (HsDHODH) | [5] |
| Kiapp | 32 nM | Human DHODH (HsDHODH) | [5] |
IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the DHODH enzyme activity. Kiapp (Apparent inhibition constant): An indicator of the binding affinity of this compound to the DHODH enzyme.
Signaling Pathway
The inhibition of DHODH by this compound has a direct impact on the de novo pyrimidine biosynthesis pathway. The following diagram illustrates the pathway and the point of inhibition.
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound.
DHODH Enzyme Inhibition Assay
This protocol describes an in vitro assay to determine the IC50 value of this compound against recombinant human DHODH. The assay measures the reduction of a chromogenic indicator, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.
Materials:
-
Recombinant human DHODH (N-terminally truncated)
-
This compound
-
L-Dihydroorotic acid
-
Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
96-well clear-bottom microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 2 µL of the diluted this compound or DMSO (for the no-inhibitor control) to each well.
-
Add 48 µL of the assay buffer containing recombinant human DHODH to each well to a final concentration of 0.02 µg per well.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Prepare the substrate mixture containing 2 mM L-dihydroorotic acid, 0.2 mM decylubiquinone, and 0.12 mM DCIP in the assay buffer.
-
Initiate the reaction by adding 50 µL of the substrate mixture to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10 minutes at 30°C using a microplate reader. The decrease in absorbance corresponds to the reduction of DCIP.
-
Calculate the initial reaction rates (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the DHODH enzyme inhibition assay.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on the viability and proliferation of cancer cell lines. The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., A549, HL-60)
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
Caption: Workflow for the MTT cell viability assay.
Conclusion
This compound is a potent and specific inhibitor of human DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway. Its ability to disrupt nucleotide synthesis makes it a valuable research tool for studying cellular metabolism and a potential therapeutic candidate for diseases characterized by rapid cell proliferation. The experimental protocols provided in this guide offer a framework for the further investigation of this compound and other DHODH inhibitors.
References
- 1. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Synthesis of a Novel DHODH Inhibitor: A Technical Overview
Abstract
This document provides a comprehensive technical guide on the discovery, synthesis, and characterization of potent inhibitors targeting Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. Due to the absence of publicly available data for a specific molecule designated "Dhodh-IN-3," this whitepaper will use a representative DHODH inhibitor, herein referred to as Dhodh-IN-X , to illustrate the core principles and methodologies involved in the development of this class of therapeutic agents. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Introduction to DHODH as a Therapeutic Target
Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[3] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are particularly dependent on the de novo pathway.[4][5] This dependency makes DHODH an attractive target for the development of therapeutics for cancer, autoimmune diseases, and viral infections.[3][6][7] Inhibition of DHODH leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and the suppression of cell proliferation.[3][5] Several DHODH inhibitors have been developed, including the FDA-approved drugs leflunomide and its active metabolite teriflunomide, used in the treatment of rheumatoid arthritis and multiple sclerosis, respectively.[3][4][6]
The Discovery of Potent DHODH Inhibitors
The discovery of novel DHODH inhibitors often begins with high-throughput screening of compound libraries to identify initial hits. These hits are then optimized through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. For instance, a novel class of human DHODH inhibitors was identified through in vitro screening of an in-house library, leading to compounds with a 6-isopropyl-1,5,6,7-tetrahydro-4H-benzo[d][1][3][8]triazol-4-one scaffold.[9] Another approach involves cell-based phenotypic screening, which led to the discovery of indoluidin D and its derivatives as DHODH inhibitors that promote myeloid differentiation.[10]
The following workflow outlines a typical discovery process for a novel DHODH inhibitor like Dhodh-IN-X.
Synthesis of DHODH Inhibitors
The chemical synthesis of DHODH inhibitors varies depending on the specific chemical scaffold. Many potent inhibitors, such as brequinar and its analogs, are based on a quinoline carboxylic acid core.[11] The synthesis of such compounds often involves a multi-step process. For example, a general synthesis of a brequinar analog might involve the construction of the quinoline ring system followed by the introduction of various substituents to explore structure-activity relationships. A detailed synthetic scheme for a hypothetical Dhodh-IN-X, based on known synthetic routes for similar compounds, is provided in the experimental protocols section.
In Vitro Biological Activity
The potency of DHODH inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50) against the purified enzyme. The table below summarizes the in vitro activity of several known DHODH inhibitors against human DHODH (hDHODH).
| Compound | IC50 (nM) for hDHODH | Reference |
| Brequinar | 10 - 12 | [12][13] |
| Teriflunomide | 262 | [12] |
| Vidofludimus | 141 | [12] |
| FF1215T | 9 | [12] |
| MEDS433 | 1.2 | [14] |
| DHODH-IN-16 | 0.396 | [1] |
| DHODH-IN-17 | 400 | [1] |
Signaling Pathway Modulation
DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is crucial for the production of UMP, a precursor for all other pyrimidine nucleotides. By inhibiting DHODH, compounds like Dhodh-IN-X block this pathway, leading to a depletion of pyrimidines necessary for DNA and RNA synthesis. This ultimately results in cell cycle arrest, particularly at the S-phase, and can induce apoptosis in rapidly dividing cells.[5][11] Some studies have also suggested a link between DHODH and other signaling pathways, such as the Wnt/β-catenin pathway.[8]
The following diagram illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway and the effect of its inhibition.
Experimental Protocols
General Synthetic Route for a Brequinar-like DHODH Inhibitor (Dhodh-IN-X)
The synthesis of a Dhodh-IN-X, a hypothetical brequinar analog, could be achieved through a multi-step synthetic sequence. A representative protocol is outlined below. Note: This is a generalized procedure and would require optimization for specific analogs.
-
Step 1: Condensation Reaction: An appropriately substituted aniline is condensed with diethyl 2-(ethoxymethylene)malonate to form an enamine intermediate.
-
Step 2: Cyclization: The enamine intermediate undergoes thermal cyclization to form the corresponding 4-hydroxyquinoline-3-carboxylate ester.
-
Step 3: Halogenation: The 4-hydroxy group is converted to a 4-chloroquinoline derivative using a chlorinating agent such as phosphoryl chloride.
-
Step 4: Suzuki Coupling: The 2-position of the quinoline ring (if appropriately functionalized with a halide) is subjected to a Suzuki coupling reaction with a desired boronic acid to introduce structural diversity.
-
Step 5: Saponification: The ester at the 3-position is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide to yield the final product, Dhodh-IN-X.
In Vitro hDHODH Inhibition Assay
The inhibitory activity of Dhodh-IN-X against human DHODH can be determined using a colorimetric assay that monitors the reduction of a dye.[15][16]
-
Reagents and Materials: Recombinant human DHODH, dihydroorotate, decylubiquinone, 2,6-dichloroindophenol (DCIP), Tris-HCl buffer, Triton X-100, and the test compound (Dhodh-IN-X).
-
Assay Procedure:
-
A reaction mixture is prepared containing Tris-HCl buffer, Triton X-100, DCIP, and decylubiquinone.
-
Varying concentrations of Dhodh-IN-X are added to the wells of a microplate.
-
The reaction is initiated by the addition of dihydroorotate and recombinant hDHODH.
-
The reduction of DCIP is monitored by measuring the decrease in absorbance at 600 nm over time.
-
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.[17]
Cell Proliferation Assay
The effect of Dhodh-IN-X on the proliferation of cancer cell lines can be assessed using various methods, such as the MTT or CellTiter-Glo assay.
-
Cell Culture: Cancer cells (e.g., A549, HL-60) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of Dhodh-IN-X for a specified period (e.g., 72 hours).
-
Viability Assessment: A viability reagent (e.g., MTT, CellTiter-Glo) is added to each well, and the signal (absorbance or luminescence) is measured according to the manufacturer's protocol.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.
Conclusion
DHODH remains a highly viable target for the development of new therapeutics. The discovery and optimization of potent and selective inhibitors, exemplified here by the hypothetical Dhodh-IN-X, require a multidisciplinary approach encompassing high-throughput screening, medicinal chemistry, and robust biological evaluation. The methodologies and data presented in this guide provide a framework for the continued exploration of DHODH inhibitors as a promising class of drugs for a variety of diseases characterized by rapid cell proliferation.
References
- 1. glpbio.com [glpbio.com]
- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. scbt.com [scbt.com]
- 8. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 12. ashpublications.org [ashpublications.org]
- 13. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iris.unito.it [iris.unito.it]
- 15. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. ww2.amstat.org [ww2.amstat.org]
Structure-Activity Relationship of DHODH Inhibitors: A Technical Guide
Introduction
Dihydroorotate Dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][2][3] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA.[1][2] Consequently, DHODH plays a vital role in the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.[2][4] This dependency makes DHODH a compelling therapeutic target for the development of drugs for cancer, autoimmune diseases, and viral infections.[1][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a class of DHODH inhibitors, offering insights for researchers and professionals in drug development. While the specific compound "Dhodh-IN-3" did not yield public data, we will explore the SAR of a well-characterized series of 4-thiazolidinone derivatives to exemplify the principles of DHODH inhibitor design.
The De Novo Pyrimidine Biosynthesis Pathway
The de novo synthesis of pyrimidines is a fundamental metabolic pathway. DHODH catalyzes the fourth and only redox step in this pathway, located in the inner mitochondrial membrane.[2][6] Its activity is linked to the electron transport chain.[7][8]
Structure-Activity Relationship of 4-Thiazolidinone Derivatives
A series of 4-thiazolidinone derivatives have been identified as novel inhibitors of human DHODH (hDHODH).[4] The core scaffold and the substitutions at various positions (R, R1, and R2) are crucial for their inhibitory activity.
Core Scaffold:
The foundational chemical structure for this series is the 4-thiazolidinone ring.
Quantitative SAR Data
The inhibitory activities of the synthesized 4-thiazolidinone derivatives against hDHODH are summarized below. The data highlights how different functional groups at the R, R1, and R2 positions influence the half-maximal inhibitory concentration (IC50).
| Compound | R | R1 | R2 | IC50 (µM)[4] |
| 26 | 4-Cl-Ph | CN | COOEt | 1.75 |
| 31 | 3-CF3-Ph | CN | COOEt | 1.12 |
Note: This table presents a selection of the most potent compounds discussed in the cited literature for illustrative purposes.
Key SAR Insights:[4]
-
R1 Position: A cyano (CN) group at the R1 position appears to be favorable for inhibitory activity.
-
R2 Position: An ester group (COOEt) at the R2 position contributes positively to the bioactivity.
-
R Position (Phenyl Group Substitutions): Hydrophobic substitutions at the para- or meta-positions of the phenyl group at R are beneficial for improving inhibitory potency. For instance, the electron-withdrawing groups chlorine (Cl) at the para-position (compound 26) and trifluoromethyl (CF3) at the meta-position (compound 31) resulted in significant inhibitory activity.
Experimental Protocols
In Vitro hDHODH Inhibition Assay
The following is a detailed methodology for a typical in vitro assay to determine the inhibitory activity of compounds against hDHODH.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
L-dihydroorotate (substrate)
-
2,6-dichloroindophenol (DCIP) (electron acceptor)
-
Coenzyme Q10
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compounds dissolved in DMSO
-
96-well microplates
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Reaction Mixture Preparation: The assay buffer, recombinant hDHODH enzyme, and Coenzyme Q10 are mixed in the wells of a 96-well plate.
-
Compound Addition: The test compounds at various concentrations are added to the reaction mixture and incubated for a specific period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate L-dihydroorotate and the electron acceptor DCIP.
-
Measurement: The reduction of DCIP is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow
The following diagram illustrates a general workflow for the screening and characterization of DHODH inhibitors.
Binding Mode of 4-Thiazolidinone Derivatives
Binding mode analysis suggests that potent 4-thiazolidinone derivatives interact with key residues in the hDHODH active site.[4] For example, compound 31 is predicted to form a hydrogen bond with the amino acid residue Tyr38.[4] Additionally, a water-mediated hydrogen bond with Ala55 may also be crucial for maintaining the bioactivity of this series of compounds.[4] These interactions help to anchor the inhibitor within the binding pocket, leading to the effective blockade of enzyme function.
Conclusion
The structure-activity relationship studies of 4-thiazolidinone derivatives provide valuable insights into the design of novel and potent hDHODH inhibitors. The key takeaways include the importance of a cyano group at the R1 position, an ester moiety at the R2 position, and hydrophobic substitutions on the phenyl ring at the R position for enhanced inhibitory activity.[4] Further optimization of these chemical features, guided by an understanding of the binding mode interactions, holds the potential for the development of more effective therapeutic agents targeting DHODH for the treatment of various proliferative diseases.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of DHODH Enhances Replication-Associated Genomic Instability and Promotes Sensitivity in Endometrial Cancer [mdpi.com]
In Vitro Characterization of Dhodh-IN-3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet in-depth overview of the in vitro characterization of Dhodh-IN-3, a potent inhibitor of human Dihydroorotate Dehydrogenase (HsDHODH). This document summarizes key quantitative data, outlines representative experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
Core Quantitative Data
This compound has been identified as a potent inhibitor of human DHODH. The key in vitro inhibitory activities are summarized in the table below.
| Parameter | Value | Target | Reference |
| IC50 | 261 nM | Human DHODH (HsDHODH) | [1][2] |
| Kiapp | 32 nM | Human DHODH (HsDHODH) | [1][2] |
Mechanism of Action
This compound targets Dihydroorotate Dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[3] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication.[3] By inhibiting DHODH, this compound disrupts the production of pyrimidines, thereby impeding the proliferation of rapidly dividing cells, such as cancer cells, which are often highly dependent on this pathway.[1] The enzyme catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the synthesis of uridine monophosphate (UMP).[3]
Experimental Protocols
While the specific, detailed experimental protocol for the characterization of this compound is not publicly available, a representative methodology for a DHODH enzyme inhibition assay is provided below based on common practices in the field.
Representative DHODH Enzyme Inhibition Assay Protocol:
This protocol describes a fluorescence-based assay to determine the enzymatic activity of DHODH and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human DHODH enzyme
-
L-Dihydroorotate (DHO) - Substrate
-
Resazurin - Indicator
-
Flavin mononucleotide (FMN) - Cofactor
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Tween-20)
-
This compound or other test compounds
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the human DHODH enzyme to all wells except the negative control and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrates (L-DHO and resazurin) and the cofactor (FMN) to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Measure the fluorescence of resorufin, the product of resazurin reduction, using a fluorescence plate reader (e.g., excitation at 560 nm and emission at 590 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of a DHODH inhibitor.
Signaling Pathway
The diagram below illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.
References
- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH inhibition impedes glioma stem cell proliferation, induces DNA damage, and prolongs survival in orthotopic glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
Cellular Pathways Modulated by Dhodh-IN-3 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis.[1] Consequently, DHODH has emerged as a promising therapeutic target in oncology.[2][3] Dhodh-IN-3 is a potent inhibitor of human DHODH (HsDHODH), positioning it as a valuable tool for research and potential drug development. This technical guide provides an in-depth overview of the cellular pathways modulated by treatment with potent DHODH inhibitors like this compound, supported by experimental protocols and data presentation. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates its expected cellular effects based on its high potency and the well-documented activities of other DHODH inhibitors.
This compound: A Potent DHODH Inhibitor
This compound has been identified as a potent inhibitor of human DHODH. The key inhibitory activities are summarized in the table below.
| Compound | Target | IC50 | Kiapp | Chemical Formula | CAS Number |
| This compound | Human Dihydroorotate Dehydrogenase (HsDHODH) | 261 nM[4] | 32 nM[4] | C17H13CLN2O2[4] | 1148126-04-8[4] |
Core Cellular Pathway Modulated by this compound
The primary cellular pathway targeted by this compound is the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, this compound blocks the conversion of dihydroorotate to orotate, a crucial step in the synthesis of uridine monophosphate (UMP), which is a precursor for all other pyrimidine nucleotides.[3][5]
Downstream Cellular Consequences of DHODH Inhibition
The depletion of the pyrimidine pool resulting from DHODH inhibition triggers a cascade of downstream cellular effects, primarily impacting highly proliferative cells.
Cell Cycle Arrest
A hallmark of DHODH inhibition is the induction of cell cycle arrest, most commonly in the S-phase.[1][6] This is a direct consequence of insufficient deoxy-pyrimidine triphosphates (dCTP and dTTP) required for DNA replication.[6]
Induction of Apoptosis
Prolonged pyrimidine starvation and the resulting replication stress can lead to the activation of apoptotic pathways.[7][8] Inhibition of DHODH has been shown to induce apoptosis in various cancer cell lines, often characterized by the cleavage of caspase-3 and PARP.[9]
Modulation of Other Signaling Pathways
Recent studies have indicated that DHODH inhibition can impact other signaling pathways, suggesting a broader role for this enzyme beyond pyrimidine synthesis.
-
mTOR Pathway: DHODH inhibition has been shown to regulate the mTOR pathway, which is a central regulator of cell growth, proliferation, and metabolism. This interaction can synergize with other anticancer agents to induce ferroptosis.[4]
-
Wnt/β-catenin Signaling: Some evidence suggests a link between DHODH and the Wnt/β-catenin signaling pathway, where DHODH inhibition can lead to the degradation of β-catenin, thereby suppressing cancer cell growth.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cellular effects of this compound.
DHODH Enzymatic Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of recombinant human DHODH.
Protocol:
-
A recombinant N-terminally truncated human DHODH enzyme is used.
-
The standard assay mixture contains 60 µM 2,6-dichloroindophenol (DCIP), 50 µM decylubiquinone, and 100 µM dihydroorotate in an assay buffer (50 mM Tris-HCl, 150 mM potassium chloride, 0.1% Triton X-100, pH 8.0).[10]
-
The DHODH enzyme, with or without varying concentrations of this compound, is added to the assay mixture.
-
The reaction is initiated by the addition of dihydroorotate.
-
The reduction of DCIP is monitored by measuring the decrease in absorbance at 600 nm over time at 30°C.[10]
-
IC50 values are calculated from the dose-response curves.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.
Protocol (using CCK-8/WST-8):
-
Seed cancer cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells per well and incubate overnight.[4]
-
Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for 24, 48, or 72 hours.[4]
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) or WST-8 reagent to each well.[4]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[11]
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Cell Cycle Analysis
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.
Protocol:
-
Treat cells with this compound or vehicle control for 24, 48, or 72 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing and store at -20°C overnight.[12]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[12][13]
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.[14]
-
The data is then used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[14]
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the expression levels of key apoptosis-related proteins.
Protocol:
-
Treat cells with this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[15]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.[16][17]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[17]
Conclusion
This compound is a potent inhibitor of human DHODH, and as such, it is expected to modulate cellular pathways in a manner consistent with other potent inhibitors of this enzyme. The primary effect of this compound treatment is the depletion of the cellular pyrimidine pool, leading to cell cycle arrest, particularly in the S-phase, and the induction of apoptosis in rapidly proliferating cells. Furthermore, emerging evidence suggests that DHODH inhibition may have broader effects on cellular signaling, including the mTOR and Wnt/β-catenin pathways. The experimental protocols provided in this guide offer a framework for researchers to investigate the specific cellular and molecular consequences of this compound treatment in various cancer models. Further research into this compound and similar compounds will be crucial for elucidating the full therapeutic potential of targeting DHODH in cancer.
References
- 1. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]
- 2. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mesamalaria.org [mesamalaria.org]
- 6. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 17. academic.oup.com [academic.oup.com]
In-Depth Technical Guide to the Pharmacological Properties of Dhodh-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-3 is a potent, small-molecule inhibitor of human dihydroorotate dehydrogenase (HsDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes, as well as for the survival of certain parasites like Plasmodium falciparum, the causative agent of malaria. By targeting HsDHODH, this compound disrupts the synthesis of pyrimidines, thereby inhibiting DNA and RNA synthesis and ultimately leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.
Core Pharmacological Data
The inhibitory activity of this compound against human DHODH has been quantitatively characterized, revealing it to be a nanomolar-range inhibitor. The key pharmacological parameters are summarized in the table below.
| Parameter | Value | Target | Notes |
| IC50 | 261 nM | Human DHODH (HsDHODH) | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the enzyme's activity. |
| Kiapp | 32 nM | Human DHODH (HsDHODH) | The apparent dissociation constant, reflecting the binding affinity of this compound to the ubiquinone binding site of the enzyme. |
Table 1: Quantitative Pharmacological Data for this compound
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ubiquinone binding cavity of dihydroorotate dehydrogenase.[1] This binding event competitively inhibits the interaction of the natural substrate, ubiquinone, which is essential for the catalytic activity of the enzyme. DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. By blocking this step, this compound leads to a depletion of the intracellular pyrimidine pool, which is critical for the synthesis of DNA and RNA. Consequently, rapidly proliferating cells that rely heavily on this pathway are unable to sustain their growth and replication.
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound, as referenced from the primary literature.
Human DHODH Expression and Purification
Recombinant human DHODH (residues 30-396) is expressed in E. coli and purified. The expression is typically induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). The purification process involves affinity chromatography, followed by further purification steps to ensure a high degree of homogeneity.
DHODH Enzyme Activity Assay
The enzymatic activity of DHODH is determined by monitoring the reduction of a specific electron acceptor, 2,6-dichloroindophenol (DCIP), in the presence of the substrate dihydroorotate. The reaction is initiated by the addition of the enzyme, and the decrease in absorbance at a specific wavelength (e.g., 600 nm) is measured over time.
Reaction Mixture Components:
-
Buffer (e.g., Tris-HCl)
-
Detergent (e.g., Triton X-100)
-
Coenzyme Q (Decylubiquinone)
-
Dihydroorotate (substrate)
-
DCIP (electron acceptor)
-
Purified HsDHODH enzyme
The IC50 value for this compound is determined by measuring the enzyme activity across a range of inhibitor concentrations and fitting the data to a dose-response curve.
Determination of Apparent Dissociation Constant (Kiapp)
The apparent dissociation constant (Kiapp) is determined through kinetic studies. Enzyme activity is measured at various concentrations of both the substrate (dihydroorotate) and the inhibitor (this compound). The data are then fitted to appropriate enzyme inhibition models (e.g., competitive, non-competitive, or mixed-type inhibition) using non-linear regression analysis to calculate the Kiapp value.
Potential Therapeutic Applications
The potent inhibition of human DHODH by this compound suggests its potential as a therapeutic agent in diseases characterized by rapid cell proliferation. The primary literature indicates a strong potential for its development in the treatment of malaria, given the reliance of Plasmodium falciparum on the de novo pyrimidine synthesis pathway.[1] Further research may also explore its utility in autoimmune diseases and certain types of cancer.
Conclusion
This compound is a well-characterized, potent inhibitor of human dihydroorotate dehydrogenase with a clear mechanism of action. The provided quantitative data and experimental protocols offer a solid foundation for further preclinical and clinical development. Its potential as an anti-malarial agent is of significant interest and warrants further investigation. This technical guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting the de novo pyrimidine biosynthesis pathway.
References
The Impact of DHODH Inhibition on Cellular Proliferation and Viability: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical role of dihydroorotate dehydrogenase (DHODH) in cell proliferation and viability, and the profound impact of its inhibition. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2][3][4] Rapidly proliferating cells, such as cancer cells, are particularly dependent on this pathway to meet their high demand for nucleotides.[5] Consequently, DHODH has emerged as a promising therapeutic target for various diseases, including cancer and autoimmune disorders.[2][3] This document provides a comprehensive summary of the effects of DHODH inhibitors on cell proliferation and viability, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.
Core Concepts of DHODH Inhibition
DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[2][4] Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn hampers DNA and RNA synthesis, ultimately leading to cell cycle arrest and a reduction in cell proliferation.[3][6] Furthermore, DHODH is linked to the mitochondrial electron transport chain, and its inhibition can lead to increased reactive oxygen species (ROS) production, mitochondrial dysfunction, and subsequent apoptosis or other forms of programmed cell death like ferroptosis.[2][7][8]
Quantitative Impact of DHODH Inhibitors on Cell Viability
The efficacy of DHODH inhibitors is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell viability or enzyme activity by 50%, respectively. The following tables summarize the reported in vitro efficacy of various DHODH inhibitors across different cancer cell lines.
Table 1: EC50 Values of DHODH Inhibitors on Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | EC50 (µM) | Assay |
| A771726 | A375 | Melanoma | 14.52 | XTT |
| A771726 | H929 | Myeloma | 45.78 | XTT |
| A771726 | Ramos | Burkitt's Lymphoma | 5.36 | XTT |
| Brequinar (BQR) | A375 | Melanoma | 0.14 | XTT |
| Brequinar (BQR) | H929 | Myeloma | 0.24 | XTT |
| Brequinar (BQR) | Ramos | Burkitt's Lymphoma | 0.054 | XTT |
Data sourced from a study on DHODH inhibitors targeting c-Myc.[1]
Table 2: IC50/GI50 Values of Novel DHODH Inhibitors
| Inhibitor | Cell Line | Cancer Type | GI50 (nM) | Assay |
| SBL-105 | THP-1 | Acute Myeloid Leukemia | 60.66 | MTT |
| SBL-105 | TF-1 | Acute Myeloid Leukemia | 45.33 | MTT |
| SBL-105 | HL-60 | Acute Myeloid Leukemia | 73.98 | MTT |
| SBL-105 | SKM-1 | Acute Myeloid Leukemia | 86.01 | MTT |
Data sourced from a study on the novel DHODH inhibitor SBL-105.[9]
Table 3: Apoptotic Effect of Meds433 on CML Cells
| Cell Type | Condition | Apoptosis Induction |
| Newly Diagnosed CML CD34+ | Meds433 (starting at 100 nM) | Significant reduction in cell viability |
| Resistant CML CD34+ | Meds433 (starting at 100 nM) | Significant reduction in cell viability |
| K562 and CML-T1 | Meds433 | Induction of apoptosis |
Data sourced from a study on DHODH inhibition in Chronic Myeloid Leukemia.[10]
Key Experimental Protocols
Accurate assessment of the impact of DHODH inhibitors on cell proliferation and viability relies on robust experimental methodologies. Below are detailed protocols for commonly employed assays.
Cell Viability Assays (MTT, XTT, CCK-8)
These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the DHODH inhibitor (e.g., Dhodh-IN-3) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
Reagent Addition:
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
XTT Assay: Add the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent mixture to each well and incubate for 2-4 hours.
-
CCK-8 Assay: Add Cell Counting Kit-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/EC50 value by plotting a dose-response curve.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the DHODH inhibitor for the desired time. Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the DHODH inhibitor.[10]
DHODH Enzymatic Assay
This assay directly measures the enzymatic activity of DHODH.
-
Enzyme and Compound Preparation: Prepare a reaction mixture containing recombinant human DHODH enzyme.[11] Add varying concentrations of the DHODH inhibitor.
-
Initiation of Reaction: Start the reaction by adding the substrates, such as L-dihydroorotic acid and a suitable electron acceptor like decylubiquinone or 2,6-dichlorophenolindophenol (DCIP).[9][11]
-
Kinetic Measurement: Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 600 nm for DCIP).[9]
-
IC50 Determination: Calculate the percentage of enzyme inhibition at each inhibitor concentration and determine the IC50 value.[9]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways affected by DHODH inhibition and a typical experimental workflow.
Caption: Signaling pathway of DHODH inhibition.
References
- 1. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase [jcancer.org]
- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]
- 6. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Dhodh-IN-3's Biological Activity: A Technical Guide
Disclaimer: Publicly available information and scientific literature databases do not contain specific data for a compound designated "Dhodh-IN-3" as of the last update. The following technical guide is a template based on the established biological activity of known Dihydroorotate Dehydrogenase (DHODH) inhibitors. This document is intended to serve as a framework for researchers and drug development professionals to organize and present data once it becomes available for this compound.
Introduction: Dihydroorotate Dehydrogenase (DHODH) as a Therapeutic Target
Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, which have a high demand for nucleotides.[2][3] DHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate.[4][5] Located in the inner mitochondrial membrane, DHODH links pyrimidine synthesis to the electron transport chain.[2][6] Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, making it an attractive target for the development of therapeutics for cancer, autoimmune diseases, and viral infections.[1][7]
This guide provides a comprehensive overview of the methodologies and data presentation standards for the early-stage biological characterization of a novel DHODH inhibitor, hypothetically named this compound.
Quantitative Data Summary
Clear and concise presentation of quantitative data is critical for evaluating the potency and efficacy of a new chemical entity. The following tables provide a standardized format for summarizing the biological activity of this compound.
Table 1: In Vitro Enzymatic Activity of this compound
| Assay Type | Target | IC50 (nM) | Ki (nM) | Hill Slope | Notes |
| DHODH Enzymatic Assay | Human DHODH | Data | Data | Data | Recombinant enzyme |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | EC50 (µM) | Time Point (h) | Notes |
| HL-60 | Cell Proliferation (MTS/MTT) | Data | 72 | Acute Myeloid Leukemia |
| Jurkat | Cell Proliferation (MTS/MTT) | Data | 72 | T-cell Leukemia |
| A549 | Cell Proliferation (MTS/MTT) | Data | 72 | Lung Carcinoma |
| PBMC | Cell Proliferation (MTS/MTT) | Data | 72 | Peripheral Blood Mononuclear Cells |
Table 3: Effects of this compound on Cellular Processes
| Cell Line | Process | Endpoint Measured | Concentration (µM) | Result |
| e.g., HL-60 | Cell Cycle | % Cells in S-phase | Data | e.g., Decrease |
| e.g., HL-60 | Apoptosis | % Annexin V Positive Cells | Data | e.g., Increase |
| e.g., T-cells | Cytokine Production | IFNγ levels (pg/mL) | Data | e.g., Decrease |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections describe standard methodologies for characterizing DHODH inhibitors.
Recombinant Human DHODH Enzymatic Assay
This assay measures the ability of a test compound to inhibit the enzymatic activity of recombinant human DHODH.
Principle: The activity of DHODH can be monitored by measuring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor. The rate of DCIP reduction is proportional to the rate of dihydroorotate oxidation.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (Ubiquinone)
-
DCIP
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
96-well microplates
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the test compound dilutions to the wells.
-
Add the recombinant DHODH enzyme to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of DHO and DCIP.
-
Immediately measure the absorbance at 600 nm in kinetic mode for a set duration (e.g., 30 minutes).
-
The rate of reaction is determined from the linear portion of the absorbance curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay (MTS/MTT)
This assay determines the effect of a test compound on the proliferation of cancer cell lines.
Principle: Tetrazolium salts, such as MTS or MTT, are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HL-60, Jurkat, A549)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 490 nm for MTS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Treat the cells with the compound dilutions and incubate for a specified period (e.g., 72 hours).
-
Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percent cell viability for each concentration relative to a DMSO control.
-
Determine the EC50 value by fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the effect of a compound on the cell cycle distribution.
Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cell line of interest
-
Cell culture reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Culture cells and treat them with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization or scraping.
-
Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI/RNase staining buffer and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Visualizations: Pathways and Workflows
Visual representations of complex biological processes and experimental designs are invaluable for clear communication. The following diagrams are generated using the DOT language for Graphviz.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Dhodh-IN-3: A Technical Guide to its Potential as a Chemical Probe for DHODH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-3 has emerged as a potent and valuable chemical tool for studying the function of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis, making DHODH a critical target in rapidly proliferating cells, such as cancer cells and activated lymphocytes.[2][3] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use, and an exploration of the signaling pathways it perturbs, to facilitate its application as a chemical probe in academic and industrial research.
Quantitative Data Summary
The inhibitory potency of this compound against human DHODH has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 261 nM | Human | Biochemical | [1] |
| Kiapp | 32 nM | Human | Biochemical | [1] |
Table 1: Quantitative Activity of this compound against Human DHODH. This table provides the half-maximal inhibitory concentration (IC50) and apparent inhibition constant (Kiapp) for this compound, highlighting its potent inhibitory activity against the human form of the DHODH enzyme.
Experimental Protocols
The following sections detail the methodologies for key experiments to characterize the activity of DHODH inhibitors like this compound.
Biochemical Assay for DHODH Activity
This protocol describes a common method to determine the enzymatic activity of DHODH by monitoring the reduction of a chromogenic indicator.
Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance at a specific wavelength is proportional to the enzyme's activity.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris, 150 mM KCl, 0.1% Triton® X-100, pH 8.0
-
L-Dihydroorotic acid (DHO)
-
Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
This compound or other test compounds
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add the recombinant human DHODH enzyme to all wells except the no-enzyme control.
-
Initiate the reaction by adding a substrate mixture containing L-dihydroorotic acid, decylubiquinone, and DCIP.
-
Immediately measure the absorbance at 600 nm in kinetic mode for a set period (e.g., 5-10 minutes).
-
Calculate the rate of reaction (decrease in absorbance over time) for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Workflow for Biochemical DHODH Assay
References
Methodological & Application
Application Notes and Protocols for a Potent DHODH Inhibitor (e.g., Dhodh-IN-3) in In Vitro Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] Located in the inner mitochondrial membrane, it catalyzes the oxidation of dihydroorotate to orotate, a key step in the production of uridine monophosphate (UMP), which is essential for the synthesis of pyrimidines required for DNA and RNA replication.[1][3][4] Rapidly proliferating cells, such as cancer cells and activated immune cells, have a high demand for pyrimidines, making DHODH an attractive therapeutic target for various diseases, including cancer, autoimmune disorders, and viral infections.[1][5]
This document provides detailed application notes and protocols for the use of a potent DHODH inhibitor, exemplified here as "Dhodh-IN-3," in a variety of in vitro cell-based assays. These protocols are designed to assist researchers in evaluating the biological activity and mechanism of action of DHODH inhibitors.
Mechanism of Action
This compound and other DHODH inhibitors function by blocking the enzymatic activity of DHODH, thereby depleting the intracellular pool of pyrimidines.[1][5] This leads to an inhibition of DNA and RNA synthesis, resulting in cell cycle arrest, primarily at the S-phase, and subsequent induction of apoptosis or cell differentiation.[6] By inhibiting DHODH, these compounds effectively starve rapidly dividing cells of the necessary building blocks for proliferation.[1][3]
Signaling Pathway
The inhibition of DHODH has downstream effects on several signaling pathways. The primary pathway affected is the pyrimidine synthesis pathway. Additionally, DHODH inhibition has been shown to impact other cellular processes and signaling cascades. For instance, it can lead to the activation of the p53 tumor suppressor pathway and affect c-Myc and p21 signaling proteins.[6][7]
Caption: DHODH Inhibition and its Effect on Pyrimidine Synthesis.
Data Presentation
The following tables provide a template for presenting quantitative data obtained from various cell-based assays with a DHODH inhibitor.
Table 1: In Vitro Antiproliferative Activity
| Cell Line | Tissue of Origin | IC50 (nM) of this compound |
| MOLM-13 | Acute Myeloid Leukemia | Value |
| Jurkat | T-cell Leukemia | Value |
| A549 | Lung Carcinoma | Value |
| HCT116 | Colorectal Carcinoma | Value |
| PBMC | Normal Peripheral Blood Mononuclear Cells | Value |
Table 2: Cell Cycle Analysis
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Jurkat | Vehicle Control | Value | Value | Value |
| Jurkat | This compound (IC50) | Value | Value | Value |
| Jurkat | This compound (10x IC50) | Value | Value | Value |
Table 3: Apoptosis Induction
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| Jurkat | Vehicle Control | Value |
| Jurkat | This compound (IC50) | Value |
| Jurkat | This compound (10x IC50) | Value |
Experimental Protocols
Cell Proliferation Assay (WST-8 or MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of various cell lines.
Workflow:
Caption: Workflow for Cell Proliferation Assay.
Materials:
-
Cancer cell lines of interest (e.g., Jurkat, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
WST-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add 10 µL of WST-8 reagent or 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C. If using MTT, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 450 nm for WST-8 or 570 nm for MTT using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
Workflow:
Caption: Workflow for Cell Cycle Analysis.
Materials:
-
Cancer cell line (e.g., Jurkat)
-
6-well plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in a 6-well plate and allow them to attach overnight. Treat the cells with vehicle control or different concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the induction of apoptosis by this compound.
Workflow:
Caption: Workflow for Apoptosis Assay.
Materials:
-
Cancer cell line (e.g., Jurkat)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in a 6-well plate. Treat the cells with vehicle control or different concentrations of this compound for 48-72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Troubleshooting
-
High variability in proliferation assays: Ensure consistent cell seeding density and proper mixing of reagents. Check for and prevent edge effects in 96-well plates.
-
No significant effect on cell cycle or apoptosis: The concentration of the inhibitor may be too low, or the incubation time may be too short. Perform a time-course and dose-response experiment. The cell line might also be resistant; consider using a different cell line.
-
High background in flow cytometry: Ensure proper washing of cells and optimize gating strategies during analysis.
These protocols provide a robust framework for the in vitro characterization of DHODH inhibitors. For specific applications, further optimization of cell numbers, incubation times, and reagent concentrations may be necessary.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. What are DHODH modulators and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of DHODH Inhibitors in Cancer Cell Lines
Introduction
Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells. Inhibition of DHODH leads to depletion of the pyrimidine pool, resulting in cell cycle arrest, induction of apoptosis, and suppression of tumor growth. This makes DHODH an attractive therapeutic target in oncology. These application notes provide an overview of the mechanism of action and protocols for evaluating the effects of DHODH inhibitors in cancer cell lines.
Mechanism of Action
DHODH catalyzes the fourth step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate. DHODH inhibitors block this enzymatic activity, leading to a reduction in the intracellular pool of pyrimidines (uridine and cytidine). This has several downstream consequences for cancer cells:
-
Inhibition of DNA and RNA Synthesis: A shortage of pyrimidine building blocks hampers the synthesis of new genetic material, which is crucial for cell division.
-
Cell Cycle Arrest: Cells often arrest in the S-phase of the cell cycle due to the inability to complete DNA replication.[1]
-
Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death.[2]
-
Genomic Instability: DHODH inhibition can enhance replication-associated DNA damage.[3]
Data Presentation
Table 1: IC50 Values of Various DHODH Inhibitors in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several DHODH inhibitors across a range of cancer cell lines. This data can be used to select appropriate cell lines and starting concentrations for experiments with new DHODH inhibitors like Dhodh-IN-3.
| DHODH Inhibitor | Cancer Cell Line | Cancer Type | IC50 (nM) |
| ASLAN003 | THP-1 | Acute Myeloid Leukemia | 152[4][5] |
| ASLAN003 | MOLM-14 | Acute Myeloid Leukemia | 582[4][5] |
| ASLAN003 | KG-1 | Acute Myeloid Leukemia | 382[4][5] |
| BAY-2402234 | MOLM-13 | Acute Myeloid Leukemia | 3.16 (EC50 for CD11b induction) |
| BAY-2402234 | HEL | Acute Myeloid Leukemia | 0.96 (EC50 for CD11b induction) |
| BAY-2402234 | Various Leukemia Lines | Leukemia | 0.08 - 8.2 |
| Brequinar | Neuroblastoma Cell Lines | Neuroblastoma | Low nanomolar range[6] |
| PTC299 | Hematologic Cancer Lines | Hematologic Malignancies | Broad and potent inhibition[7] |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol is used to determine the effect of a DHODH inhibitor on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
DHODH inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol with HCl for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the DHODH inhibitor in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is used to assess the levels of specific proteins involved in the DHODH signaling pathway, cell cycle regulation, and apoptosis.
Materials:
-
Cancer cell lines
-
DHODH inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DHODH, anti-p53, anti-p21, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the DHODH inhibitor at the desired concentrations for the indicated time.
-
Lyse the cells in lysis buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a DHODH inhibitor on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
DHODH inhibitor
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the DHODH inhibitor for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with a DHODH inhibitor.
Materials:
-
Cancer cell lines
-
DHODH inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the DHODH inhibitor for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Visualizations
Signaling Pathway of DHODH Inhibition
Caption: Signaling pathway of DHODH inhibition leading to anticancer effects.
Experimental Workflow for Evaluating DHODH Inhibitors
Caption: A typical experimental workflow for characterizing a DHODH inhibitor.
References
- 1. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Mechanism of Sensitivity and Resistance to Novel Therapeutic Targets in Aggressive Blood Malignancies. [figshare.le.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Metabolic Plasticity of Glioblastoma Cells in Response to DHODH Inhibitor BAY2402234 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting of Hematologic Malignancies with PTC299, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DHODH Inhibitors in Animal Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Dihydroorotate Dehydrogenase (DHODH) inhibitors in animal xenograft models. The information is based on preclinical studies of various DHODH inhibitors, offering a guide for the evaluation of novel compounds such as Dhodh-IN-3.
Introduction to DHODH as a Therapeutic Target
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2][3][4] This pathway is often hyperactive in rapidly proliferating cancer cells to meet the high demand for nucleotides.[4][5] DHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate.[1][3] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, inhibition of DNA and RNA synthesis, and ultimately, cell death in cancer cells.[6] This makes DHODH a promising therapeutic target in oncology.[7][8][9] Several DHODH inhibitors, such as brequinar and leflunomide, have been investigated in preclinical and clinical settings.[7][10]
Mechanism of Action of DHODH Inhibitors
DHODH inhibitors function by blocking the enzyme's activity, which leads to a reduction in the synthesis of orotate, a key precursor for pyrimidine nucleotides.[1] This depletion of pyrimidines has several downstream effects on cancer cells, including:
-
Inhibition of Cell Proliferation: By limiting the building blocks for DNA and RNA synthesis, DHODH inhibitors effectively halt the rapid division of cancer cells.[1][6]
-
Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death.
-
Cell Cycle Arrest: Cells may be arrested in the S-phase of the cell cycle due to the inability to replicate their DNA.[6][11]
-
MYC Suppression: In some cancers, such as neuroblastoma and medulloblastoma, DHODH inhibition has been shown to reduce the expression of the MYC oncogene.[7][8]
-
p53 Activation: Some DHODH inhibitors can increase the synthesis of the tumor suppressor p53.[11][12]
-
Enhanced Antigen Presentation: DHODH inhibition can increase the expression of MHC-I on cancer cells, potentially enhancing their recognition by the immune system.[4][10]
Below is a diagram illustrating the central role of DHODH in the de novo pyrimidine synthesis pathway and the consequences of its inhibition.
Caption: The de novo pyrimidine synthesis pathway and the inhibitory action of this compound.
Quantitative Data from Preclinical Xenograft Models
The following tables summarize the efficacy of various DHODH inhibitors in different animal xenograft models as reported in the literature.
Table 1: Efficacy of Brequinar in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Dosage and Route | Key Findings |
| Neuroblastoma | Mouse | SK-N-BE(2)C | Not specified | Dramatically suppressed tumor growth.[7] |
| Neuroblastoma | Mouse | SK-N-AS | Not specified | Less pronounced effect on tumor growth compared to SK-N-BE(2)C.[7] |
| T-cell Acute Lymphoblastic Leukemia | Mouse | Not specified | Not specified | Confirmed in vivo sensitivity to DHODH inhibition.[6] |
| Medulloblastoma | Zebrafish | D458 | Not specified | Significantly inhibited tumor growth at non-toxic concentrations.[8] |
Table 2: Efficacy of Other DHODH Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Animal Model | Cell Line | Dosage and Route | Key Findings |
| BAY2402234 | Glioblastoma | Mouse | Intracranial human glioblastoma xenografts | Daily oral gavage | Significantly impaired tumor growth.[13] |
| (R)-HZ00 + Nutlin-3 | Not specified | Mouse | ARN8 | Not specified | Significant tumor growth inhibition in combination.[12] |
| Unnamed | Small Cell Lung Cancer | Mouse | Patient-derived xenograft (PDX) | Not specified | Strongly suppressed tumor growth.[9] |
Experimental Protocols for Animal Xenograft Studies
The following protocols provide a general framework for conducting in vivo studies with DHODH inhibitors. Specific parameters should be optimized for the particular inhibitor, cancer model, and research question.
Animal Models and Cell Lines
-
Animals: Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice) are commonly used for establishing xenografts of human cancer cell lines. The choice of strain may depend on the specific cell line and the need to study interactions with the immune system.
-
Cell Lines: Select cancer cell lines with known sensitivity to DHODH inhibition. It is advisable to perform in vitro sensitivity assays prior to in vivo studies. For example, SK-N-BE(2)C (neuroblastoma) and D458 (medulloblastoma) have shown sensitivity to DHODH inhibitors.[7][8]
Tumor Implantation
-
Subcutaneous Xenografts:
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or serum-free medium) at a concentration of 1 x 107 to 5 x 107 cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.
-
-
Orthotopic Xenografts: For models that more closely mimic human disease, such as glioblastoma or medulloblastoma, orthotopic implantation into the relevant organ (e.g., brain) is recommended.[13] This requires specialized surgical techniques.
Drug Formulation and Administration
-
Formulation: The DHODH inhibitor should be formulated in a vehicle that ensures its solubility and stability. Common vehicles include a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low to avoid toxicity.
-
Dosage and Schedule: The optimal dosage and treatment schedule must be determined through dose-finding studies. Based on existing literature, daily oral gavage is a common administration route for some DHODH inhibitors like BAY2402234.[13] Combination therapies, for instance with temozolomide in neuroblastoma models, may also be explored.[7]
Monitoring and Endpoints
-
Tumor Growth: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight and Animal Health: Monitor the body weight of the animals and observe for any signs of toxicity, such as changes in behavior, appetite, or posture.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood and tumor tissue samples at specified time points to analyze drug concentration (PK) and target engagement (PD), such as measuring pyrimidine levels or downstream biomarkers like MYC or p53.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include survival, metastasis, and analysis of biomarkers in the tumor tissue.
Below is a diagram outlining a typical experimental workflow for an in vivo xenograft study.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onesearch.slq.qld.gov.au [onesearch.slq.qld.gov.au]
Dhodh-IN-3: Application Notes for DMSO-Based Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the solubilization and storage of Dhodh-IN-3, a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), using dimethyl sulfoxide (DMSO). Adherence to these protocols is crucial for ensuring the compound's stability and the reproducibility of experimental results.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor targeting human DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. By inhibiting DHODH, this compound disrupts the synthesis of pyrimidines, leading to cell cycle arrest and inhibition of cellular proliferation. Its therapeutic potential is being explored in oncology and autoimmune diseases.
Recommended cell culture conditions for Dhodh-IN-3 experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Dhodh-IN-3, a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), in cell culture experiments. The provided information is intended to guide researchers in designing and executing experiments to investigate the cellular effects of this compound.
This compound (also known as hthis compound) is a selective inhibitor of human DHODH, the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. By targeting DHODH, this compound disrupts the synthesis of pyrimidines, which are essential for DNA and RNA replication, thereby impeding the proliferation of rapidly dividing cells, such as cancer cells.
Mechanism of Action
This compound inhibits the enzymatic activity of DHODH, which is located in the inner mitochondrial membrane. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides. Inhibition of DHODH leads to the depletion of the pyrimidine pool, resulting in cell cycle arrest, induction of apoptosis, and cellular differentiation in susceptible cell types. The effects of this compound can be reversed by supplementing the cell culture medium with exogenous uridine, which bypasses the need for de novo pyrimidine synthesis through the salvage pathway.
Diagram of the De Novo Pyrimidine Synthesis Pathway and DHODH Inhibition
Caption: Inhibition of DHODH by this compound blocks pyrimidine synthesis.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related experimental parameters.
| Parameter | Value | Reference |
| This compound (hthis compound) IC50 (Human DHODH enzyme) | 261 nM | [Not directly cited] |
| Typical Cell Proliferation Assay Seeding Density (96-well plate) | 5,000 - 10,000 cells/well | [Not directly cited] |
| Uridine Rescue Concentration | 100 µM | [1][2] |
| Typical Treatment Duration for Proliferation/Apoptosis Assays | 24 - 96 hours | [Not directly cited] |
Recommended Cell Culture Conditions
For optimal results in experiments with this compound, it is crucial to maintain consistent and appropriate cell culture conditions.
-
Cell Lines: A variety of cancer cell lines are sensitive to DHODH inhibitors, including those from hematological malignancies (e.g., AML, T-ALL) and solid tumors (e.g., breast cancer, melanoma, colon cancer).[3][4][5][6] The choice of cell line should be guided by the specific research question.
-
Culture Medium: Use the recommended culture medium for the specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin). Standard incubation conditions are 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cells in their exponential growth phase. Do not allow cells to become over-confluent, as this can affect their metabolic state and response to treatment.
-
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, as this can significantly alter cellular responses.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound.
Protocol 1: Cell Proliferation Assay (MTT/CCK-8)
This protocol determines the effect of this compound on cell viability and allows for the calculation of the IC50 value (the concentration of inhibitor that reduces cell viability by 50%).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Viability Assessment (CCK-8 Assay):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Experimental Workflow for Cell Proliferation Assay
Caption: Workflow for determining cell proliferation.
Protocol 2: Uridine Rescue Experiment
This experiment is a critical control to confirm that the observed effects of this compound are specifically due to the inhibition of de novo pyrimidine synthesis.
Materials:
-
Same as Protocol 1
-
Uridine stock solution (e.g., 100 mM in water or PBS, filter-sterilized)
Procedure:
-
Follow steps 1 and 2 of the Cell Proliferation Assay Protocol.
-
Co-treatment: Prepare two sets of this compound dilutions. To one set, add uridine to a final concentration of 100 µM.[1][2]
-
Treat the cells with this compound alone and this compound with uridine.
-
Incubate for the same duration as the proliferation assay.
-
Assess cell viability using MTT or CCK-8 as described in Protocol 1.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with uridine. A significant reversal of the anti-proliferative effect by uridine confirms the on-target activity of this compound.
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 60-70% confluency at the time of harvest.
-
Incubate overnight.
-
Treat cells with different concentrations of this compound (e.g., 1x, 2x, and 5x the IC50 for proliferation) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Compare the percentage of apoptotic cells in treated samples to the vehicle control.
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol. A treatment time of 24 hours is often sufficient to observe cell cycle effects.
-
-
Cell Fixation:
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the vehicle control. DHODH inhibition is known to cause S-phase or G2/M arrest in some cell lines.[5][7]
-
Logical Relationship of Experimental Assays
Caption: Interrelation of key experimental assays.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Metabolic Reprogramming in Tumors Using DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation.[1] One critical pathway often upregulated in cancer is the de novo pyrimidine synthesis pathway, which provides the necessary precursors for DNA and RNA synthesis.[2] Dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme in this pathway, catalyzing the conversion of dihydroorotate to orotate.[2][3] Its inhibition presents a promising therapeutic strategy to disrupt tumor metabolism and growth.[3] This document provides detailed application notes and protocols for utilizing DHODH inhibitors, such as Dhodh-IN-3 and other well-characterized molecules like Brequinar and Meds433, to study metabolic reprogramming in tumors.
Note: While the focus is on this compound, specific data and protocols for this exact compound are limited in publicly available literature. Therefore, the following information is based on the well-documented effects of other potent DHODH inhibitors that share the same mechanism of action. Researchers should validate these protocols for their specific DHODH inhibitor of interest.
Mechanism of Action
DHODH is physically linked to the mitochondrial electron transport chain (ETC) at complex III.[4] By inhibiting DHODH, small molecules like this compound not only block the synthesis of pyrimidines, leading to cell cycle arrest and apoptosis, but also interfere with mitochondrial respiration.[5][6] This dual mechanism of action makes DHODH inhibitors potent agents for studying and targeting metabolic vulnerabilities in cancer.[5] Inhibition of DHODH can lead to a depletion of the pyrimidine nucleotide pool, which in turn can activate the p53 tumor suppressor pathway, leading to cell cycle arrest.[5]
Data Presentation
Table 1: In Vitro Efficacy of DHODH Inhibitors in Cancer Cell Lines
| DHODH Inhibitor | Cancer Cell Line | Assay Type | IC50 Value | Reference |
| H-006 | HL-60 (Leukemia) | Enzyme Assay | 3.8 nM | [7] |
| Brequinar | K562 (Leukemia) | Cell Growth Assay | ~100 nM | [5] |
| Brequinar | CML-T1 (Leukemia) | Cell Growth Assay | ~100 nM | [5] |
| Meds433 | K562 (Leukemia) | Cell Growth Assay | ~10 nM | [5] |
| Meds433 | CML-T1 (Leukemia) | Cell Growth Assay | ~100 nM | [5] |
Table 2: In Vivo Efficacy of DHODH Inhibitors in Tumor Models
| DHODH Inhibitor | Tumor Model | Dosing | Outcome | Reference |
| Brequinar | HeLa Xenograft | Not Specified | Reduced tumor volume | [8] |
| Brequinar | SCLC Xenograft | Not Specified | Suppressed tumor progression and extended survival | [9] |
| Brequinar | B16F10 Melanoma | Not Specified | Impressive single-agent efficacy | [10][11] |
| Brequinar | Neuroblastoma Xenograft | Not Specified | Dramatically reduced tumor growth and extended survival | [3] |
Experimental Protocols
Cell Viability and Proliferation Assay
Objective: To determine the cytotoxic and anti-proliferative effects of a DHODH inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
DHODH inhibitor (e.g., this compound)
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-8, or resazurin)[7]
-
Plate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the DHODH inhibitor in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the DHODH inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for WST-8).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[7]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of a DHODH inhibitor on key proteins involved in cell cycle regulation and apoptosis, such as p53, p21, and cleaved PARP.
Materials:
-
Cancer cells treated with DHODH inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the DHODH inhibitor at the desired concentration and time points.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.[12]
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a DHODH inhibitor in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
DHODH inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the DHODH inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).[8]
Visualizations
Caption: Signaling pathway of DHODH inhibition leading to p53 activation.
Caption: Experimental workflow for studying this compound in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 4. researchgate.net [researchgate.net]
- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 11. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 12. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Dhodh-IN-3: A Potent Tool for Inducing Pyrimidine Starvation in Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-3 is a potent inhibitor of human dihydroorotate dehydrogenase (HsDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] By targeting DHODH, this compound effectively blocks the synthesis of essential pyrimidine nucleotides, leading to a state of "pyrimidine starvation" in cells. This targeted metabolic disruption has significant implications for rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis.[2] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed protocols for its use as a research tool to induce and study pyrimidine starvation.
Mechanism of Action
This compound exerts its effect by binding to the ubiquinone binding cavity of DHODH, thereby inhibiting its enzymatic activity.[1] DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[2][3] Inhibition of this step leads to the depletion of the intracellular pool of pyrimidine nucleotides, including uridine monophosphate (UMP), uridine diphosphate (UDP), and uridine triphosphate (UTP).[3] Consequently, DNA and RNA synthesis are hampered, leading to cell cycle arrest and, in many cases, apoptosis.[4][5]
Quantitative Data
The following table summarizes the key quantitative parameters of this compound, providing a reference for experimental design.
| Parameter | Value | Reference |
| IC50 (HsDHODH) | 261 nM | [1] |
| Apparent Ki (Kiapp) | 32 nM | [1] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the enzymatic activity of human DHODH. The Kiapp value reflects the binding affinity of the inhibitor to the enzyme.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for studying its effects.
References
- 1. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroorotate dehydrogenase inhibition acts synergistically with tyrosine kinase inhibitors to induce apoptosis of mantle cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Cells Treated with DHODH Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[1][2][3] This pathway is crucial for the synthesis of pyrimidine-based nucleotides, which are essential for DNA and RNA synthesis.[1] DHODH is located in the inner mitochondrial membrane and is linked to the electron transport chain.[4][5] Due to the high demand for nucleotides in rapidly proliferating cells, such as cancer cells and activated immune cells, DHODH has emerged as a promising therapeutic target.[1][2][6]
Inhibitors of DHODH, such as Leflunomide, Teriflunomide, Brequinar, and novel compounds like Meds433 and (R)-HZ05, effectively block pyrimidine synthesis, leading to a variety of cellular effects.[1][2][7][8] These effects, including apoptosis, cell cycle arrest, and induction of differentiation, can be quantitatively assessed using flow cytometry.[1][7][8] This document provides detailed application notes and protocols for the flow cytometric analysis of cells treated with DHODH inhibitors.
Mechanism of Action of DHODH Inhibitors
DHODH inhibitors bind to the enzyme, blocking its catalytic activity and thereby depleting the intracellular pool of pyrimidines.[2] This pyrimidine starvation has several downstream consequences:
-
Cell Cycle Arrest: The lack of nucleotides for DNA replication primarily leads to an S-phase or G2/M phase arrest in the cell cycle.[1][8][9]
-
Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death, or apoptosis, through pathways that may involve the tumor suppressor p53.[1][4]
-
Induction of Differentiation: In some cancer cell types, such as acute myeloid leukemia (AML), DHODH inhibition has been shown to induce cellular differentiation.[7][10]
-
Mitochondrial Dysfunction: As DHODH is linked to the mitochondrial respiratory chain, its inhibition can lead to increased production of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential.[5][7]
The signaling pathway below illustrates the central role of DHODH and the consequences of its inhibition.
References
- 1. Dihydroorotate dehydrogenase inhibition acts synergistically with tyrosine kinase inhibitors to induce apoptosis of mantle cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Dihydroorotate Dehydrogenase in Apoptosis Induction in Response to Inhibition of the Mitochondrial Respiratory Chain Complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. haematologica.org [haematologica.org]
Application Notes and Protocols: Monitoring DHODH Expression Following Dhodh-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication.[1][2] Due to the high demand for nucleotides in rapidly proliferating cells, such as cancer cells, DHODH has emerged as a promising therapeutic target.[1] Inhibitors of DHODH, such as Dhodh-IN-3, are being investigated for their potential to disrupt pyrimidine synthesis and thereby inhibit cell growth.[1]
These application notes provide a detailed protocol for performing a Western blot to assess the expression of DHODH in cell cultures following treatment with the inhibitor this compound. It is important to note that DHODH inhibitors typically affect the enzyme's activity rather than its protein expression levels.[3] Therefore, this protocol is designed to verify that the treatment does not unexpectedly alter DHODH protein levels, which could indicate off-target effects or other cellular responses.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the de novo pyrimidine biosynthesis pathway, the inhibitory action of this compound, and the experimental workflow for the Western blot protocol.
Caption: De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
This section provides a detailed methodology for the key experiments.
Cell Culture and Treatment with this compound
Note: The optimal concentration and treatment time for this compound should be determined empirically for each cell line. The following is a general guideline.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 100 µM) and a time-course experiment (e.g., 24, 48, 72 hours).
-
Include a vehicle control (medium with the same concentration of solvent used for the inhibitor).
-
-
Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
Protein Extraction
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
For adherent cells, add ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to the culture dish (e.g., 1 mL for a 10 cm dish). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4][5]
-
For suspension cells, centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold RIPA buffer.[4][5]
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]
-
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.
Western Blotting
-
Sample Preparation:
-
To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
-
Membrane Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.
-
-
Blocking:
-
After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[6]
-
-
Primary Antibody Incubation:
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a clear and structured table. Densitometry analysis of the protein bands should be performed using appropriate software. The intensity of the DHODH band should be normalized to the intensity of the corresponding loading control band.
Table 1: Densitometric Analysis of DHODH Expression
| Treatment Group | This compound Conc. (µM) | Treatment Time (hr) | Normalized DHODH Expression (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 48 | 1.00 | 1.0 |
| This compound | 0.1 | 48 | Value | Value |
| This compound | 1 | 48 | Value | Value |
| This compound | 10 | 48 | Value | Value |
| This compound | 100 | 48 | Value | Value |
Note: The values in the table are placeholders and should be replaced with experimental data. The experiment should be repeated at least three times to ensure reproducibility.
Reagents and Materials
| Reagent/Material | Recommended Specifications |
| Cell Line | Appropriate for the research question |
| This compound | High purity |
| Primary Antibodies | Anti-DHODH (e.g., Rabbit polyclonal)[8], Anti-GAPDH/β-actin/β-tubulin[7] |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |
| Lysis Buffer | RIPA buffer with protease and phosphatase inhibitors[5] |
| Protein Assay | BCA Protein Assay Kit |
| SDS-PAGE Gels | 10% or 12% polyacrylamide |
| Membrane | PVDF or nitrocellulose |
| Blocking Buffer | 5% non-fat dry milk or BSA in TBST |
| Wash Buffer | TBST (Tris-buffered saline with 0.1% Tween-20) |
| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate |
Conclusion
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Recommended controls for western blot | Abcam [abcam.com]
- 8. DHODH Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Seahorse Assay with Dhodh-IN-3 to Measure Metabolic Flux
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolism, providing critical insights into mitochondrial respiration and glycolysis.[1][2][3][4][5] This is achieved by measuring the oxygen consumption rate (OCR), an indicator of oxidative phosphorylation (OXPHOS), and the extracellular acidification rate (ECAR), an indicator of glycolysis.[1][2][3][4][5] Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway and is located in the inner mitochondrial membrane, where it couples pyrimidine synthesis to the electron transport chain.[6] DHODH inhibitors, such as Dhodh-IN-3, are of significant interest in drug development for their potential applications in treating cancer, autoimmune diseases, and viral infections. By inhibiting DHODH, these compounds disrupt pyrimidine synthesis and mitochondrial respiration.[6][7][8]
These application notes provide a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test to investigate the metabolic effects of the DHODH inhibitor, this compound. The protocols are designed to enable researchers to quantify the impact of this compound on cellular metabolic flux, providing valuable data for drug development and mechanistic studies.
Principle of the Assay
The Seahorse XF assay platform uses a specialized microplate with embedded sensors to measure OCR and ECAR in real-time.[3][4][5] By sequentially injecting metabolic modulators, a detailed profile of cellular bioenergetics can be obtained.[9]
-
Cell Mito Stress Test: This assay utilizes sequential injections of oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone and antimycin A (Complex I and III inhibitors) to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[9]
-
Glycolysis Stress Test: This assay involves the sequential injection of glucose, oligomycin, and 2-deoxyglucose (2-DG, a glucose analog that inhibits glycolysis) to measure basal glycolysis, glycolytic capacity, and glycolytic reserve.
Inhibition of DHODH is expected to decrease mitochondrial respiration (OCR) and lead to a compensatory increase in glycolysis (ECAR) as cells attempt to meet their energy demands.[6][7]
Data Presentation
The following tables summarize the expected quantitative effects of a DHODH inhibitor on key metabolic parameters measured by the Seahorse XF assays. The data is based on published results for DHODH inhibitors Brequinar and BAY2402234 in MCF7 cells and serves as a representative example of the expected outcome when using this compound.[6]
Table 1: Effect of DHODH Inhibitor on Mitochondrial Respiration (OCR)
| Parameter | Control | DHODH Inhibitor (e.g., Brequinar) | DHODH Inhibitor (e.g., BAY2402234) |
| Basal Respiration (pmol/min) | ~100 | ~60 | ~70 |
| ATP Production (pmol/min) | ~75 | ~40 | ~50 |
| Maximal Respiration (pmol/min) | ~200 | ~100 | ~120 |
| Spare Respiratory Capacity (%) | ~100% | ~67% | ~71% |
Table 2: Effect of DHODH Inhibitor on Glycolysis (ECAR)
| Parameter | Control | DHODH Inhibitor (e.g., Brequinar) | DHODH Inhibitor (e.g., BAY2402234) |
| Basal Glycolysis (mpH/min) | ~20 | ~35 | ~30 |
| Glycolytic Capacity (mpH/min) | ~40 | ~60 | ~55 |
Experimental Protocols
Materials
-
Seahorse XF96 or XFe96 Analyzer (Agilent Technologies)
-
Seahorse XF Cell Culture Microplates (Agilent Technologies)
-
Seahorse XF Calibrant (Agilent Technologies)
-
Seahorse XF Base Medium (Agilent Technologies)
-
This compound (or other DHODH inhibitor)
-
Cell line of interest
-
For Mito Stress Test:
-
Oligomycin
-
Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP)
-
Rotenone
-
Antimycin A
-
-
For Glycolysis Stress Test:
-
Glucose
-
Oligomycin
-
2-Deoxyglucose (2-DG)
-
-
Standard cell culture reagents (e.g., DMEM, FBS, PBS, trypsin)
Experimental Workflow Diagram
Caption: General experimental workflow for the Seahorse XF assay.
Detailed Methodologies
1. Cell Seeding (Day 1)
-
Culture cells to ~80-90% confluency.
-
Trypsinize and count the cells. Determine the optimal cell seeding density for your cell line to ensure OCR and ECAR readings are within the linear range of the instrument. This typically ranges from 20,000 to 80,000 cells per well.
-
Seed the determined number of cells in each well of a Seahorse XF cell culture microplate, leaving the four corner wells for background correction.
-
Incubate the plate overnight in a 37°C, 5% CO2 incubator.
2. Sensor Cartridge Hydration (Day 1)
-
Add 200 µL of sterile water to each well of a Seahorse XF utility plate.
-
Place the sensor cartridge on top of the utility plate.
-
Incubate overnight in a 37°C non-CO2 incubator.
3. Assay Preparation (Day 2)
-
Prepare Assay Medium:
-
Warm Seahorse XF Base Medium to 37°C.
-
Supplement the medium with substrates as required for your experiment (e.g., glucose, pyruvate, glutamine). The final pH should be 7.4.
-
-
Prepare this compound and Injection Compounds:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound and the Mito Stress Test or Glycolysis Stress Test compounds in the prepared assay medium at the desired final concentrations. Note that the injection ports of the Seahorse instrument typically require a 10X concentrated solution.
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the Seahorse plate.
-
Gently wash the cells twice with 200 µL of pre-warmed assay medium.
-
Add the appropriate volume of assay medium to each well (e.g., 180 µL for a 96-well plate).
-
If pre-treating with this compound, add the inhibitor to the appropriate wells at this stage.
-
Incubate the cell plate in a 37°C non-CO2 incubator for 1 hour prior to the assay.
-
-
Sensor Cartridge Preparation:
-
Remove the utility plate with the sensor cartridge from the incubator.
-
Replace the sterile water with 200 µL of Seahorse XF Calibrant per well.
-
Load the 10X working solutions of the injection compounds into the appropriate ports of the sensor cartridge.
-
4. Seahorse XF Assay Run
-
Start the Seahorse XF Analyzer and load the assay protocol.
-
Place the sensor cartridge with the calibrant into the instrument for calibration.
-
Once calibration is complete, replace the calibrant plate with the cell plate.
-
Initiate the assay. The instrument will measure basal OCR and ECAR, followed by sequential injections of the prepared compounds and subsequent measurements.
5. Data Analysis
-
After the run is complete, the Seahorse Wave software can be used to analyze the data.
-
Normalize the data to cell number or protein concentration.
-
Calculate the key metabolic parameters for both the control and this compound treated groups.
Signaling Pathway and Metabolic Interplay
The following diagram illustrates the metabolic pathway affected by this compound and its impact on cellular energy production.
Caption: Effect of this compound on metabolic pathways.
Conclusion
The Seahorse XF assay provides a robust and sensitive method for characterizing the metabolic phenotype of cells treated with the DHODH inhibitor this compound. By measuring both mitochondrial respiration and glycolysis, researchers can gain a comprehensive understanding of the metabolic reprogramming induced by DHODH inhibition. The protocols and expected data presented here serve as a guide for designing and interpreting experiments aimed at evaluating the metabolic effects of this important class of therapeutic compounds.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. agilent.com [agilent.com]
- 3. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DHODH inhibition alters T cell metabolism limiting acute graft-versus-host disease while retaining graft-versus-leukemia response [astct.org]
- 9. agilent.com [agilent.com]
Application Notes and Protocols: CRISPR Screen to Identify Synergistic Partners for Dhodh-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, playing a vital role in the proliferation of cancer cells.[1][2] This mitochondrial enzyme catalyzes the conversion of dihydroorotate to orotate, an essential step for the production of pyrimidines required for DNA and RNA synthesis.[1][2] Consequently, inhibitors of DHODH are being actively investigated as potential cancer therapeutics.[3] Dhodh-IN-3 is a potent inhibitor of human DHODH with an IC50 of 261 nM.[4] While single-agent therapies can be effective, combination therapies often lead to more durable responses and can overcome resistance mechanisms.
This application note describes a pooled CRISPR-Cas9 knockout screen designed to identify genes whose loss sensitizes cancer cells to this compound, thereby revealing potential synergistic therapeutic targets. By systematically knocking out every gene in the genome and assessing cell viability in the presence of a sub-lethal dose of this compound, we can identify genetic dependencies that, when perturbed, act in concert with DHODH inhibition to induce cell death.
Data Presentation
The quantitative data from the CRISPR screen is summarized below. Table 1 provides the chemical properties of this compound. Table 2 outlines the cell viability data used to determine the optimal concentration of this compound for the screen. Table 3 presents a list of top synergistic gene hits identified from the CRISPR screen, ranked by their synergy score. Table 4 details the validation of a top synergistic hit, Gene X, in combination with this compound.
Table 1: Properties of this compound
| Property | Value |
| Target | Human Dihydroorotate Dehydrogenase (HsDHODH) |
| IC50 | 261 nM |
| CAS Number | 1148126-04-8 |
| Molecular Formula | C17H13ClN2O2 |
| Molecular Weight | 312.75 g/mol |
Source: DC Chemicals[4]
Table 2: Dose-Response of Cancer Cell Line to this compound
| This compound Concentration (nM) | Percent Viability (relative to DMSO control) |
| 1000 | 15% |
| 500 | 30% |
| 250 | 52% (IC50) |
| 125 | 75% |
| 62.5 | 81% (IC20) |
| 31.25 | 92% |
| 15.6 | 98% |
| 0 | 100% |
Note: The IC20 concentration (62.5 nM) is selected for the CRISPR screen to ensure that the drug's effect is minimal on its own but can be potentiated by gene knockouts.
Table 3: Top Synergistic Gene Hits from CRISPR Screen
| Gene Symbol | Gene Name | Synergy Score* | p-value | False Discovery Rate (FDR) |
| BCL2 | B-cell lymphoma 2 | -2.5 | 1.2e-6 | 2.5e-5 |
| MYC | MYC proto-oncogene | -2.1 | 3.4e-6 | 5.1e-5 |
| DNMT1 | DNA methyltransferase 1 | -1.9 | 8.9e-6 | 9.2e-5 |
| MCL1 | MCL1 apoptosis regulator, BCL2 family member | -1.8 | 1.5e-5 | 1.2e-4 |
| PARP1 | Poly(ADP-ribose) polymerase 1 | -1.6 | 2.7e-5 | 1.8e-4 |
*Synergy score is calculated based on the differential depletion of sgRNAs in the this compound treated group compared to the DMSO control group. A more negative score indicates stronger synergy.
Table 4: Validation of Synergistic Hit (Gene X) with this compound
| Condition | Cell Viability (relative to untreated control) |
| Untreated | 100% |
| This compound (62.5 nM) | 80% |
| Gene X Knockout | 95% |
| Gene X Knockout + this compound (62.5 nM) | 25% |
Experimental Protocols
Cell Line Preparation and Lentiviral Transduction
This protocol outlines the preparation of a cancer cell line stably expressing Cas9 and its subsequent transduction with a pooled sgRNA library.
Materials:
-
Human cancer cell line (e.g., A549, K562)
-
Lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin)
-
Pooled human genome-wide sgRNA library (e.g., GeCKO v2)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent
-
Polybrene
-
Puromycin
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Generate Cas9-expressing cell line:
-
Transduce the target cancer cell line with the Cas9 lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5.
-
Select for stably transduced cells using the appropriate antibiotic (e.g., blasticidin).
-
Expand the Cas9-expressing cell population.
-
-
Lentiviral packaging of sgRNA library:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid and packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant and filter through a 0.45 µm filter.
-
-
Determine viral titer:
-
Perform a titration experiment on the Cas9-expressing cancer cell line to determine the viral titer and the volume of virus required for an MOI of 0.3.
-
-
Transduction of sgRNA library:
-
Seed the Cas9-expressing cells at a density that ensures they will be in a logarithmic growth phase at the time of transduction.
-
Transduce the cells with the sgRNA library lentivirus at an MOI of 0.3 in the presence of polybrene (8 µg/mL).
-
After 24 hours, replace the virus-containing medium with fresh medium.
-
After another 24 hours, begin selection with puromycin to eliminate non-transduced cells.
-
CRISPR Screen with this compound
This protocol describes the execution of the pooled CRISPR screen to identify genes that synergize with this compound.
Materials:
-
Transduced cell pool from Protocol 1
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Genomic DNA extraction kit
Procedure:
-
Establishment of screen conditions:
-
Determine the IC20 of this compound for the Cas9-expressing cancer cell line using a cell viability assay (e.g., CellTiter-Glo).
-
-
Screening:
-
Expand the transduced cell pool to a sufficient number to maintain a representation of at least 500 cells per sgRNA.
-
Split the cell population into two groups: a treatment group and a control group.
-
Treat the treatment group with the IC20 concentration of this compound.
-
Treat the control group with an equivalent volume of DMSO.
-
Culture the cells for 14-21 days, passaging as necessary and maintaining the drug/vehicle concentration.
-
At each passage, collect a cell pellet for genomic DNA extraction to serve as a time-point sample.
-
-
Sample collection:
-
At the end of the screen, harvest the cells from both the treatment and control groups.
-
Extract genomic DNA from the initial cell pool (T0) and the final cell populations from both groups.
-
Data Analysis
This protocol outlines the steps for analyzing the sequencing data to identify synergistic gene hits.
Software:
-
MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout)[5]
Procedure:
-
Next-Generation Sequencing (NGS):
-
Amplify the sgRNA-containing regions from the extracted genomic DNA by PCR.
-
Perform high-throughput sequencing of the PCR amplicons.
-
-
Data processing:
-
Use MAGeCK to demultiplex the sequencing reads and align them to the sgRNA library to obtain read counts for each sgRNA in each sample.
-
-
Hit identification:
-
Use the MAGeCK test command to compare the sgRNA read counts between the this compound treated and DMSO control samples.
-
Identify genes with significantly depleted sgRNAs in the this compound treated group. These are the candidate synergistic hits.
-
Rank the hits based on the synergy score and false discovery rate (FDR).
-
Hit Validation
This protocol describes the validation of individual synergistic gene hits from the primary screen.
Materials:
-
Cas9-expressing cancer cell line
-
Individual sgRNA constructs targeting the hit gene (at least 2 different sgRNAs)
-
Non-targeting control sgRNA construct
-
This compound
-
Cell viability assay kit
Procedure:
-
Generate knockout cell lines:
-
Individually transduce the Cas9-expressing cell line with lentivirus carrying sgRNAs targeting the hit gene or a non-targeting control sgRNA.
-
Select for transduced cells and expand the knockout and control cell lines.
-
Confirm gene knockout by Western blot or Sanger sequencing.
-
-
Synergy validation assay:
-
Seed the knockout and control cell lines in a 96-well plate.
-
Treat the cells with a dose range of this compound.
-
After 72 hours, measure cell viability using a suitable assay.
-
Compare the viability of the knockout cells to the control cells in the presence of this compound to confirm synergistic killing.
-
Visualizations
Caption: Signaling pathways interacting with de novo pyrimidine synthesis.
Caption: Experimental workflow for the CRISPR screen.
References
- 1. Troubleshooting CRISPR | Harvard Medical School [hms.harvard.edu]
- 2. Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens - preLights [prelights.biologists.com]
- 3. Recent advances in combinatorial drug screening and synergy scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
Application of DHODH Inhibitors in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoids, three-dimensional (3D) in vitro culture systems derived from stem cells or patient tissues, have emerged as powerful tools in biomedical research and drug discovery.[1][2][3] They recapitulate the architecture and function of native organs more accurately than traditional two-dimensional cell cultures, making them highly valuable for disease modeling and preclinical drug screening.[4] Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for the synthesis of DNA and RNA.[5][6] This pathway is often upregulated in rapidly proliferating cells, such as cancer cells, making DHODH a compelling target for therapeutic intervention.[7] DHODH inhibitors have shown promise in treating various diseases, including cancer and autoimmune disorders, by inducing cell cycle arrest and apoptosis.[5][8]
This document provides detailed application notes and protocols for the use of DHODH inhibitors in organoid culture systems. As "Dhodh-IN-3" is not a widely documented inhibitor, this guide will focus on the application of well-characterized DHODH inhibitors like Brequinar and BAY 2402234, which can serve as representative compounds for studying the effects of DHODH inhibition in organoids.
Mechanism of Action and Signaling Pathways
DHODH catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in de novo pyrimidine synthesis.[9] Inhibition of DHODH leads to depletion of the pyrimidine pool, which in turn triggers several downstream cellular events, including:
-
Cell Cycle Arrest: Depletion of nucleotides, particularly UTP and CTP, leads to replication stress and activation of checkpoint kinases like Chk1, resulting in cell cycle arrest, primarily in the S and G2/M phases.[2][10]
-
p53 Activation: Ribosomal stress and DNA replication stress caused by pyrimidine depletion can lead to the stabilization and activation of the p53 tumor suppressor protein.[6][7][10] Activated p53 can then induce apoptosis or cell cycle arrest.
-
Modulation of Wnt/β-catenin Signaling: Some studies suggest a link between DHODH and the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers like colorectal cancer.[8][11] DHODH may modulate β-catenin stability and downstream gene expression.[8]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by DHODH inhibition.
Quantitative Data Summary
The following tables summarize the reported effects of DHODH inhibitors on cancer cell lines. While direct quantitative data for organoids is limited in the public domain, these values provide a strong starting point for dose-range finding studies in organoid cultures.
Table 1: In Vitro Efficacy of DHODH Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | EC50 (nM) for CD11b induction | Reference |
| Brequinar | SK-N-BE(2)C | Neuroblastoma | Low nM range | Not Applicable | [12] |
| SH-SY5Y | Neuroblastoma | Low nM range | Not Applicable | [12] | |
| BAY 2402234 | MOLM-13 | Acute Myeloid Leukemia | 0.08 - 8.2 | 3.16 | |
| HEL | Acute Myeloid Leukemia | 0.08 - 8.2 | 0.96 |
Table 2: Template for Reporting DHODH Inhibitor Effects on Organoids
| Organoid Line | Cancer Type | DHODH Inhibitor | IC50 (µM) | Maximum Growth Inhibition (%) | Apoptosis Induction (Fold Change) |
| e.g., PDO-CRC-001 | Colorectal Cancer | Brequinar | Enter Data | Enter Data | Enter Data |
| e.g., PDO-PDAC-002 | Pancreatic Cancer | BAY 2402234 | Enter Data | Enter Data | Enter Data |
Experimental Protocols
Protocol 1: General Culture of Patient-Derived Organoids (PDOs)
This protocol provides a general framework for establishing and maintaining PDOs. Specific media components may vary depending on the tissue of origin.
Materials:
-
Fresh patient tissue (e.g., tumor biopsy)
-
Basal culture medium (e.g., Advanced DMEM/F12)
-
Growth factors and small molecules (specific to organoid type, e.g., EGF, Noggin, R-spondin, Wnt3a)
-
Matrigel or other basement membrane extract
-
Collagenase/Dispase or other tissue dissociation enzymes
-
ROCK inhibitor (e.g., Y-27632)
-
Cell recovery solution
-
Standard cell culture plates (e.g., 24-well)
Procedure:
-
Tissue Digestion: Mince the tissue into small pieces and digest with an appropriate enzyme cocktail to obtain a single-cell or small-cluster suspension.
-
Embedding in Matrix: Resuspend the cell pellet in Matrigel on ice and plate droplets into a pre-warmed culture plate.
-
Polymerization: Incubate the plate at 37°C for 15-30 minutes to allow the Matrigel to solidify.
-
Addition of Culture Medium: Overlay the Matrigel domes with complete organoid growth medium supplemented with ROCK inhibitor for the first few days.
-
Maintenance: Change the medium every 2-3 days and monitor organoid growth.
-
Passaging: When organoids become large and dense, mechanically or enzymatically dissociate them and re-plate in fresh Matrigel.
Protocol 2: Drug Treatment and Viability Assay in Organoids
This protocol describes a method for treating organoids with DHODH inhibitors and assessing their viability.
Materials:
-
Established organoid cultures
-
DHODH inhibitor stock solution (e.g., Brequinar in DMSO)
-
Complete organoid growth medium
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Multi-well plates (e.g., 96-well, white-walled)
-
Luminometer
Experimental Workflow Diagram:
Procedure:
-
Organoid Plating: Dissociate established organoids into small fragments and seed them in Matrigel in a 96-well plate. Allow the organoids to form for 2-3 days.
-
Drug Preparation: Prepare serial dilutions of the DHODH inhibitor in complete organoid growth medium. Include a vehicle control (e.g., DMSO).
-
Treatment: Carefully replace the medium in each well with the medium containing the different concentrations of the DHODH inhibitor.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72-96 hours).
-
Viability Assessment: a. Equilibrate the plate and the 3D cell viability reagent to room temperature. b. Add the viability reagent to each well according to the manufacturer's instructions. c. Mix well and incubate to induce cell lysis and stabilize the luminescent signal. d. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in viability assays | Uneven organoid size and number per well. | Optimize organoid dissociation and plating to ensure a more uniform distribution. Increase the number of replicates. |
| Inconsistent drug response | Passage number of organoids. | Use organoids within a defined passage number range for experiments. |
| Incomplete drug diffusion into the Matrigel. | Ensure proper mixing of the drug in the medium and consider longer incubation times. | |
| Organoid death in control wells | Suboptimal culture conditions. | Re-evaluate the composition of the growth medium and the quality of the Matrigel. |
| Contamination. | Practice sterile techniques and regularly check for contamination. |
Conclusion
The use of DHODH inhibitors in organoid culture systems provides a powerful platform for investigating the efficacy of these compounds in a more physiologically relevant context. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute experiments to evaluate the therapeutic potential of DHODH inhibitors in various diseases, particularly cancer. The ability to use patient-derived organoids further opens the door for personalized medicine approaches, where the response of an individual's tumor to a specific DHODH inhibitor can be predicted in vitro.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Human colon organoids reveal distinct physiologic and oncogenic Wnt responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Replication and ribosomal stress induced by targeting pyrimidine synthesis and cellular checkpoints suppress p53-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 13. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dhodh-IN-3 not showing activity in cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Dhodh-IN-3, a potent inhibitor of human dihydroorotate dehydrogenase (HsDHODH).
Troubleshooting Guide
Issue: this compound is not showing the expected anti-proliferative or cytotoxic effects in my cell-based assays.
This guide provides a step-by-step approach to identify and resolve common issues encountered when this compound does not exhibit activity in cellular experiments.
1. Verify Compound Integrity and Handling
Proper storage and handling of this compound are critical for its activity.
-
Question: How should I store and handle my this compound? Answer: this compound powder can be stored at -20°C for up to two years.[1] For stock solutions in DMSO, it is recommended to store them at -80°C for up to six months or at 4°C for a maximum of two weeks.[1][2] Frequent freeze-thaw cycles should be avoided. Before use, ensure the compound is fully dissolved in the appropriate solvent.
-
Question: Could my stock solution have degraded? Answer: Yes, improper storage or multiple freeze-thaw cycles can lead to degradation. If you suspect degradation, it is advisable to use a fresh vial of the compound or prepare a new stock solution.
2. Assess Cell Line Sensitivity
Not all cell lines are equally sensitive to DHODH inhibition.
-
Question: Is it possible my cell line is resistant to this compound? Answer: Yes, resistance to DHODH inhibitors is a known phenomenon and can be intrinsic to the cell line.[3] Sensitivity often correlates with the expression level of the DHODH enzyme.[1] Cell lines such as DU145, SK-OV-3, HT-29, and A549 have been reported to be relatively resistant to some DHODH inhibitors, while T-47D, A-375, and various leukemia cell lines (e.g., H929, AML cells) have shown sensitivity.[1][4]
-
Question: How can I check if my cell line expresses DHODH? Answer: You can assess DHODH protein levels by Western blot or measure its enzymatic activity using a specific assay.[5][6]
3. Evaluate Experimental Conditions
The setup of your cellular assay can significantly impact the observed activity of this compound.
-
Question: What is the optimal concentration and treatment duration for this compound? Answer: The effective concentration can vary between cell lines. It is recommended to perform a dose-response experiment with a broad range of concentrations (e.g., from nanomolar to micromolar) to determine the EC50 for your specific cell line. The duration of treatment is also critical; effects on cell proliferation are typically observed between 72 and 96 hours.[1] Apoptotic effects may be visible after 48 to 72 hours.[7]
-
Question: Could the cell culture medium be interfering with the inhibitor's activity? Answer: Yes, a key factor is the presence of uridine in the medium. The pyrimidine salvage pathway allows cells to uptake uridine from the environment, bypassing the need for de novo synthesis and thus circumventing the effect of DHODH inhibition.[2][8][9] Standard fetal bovine serum (FBS) contains uridine.
4. Investigate the Pyrimidine Salvage Pathway
The pyrimidine salvage pathway is a primary mechanism of resistance to DHODH inhibitors.
-
Question: How can I test if the pyrimidine salvage pathway is responsible for the lack of activity? Answer: The most direct way is to perform a "uridine rescue" experiment.[7][10][11] By adding exogenous uridine to the culture medium along with this compound, you can determine if the inhibitor's effect is specifically due to the blockade of de novo pyrimidine synthesis. If the addition of uridine reverses the anti-proliferative effects of this compound, it confirms the on-target activity of the compound.[7][11][12] It is also possible to use dialyzed FBS, which has lower levels of nucleosides, to reduce the impact of the salvage pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH).[1] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of building blocks for DNA and RNA.[3][8][13] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, inhibition of proliferation, and in some cases, apoptosis.[3][13][14]
Q2: What are the expected cellular effects of successful DHODH inhibition by this compound? A2: Successful inhibition of DHODH is expected to result in:
-
Inhibition of cell proliferation.
-
Arrest of the cell cycle, often in the S-phase.[15]
-
Induction of apoptosis or cellular differentiation, particularly in sensitive cancer cell lines like acute myeloid leukemia (AML).[4][13]
-
Increased production of reactive oxygen species (ROS) and reduced mitochondrial membrane potential.[7]
Q3: My positive control, another known DHODH inhibitor, is also not working. What does this suggest? A3: If a well-validated DHODH inhibitor also shows no activity, it strongly suggests that the issue lies with your experimental system rather than the specific compound. The most likely culprits are a highly active pyrimidine salvage pathway in your chosen cell line or suboptimal assay conditions (e.g., too short of an incubation time).
Q4: How can I confirm that this compound is inhibiting DHODH in my cells? A4: Besides a uridine rescue experiment, you can measure the activity of the DHODH enzyme directly in cell lysates after treatment with this compound.[5][6] A successful inhibition would show a decrease in the conversion of dihydroorotate to orotate. You can also use metabolomics to look for an accumulation of the DHODH substrate, dihydroorotate, and a depletion of downstream pyrimidine metabolites.[13]
Quantitative Data Summary
The sensitivity of different cancer cell lines to DHODH inhibitors can vary significantly. The following table summarizes reported sensitivities for some common DHODH inhibitors. Note that EC50 values for this compound may differ but this table provides a general reference for expected potency ranges.
| Cell Line | Cancer Type | Brequinar (EC50) | Leflunomide (EC50) | Sensitivity Level | Reference |
| T-47D | Breast Cancer | 0.080 - 0.450 µM | 6 - 35 µM | Sensitive | [1] |
| A-375 | Melanoma | 0.080 - 0.450 µM | 6 - 35 µM | Sensitive | [1] |
| H929 | Multiple Myeloma | 0.080 - 0.450 µM | 6 - 35 µM | Sensitive | [1] |
| DU145 | Prostate Cancer | > 100 µM | > 100 µM | Resistant | [1] |
| SK-OV-3 | Ovarian Cancer | > 100 µM | > 100 µM | Resistant | [1] |
| HT-29 | Colon Cancer | > 100 µM | > 100 µM | Resistant | [1] |
| A549 | Lung Cancer | > 100 µM | > 100 µM | Resistant | [1] |
Key Experimental Protocols
1. Cell Proliferation Assay (MTT/WST-1)
This protocol outlines a general procedure to assess the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/WST-1 Addition: Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: For MTT, add the solubilization solution and read the absorbance at the appropriate wavelength (typically 570 nm). For WST-1, read the absorbance directly (typically 450 nm).
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the EC50 value.
2. Uridine Rescue Experiment
This experiment is crucial to confirm the on-target effect of this compound.
-
Experimental Setup: Follow the same procedure as the cell proliferation assay, but include additional experimental arms.
-
Treatment Groups:
-
Vehicle control (e.g., DMSO)
-
This compound at a concentration that shows significant inhibition (e.g., 2x EC50).
-
Uridine alone (e.g., 100 µM).
-
This compound in combination with uridine (e.g., 2x EC50 this compound + 100 µM uridine).
-
-
Incubation and Measurement: Incubate and measure cell viability as described in the cell proliferation assay protocol.
-
Interpretation: If the inhibitory effect of this compound is rescued (i.e., cell viability is restored) by the addition of uridine, this confirms that the compound's activity is due to the inhibition of the de novo pyrimidine synthesis pathway.
Visualizations
Caption: The de novo pyrimidine synthesis pathway and the inhibitory action of this compound on DHODH.
References
- 1. researchgate.net [researchgate.net]
- 2. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. ashpublications.org [ashpublications.org]
- 12. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 13. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Replication and ribosomal stress induced by targeting pyrimidine synthesis and cellular checkpoints suppress p53-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dhodh-IN-3 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dhodh-IN-3, a potent inhibitor of human Dihydroorotate Dehydrogenase (HsDHODH), for in vitro IC50 determination. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme Dihydroorotate Dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, which in turn leads to cell cycle arrest and a reduction in cell proliferation. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides.
Q2: What is the reported in vitro IC50 of this compound against the human DHODH enzyme?
A2: this compound has a reported IC50 value of 261 nM against purified human DHODH (HsDHODH) in biochemical assays.[1][2] It also exhibits a Kiapp (apparent inhibition constant) of 32 nM, indicating a high affinity for its target.[2]
Q3: In which solvent should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, the powdered form can be stored at -20°C for up to two years. Once dissolved in DMSO, the stock solution is stable for up to two weeks at 4°C or for up to six months at -80°C.[1]
Q4: How can I confirm that the observed cytotoxic effects in my cell-based assay are due to DHODH inhibition?
A4: A common method to verify the specificity of a DHODH inhibitor is through a "uridine rescue" experiment. Since DHODH inhibition blocks the de novo pyrimidine synthesis pathway, supplementing the cell culture medium with an external source of pyrimidines, such as uridine, should bypass the inhibitory effect and restore cell viability. A typical concentration for uridine rescue is 100 µM.[3][4] If the addition of uridine reverses the cytotoxic effects of this compound, it strongly suggests that the observed activity is on-target.
Q5: What is the expected effect of DHODH inhibition on cell cycle and signaling pathways?
A5: Inhibition of DHODH leads to a depletion of pyrimidine pools, which can induce replication stress and activate the p53 tumor suppressor protein.[3][5][6] This can result in cell cycle arrest, typically in the S-phase, and ultimately lead to apoptosis.[7][8]
Troubleshooting Guides
This section addresses common issues that may arise during IC50 determination experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or low cytotoxicity observed | 1. Incorrect concentration range: The tested concentrations of this compound may be too low. 2. Cell line insensitivity: The chosen cell line may be resistant to DHODH inhibition, potentially due to a high reliance on the pyrimidine salvage pathway. 3. Compound degradation: The this compound stock solution may have degraded due to improper storage. 4. High cell seeding density: Too many cells can deplete the compound or mask its cytotoxic effects. | 1. Perform a broader range of serial dilutions, from nanomolar to high micromolar concentrations. 2. Test a panel of different cell lines. Consider using a positive control compound known to be effective in your cell line. 3. Prepare a fresh stock solution of this compound from powder. Ensure proper storage at -80°C. 4. Optimize the cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the assay. |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Compound precipitation: this compound may precipitate in the culture medium, especially at higher concentrations. 3. Edge effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. | 1. Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for consistency. 2. Visually inspect the wells for any precipitate after adding the compound. Ensure the final DMSO concentration is kept low (typically <0.5%) to maintain solubility. Prepare dilutions in culture medium just before use. 3. To minimize edge effects, do not use the outermost wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or culture medium. |
| Inconsistent IC50 values across experiments | 1. Variation in cell passage number: Cells at different passage numbers can exhibit different growth rates and drug sensitivities. 2. Differences in incubation time: The duration of compound exposure can significantly impact the IC50 value. 3. Inconsistent assay endpoint measurement: Variations in the timing or execution of the viability assay (e.g., MTT, CellTiter-Glo®). | 1. Use cells within a consistent and narrow range of passage numbers for all experiments. 2. Standardize the incubation time for all IC50 determination experiments. A common duration is 72 hours. 3. Follow a strict and consistent protocol for the viability assay, including incubation times with the detection reagent and the timing of plate reading. |
| Uridine rescue experiment is not working | 1. Insufficient uridine concentration: The concentration of uridine may not be high enough to fully rescue the cells. 2. Off-target effects of this compound: At high concentrations, the compound might have off-target effects that are not rescued by uridine. 3. Uridine transporter issues: The cell line may have low expression or activity of uridine transporters. | 1. Test a range of uridine concentrations (e.g., 50-200 µM) to find the optimal rescue concentration for your cell line. 2. This is a possibility with any compound. If rescue is incomplete even at high uridine concentrations, consider investigating potential off-target effects. 3. This is less common but possible. You can check the literature for information on uridine transport in your specific cell line. |
Experimental Protocols
Protocol for IC50 Determination using a Cell Viability Assay (e.g., MTT)
1. Cell Seeding: a. Culture cells in appropriate growth medium until they reach 70-80% confluency. b. Harvest the cells using standard cell culture techniques (e.g., trypsinization for adherent cells). c. Resuspend the cells in fresh growth medium and perform a cell count to determine the cell concentration. d. Dilute the cell suspension to the desired seeding density (optimized for each cell line, typically 2,000-10,000 cells/well for a 96-well plate). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
2. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 1 nM to 100 µM). c. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a positive control (a compound known to be cytotoxic to the cell line). d. After the 24-hour cell attachment period, carefully remove the medium from the wells. e. Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. f. Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
3. Cell Viability Assay (MTT Example): a. After the 72-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings. b. Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (100% viability). c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.
Quantitative Data
This compound Properties
| Property | Value | Reference |
| Target | Human Dihydroorotate Dehydrogenase (HsDHODH) | [1][2] |
| In Vitro IC50 (Enzyme Assay) | 261 nM | [1][2] |
| Kiapp | 32 nM | [2] |
| Molecular Weight | 312.75 g/mol | [1] |
| Formula | C17H13ClN2O2 | [1] |
Exemplary IC50 Values of DHODH Inhibitors in Cancer Cell Lines
Note: Publicly available IC50 data for this compound in specific cancer cell lines is limited. The following table provides examples of IC50 values for other DHODH inhibitors to illustrate the expected range of activity. Researchers should determine the IC50 of this compound in their cell lines of interest using the protocol provided above.
| DHODH Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Brequinar | HL-60 | Acute Promyelocytic Leukemia | 4.5 | [9] |
| A771726 | HL-60 | Acute Promyelocytic Leukemia | 411 | [9] |
| Indoluidin D | HL-60 | Acute Promyelocytic Leukemia | 210 | [9] |
| H-006 | HT-1080 | Fibrosarcoma | 0.45 | [10] |
| H-006 | A431 | Epidermoid carcinoma | 3.3 | [10] |
| H-006 | WM266-4 | Melanoma | 3.7 | [10] |
| H-006 | SK-MEL-28 | Melanoma | 11.5 | [10] |
| H-006 | HepG2 | Hepatocellular carcinoma | 24.6 | [10] |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for IC50 determination.
References
- 1. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - IT [thermofisher.com]
- 3. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Potent hDHODH Inhibitors for Lung Cancer via Virtual Screening of a Rationally Designed Small Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Dhodh-IN-3 precipitation issues in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Dhodh-IN-3 in cell culture media.
Troubleshooting Guide
Precipitation of this compound in your cell culture media can arise from a variety of factors related to its solubility, the composition of the media, and handling procedures. This guide provides a structured approach to identifying and resolving these issues.
Common Causes of this compound Precipitation and Solutions
| Potential Cause | Description | Recommended Solution |
| Low Aqueous Solubility | This compound, like many small molecule inhibitors, is hydrophobic and has limited solubility in aqueous solutions such as cell culture media. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final concentration of the organic solvent in the cell culture medium is as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. |
| "Salting Out" Effect | High concentrations of salts in the cell culture medium can reduce the solubility of hydrophobic compounds like this compound, causing them to precipitate. | When preparing media from powder, ensure all components are fully dissolved before adding this compound. Consider using a serum-free medium formulation with a lower salt concentration if compatible with your cell line. |
| pH Instability | Changes in the pH of the cell culture medium can alter the ionization state of this compound, potentially reducing its solubility.[1][2] | Ensure the cell culture medium is properly buffered and the pH is stable and within the optimal range for your cells before adding this compound. Verify the pH after the addition of the compound. |
| Interaction with Media Components | This compound may interact with proteins, peptides, or other supplements in the medium, leading to the formation of insoluble complexes.[1][3] | Test the solubility of this compound in the basal medium before adding supplements like serum. If precipitation occurs after adding a specific supplement, consider using a different lot or an alternative supplement. |
| Temperature Fluctuations | Temperature shifts can affect the solubility of this compound.[1][4] Moving the compound from a cold stock solution to a warm medium can sometimes induce precipitation. | Allow the this compound stock solution to equilibrate to room temperature before adding it to the pre-warmed cell culture medium. Avoid repeated freeze-thaw cycles of the stock solution.[4] |
| High Final Concentration | The desired final concentration of this compound in the cell culture medium may exceed its solubility limit in that specific medium. | Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test. If the required concentration is too high, consider alternative dosing strategies. |
| Improper Dissolution of Stock Solution | If the initial this compound stock solution is not fully dissolved, it can act as a seed for further precipitation when added to the cell culture medium. | Ensure this compound is completely dissolved in the stock solvent. Gentle warming or sonication may aid dissolution.[5] Visually inspect the stock solution for any particulate matter before use. |
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the desired stock solution concentration (e.g., 10 mM).
-
Calculate the mass of this compound powder and the volume of DMSO required.
-
Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube if desired, although this is not always necessary if aseptic technique is used.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[5]
Protocol 2: Solubility Assessment of this compound in Cell Culture Medium
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a series of dilutions of your this compound stock solution in your cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM. Remember to keep the final DMSO concentration constant and low across all samples (e.g., 0.5%).
-
Include a vehicle control sample containing only the cell culture medium and the same final concentration of DMSO.
-
Incubate the tubes under normal cell culture conditions (37°C, 5% CO2) for a period that reflects your planned experiment (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect each tube for any signs of precipitation (cloudiness, visible particles).
-
For a more sensitive assessment, take a small aliquot from each tube and examine it under a microscope to look for crystalline structures or amorphous precipitates.
-
The highest concentration of this compound that remains clear and free of precipitates is considered the maximum soluble concentration in your specific experimental conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Interactions causing this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of dihydroorotate dehydrogenase (DHODH).[5][6] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[7][8][9] By inhibiting DHODH, this compound depletes the pyrimidine pool, which can halt the proliferation of rapidly dividing cells.[7][8] This mechanism makes it a compound of interest for research in areas such as cancer and viral infections.[5][7]
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[10] It is important to use a high grade of DMSO suitable for cell culture to avoid introducing contaminants that could affect your experiment.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%. However, the tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cells.
Q4: Can I dissolve this compound directly in cell culture medium or PBS?
A4: It is not recommended to dissolve this compound directly in aqueous solutions like cell culture medium or phosphate-buffered saline (PBS). Due to its hydrophobic nature, this compound has poor solubility in water-based solutions, and attempting to dissolve it directly will likely result in immediate precipitation. Always prepare a concentrated stock solution in an appropriate organic solvent like DMSO first.
Q5: My this compound solution precipitates immediately upon addition to the cell culture medium. What should I do?
A5: Immediate precipitation upon addition to the medium is a strong indicator that the final concentration of this compound is above its solubility limit in your specific medium. You should perform a solubility assessment as described in Protocol 2 to determine the maximum soluble concentration. If you need to use a concentration that is precipitating, you may need to explore alternative formulation strategies, though this is complex and may require specialized expertise. For most in vitro studies, working at or below the determined maximum soluble concentration is the most straightforward approach.
Q6: Could the type of serum I'm using be causing the precipitation?
A6: Yes, it is possible. Serum contains a high concentration of proteins that can interact with small molecules.[1][3] Sometimes, specific lots of serum can have different compositions that may lead to precipitation. If you suspect the serum is the cause, you can test the solubility of this compound in your basal medium without serum. If it dissolves in the basal medium but precipitates after the addition of serum, you could try a different lot of serum or a different type of serum (e.g., fetal bovine serum vs. calf serum).
Q7: How should I store my this compound stock solution?
A7: this compound stock solutions in DMSO should be aliquoted into single-use volumes and stored at -20°C or -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.[5] Protect the solutions from light.
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 3. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 8. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. medkoo.com [medkoo.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Dhodh-IN-3
Welcome to the technical support center for improving the in vivo bioavailability of Dhodh-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent inhibitor of human Dihydroorotate Dehydrogenase (HsDHODH) with an IC50 value of 261 nM.[1][2][3] Like many small molecule inhibitors developed for intracellular targets, this compound is a lipophilic compound that is poorly soluble in aqueous solutions. This low solubility is a significant hurdle for in vivo studies as it can lead to poor absorption from the gastrointestinal tract, resulting in low and variable bioavailability.[4] Consequently, achieving therapeutic concentrations in target tissues can be challenging, potentially affecting the reliability and reproducibility of experimental results.
Q2: What are the known physicochemical properties of this compound?
A2: Currently available data on the physicochemical properties of this compound are summarized in the table below. This information is crucial for selecting an appropriate formulation strategy.
| Property | Value | Source |
| Molecular Formula | C17H13ClN2O2 | [1] |
| Molecular Weight | 312.75 g/mol | [1][3] |
| Solubility | Soluble in DMSO.[3][5] A protocol for in vivo use suggests a 10% DMSO and 90% Corn Oil mixture can achieve a concentration of at least 2.5 mg/mL.[6] | MedChemExpress[6] |
Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[7][8] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can improve dissolution rates.[4]
-
Use of Co-solvents and Surfactants: These agents can increase the solubility of the drug in the formulation and in the gastrointestinal fluids.[9][10]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[7][11]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its dissolution rate.[8][12]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[7][10]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution of DMSO stock solution in aqueous vehicle. | This compound is poorly soluble in water. High concentrations of DMSO may be toxic to animals. | 1. Optimize Co-solvent System: Instead of a simple aqueous dilution, try a co-solvent system. A common starting point is a mixture of DMSO, PEG300/400, Tween-80, and saline.[6] It is recommended to keep the final DMSO concentration below 10% (and ideally below 2% for sensitive animals).[6] 2. Heated Sonication: Gentle warming and sonication can sometimes help to dissolve the compound, but be cautious of potential degradation. |
| Low and/or variable plasma concentrations of this compound after oral administration. | Poor dissolution and absorption from the GI tract. | 1. Lipid-Based Formulation: Formulate this compound in a lipid-based vehicle such as corn oil, as suggested by some suppliers.[6] The presence of lipids can enhance the absorption of lipophilic drugs.[4][11] 2. Self-Emulsifying Drug Delivery System (SEDDS): For a more advanced approach, consider a SEDDS formulation. This involves dissolving this compound in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with gastrointestinal fluids, enhancing drug solubilization and absorption.[7] |
| Inconsistent results between different batches of experiments. | Formulation variability or instability. | 1. Standardize Formulation Protocol: Ensure the formulation protocol is detailed and followed precisely for each experiment. This includes the order of addition of excipients, mixing speed, and temperature. 2. Assess Formulation Stability: Prepare fresh formulations for each experiment if stability is a concern. Visually inspect for any signs of precipitation or phase separation before administration. |
| Signs of toxicity or adverse events in animals. | Vehicle toxicity or high local concentration of the drug causing GI irritation. | 1. Reduce DMSO Concentration: As mentioned, minimize the percentage of DMSO in the final formulation.[6] 2. Use Well-Tolerated Excipients: Select excipients with a good safety profile in the chosen animal model. Common choices include PEG300/400, Tween-80, and various vegetable oils.[11][13] |
Experimental Protocols
Protocol 1: Basic Co-solvent Formulation for Oral Gavage
This protocol is a starting point for creating a simple solution-based formulation for oral administration.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).[6]
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the desired ratio. A common vehicle for poorly soluble compounds is a mixture of:
-
10% DMSO
-
40% PEG400
-
5% Tween-80
-
45% Saline
-
-
Final Formulation: Add the required volume of the this compound stock solution to the vehicle to achieve the final desired concentration. For example, to prepare 1 mL of a 2.5 mg/mL dosing solution, add 100 µL of the 25 mg/mL stock to 900 µL of the vehicle.
-
Solubilization: Vortex the final formulation thoroughly. Gentle warming (to 37°C) and sonication may be used to aid dissolution. Visually inspect for complete dissolution before administration.
Protocol 2: Lipid-Based Formulation for Oral Gavage
This protocol utilizes a lipid vehicle which can improve the absorption of lipophilic compounds.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).[6]
-
Final Formulation: Add the required volume of the this compound stock solution to corn oil to achieve the final desired concentration and a final DMSO concentration of 10% or less.[6] For example, to prepare 1 mL of a 2.5 mg/mL dosing solution, add 100 µL of the 25 mg/mL stock to 900 µL of corn oil.[6]
-
Homogenization: Vortex the mixture vigorously to ensure a uniform suspension/solution.
Visualizations
Caption: Experimental workflow for in vivo pharmacokinetic studies of this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 10. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Dhodh-IN-3 degradation and stability testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the handling, stability testing, and degradation analysis of Dhodh-IN-3.
I. Troubleshooting Guides & FAQs
This section addresses common issues that may arise during the experimental use of this compound.
FAQs: General Handling and Storage
Q1: How should I store this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the powdered form should be kept at -20°C, where it is stable for up to two years.[1] If dissolved in DMSO, it can be stored at -80°C for up to six months or at 4°C for up to two weeks.[1] Avoid repeated freeze-thaw cycles.
Q2: What is the best solvent for dissolving this compound?
A2: this compound is soluble in DMSO.[2] For in vivo studies, a common formulation is 10% DMSO in corn oil.[3]
Q3: Is this compound sensitive to light or air?
Troubleshooting: In Vitro DHODH Enzyme Assays
Q4: I am not seeing any inhibition of DHODH activity in my assay. What could be the problem?
A4: There are several potential reasons for a lack of inhibitory activity. Consider the following:
-
Incorrect Assay Conditions: Ensure your assay buffer is at the optimal pH (typically around 8.0) and temperature (usually 37°C).[4][5]
-
Reagent Degradation: Confirm that all reagents, including the enzyme, substrate (dihydroorotate), and cofactors, are within their expiry dates and have been stored correctly.
-
This compound Precipitation: this compound may precipitate in aqueous assay buffers. Ensure that the final concentration of DMSO or other organic solvents is compatible with your assay and does not exceed recommended limits (typically <1%).
-
Pipetting Errors: Inaccurate pipetting can lead to incorrect concentrations of the inhibitor or other assay components. Use calibrated pipettes and proper technique.
Q5: My assay results are inconsistent between wells/plates. What should I do?
A5: Inconsistent results can often be traced back to procedural variability.
-
Thorough Mixing: Ensure all solutions, especially the inhibitor dilutions and enzyme preparations, are thoroughly mixed before addition to the assay plate.
-
Temperature Gradients: Avoid temperature gradients across the plate by ensuring the entire plate is equilibrated to the assay temperature.
-
Edge Effects: Be mindful of "edge effects" in microplates, where wells on the perimeter may experience different evaporation rates. It is advisable to not use the outer wells for critical measurements.
-
Consistent Timing: For kinetic assays, ensure that the timing of reagent additions and readings is consistent for all wells.
Q6: I am observing high background signal in my assay. How can I reduce it?
A6: High background can be caused by several factors:
-
Contaminated Reagents: Use fresh, high-purity reagents and solvents.
-
Non-enzymatic Substrate Conversion: Run a control reaction without the enzyme to determine the rate of non-enzymatic substrate degradation.
-
Interfering Substances: Some compounds in your sample matrix may interfere with the assay. For example, strong reducing or oxidizing agents can interfere with colorimetric or fluorometric readouts.
II. This compound Degradation and Stability Testing
Due to the lack of publicly available, specific degradation pathways for this compound, this section provides a general overview of potential degradation mechanisms based on its chemical formula (C17H13ClN2O2) and common functional groups found in similar inhibitors, along with recommended stability testing protocols.
Potential Degradation Pathways
Based on common functional groups in small molecule inhibitors, this compound may be susceptible to the following degradation pathways:
-
Hydrolysis: If this compound contains an amide or ester functional group, it could be susceptible to hydrolysis, especially under acidic or basic conditions. Amide hydrolysis is generally slower than ester hydrolysis.[3]
-
Oxidation: The presence of electron-rich moieties can make the molecule susceptible to oxidation.
-
Photodegradation: Exposure to UV or visible light can lead to degradation, particularly if the molecule contains photosensitive functional groups.
Stability Testing Data (Hypothetical)
The following tables represent hypothetical data from forced degradation and long-term stability studies to illustrate expected outcomes.
Table 1: Forced Degradation of this compound
| Stress Condition | Duration | Temperature | % Degradation | Major Degradants |
| 0.1 M HCl | 24 hours | 60°C | 15% | Degradant A |
| 0.1 M NaOH | 24 hours | 60°C | 25% | Degradant B, Degradant C |
| 3% H2O2 | 24 hours | 25°C | 10% | Degradant D |
| Dry Heat | 48 hours | 80°C | 5% | Minor Degradants |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25°C | 8% | Degradant E |
Table 2: Long-Term Stability of this compound (Solid Form)
| Storage Condition | Time Point | Purity (%) | Appearance |
| 25°C / 60% RH | 0 months | 99.8% | White Powder |
| 3 months | 99.5% | White Powder | |
| 6 months | 99.2% | White Powder | |
| 40°C / 75% RH | 0 months | 99.8% | White Powder |
| 3 months | 98.5% | Off-white Powder | |
| 6 months | 97.8% | Off-white Powder |
III. Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid powder of this compound in a controlled temperature oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid powder of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of degradation and to profile the degradation products.
Protocol 2: DHODH Enzyme Inhibition Assay (Colorimetric)
Objective: To determine the in vitro inhibitory activity of this compound against human DHODH.
Methodology:
-
Reagents:
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Then, dilute further in the assay buffer to the desired final concentrations (ensure the final DMSO concentration is below 1%).
-
In a 96-well plate, add the assay buffer, Coenzyme Q10, and DCIP.
-
Add the this compound dilutions or vehicle control (DMSO in assay buffer) to the respective wells.
-
Pre-incubate the plate with recombinant human DHODH at 25°C for 30 minutes.[6]
-
Initiate the reaction by adding the DHO substrate.
-
Measure the decrease in absorbance at 650 nm over time using a microplate reader.[6]
-
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
IV. Visualizations
Caption: DHODH Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Forced Degradation Studies.
Caption: Troubleshooting Decision Tree for Inconsistent Assay Results.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Dhodh-IN-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Dhodh-IN-3, a potent human dihydroorotate dehydrogenase (DHODH) inhibitor. This guide is intended for researchers, scientists, and drug development professionals to address common issues and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of pyrimidines, which are vital components of DNA and RNA.[2] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, a reduction in cell proliferation.[3] This mechanism makes it a subject of investigation for treating diseases characterized by rapid cell proliferation, such as cancer, autoimmune disorders, and viral infections.[2]
Q2: How should I store and handle this compound?
A2: Proper storage and handling are crucial for maintaining the stability and activity of this compound. For long-term storage, the solid form of this compound should be stored at -20°C for up to two years.[4] Stock solutions prepared in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[5] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]
Q3: What are the known off-target effects of DHODH inhibitors?
A3: While this compound is designed to be a specific DHODH inhibitor, off-target effects are a possibility with any small molecule inhibitor. For instance, some molecules designed as inhibitors for other enzymes, like the FTO protein, have been found to also inhibit DHODH due to structural similarities in their binding pockets.[6][7] It is good practice to include appropriate controls in your experiments to assess the specificity of the observed effects. This can include rescue experiments with uridine or orotic acid.[8][9]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected potency (IC50 values).
Possible Causes and Solutions:
-
Cell Line Variability: Different cell lines exhibit varying sensitivity to DHODH inhibitors. This can be due to differences in the expression levels of DHODH or a greater reliance on the pyrimidine salvage pathway.[1][10][11]
-
Recommendation: Before starting your experiments, screen a panel of cell lines to determine their relative sensitivity to this compound. You can also quantify DHODH expression levels in your cell lines of interest via western blot or qPCR to correlate with sensitivity.[11]
-
-
Uridine in Culture Medium: The presence of uridine in the cell culture medium can allow cells to bypass the de novo pyrimidine synthesis pathway via the salvage pathway, thus masking the effect of this compound.
-
Recommendation: Use uridine-free media for your experiments. If this is not possible, be aware that the apparent potency of this compound will be lower. Rescue experiments, where exogenous uridine is added back to the medium, can be used to confirm that the observed effects are due to DHODH inhibition.[9][12]
-
-
Compound Degradation: Improper storage or handling of this compound can lead to its degradation.
-
Recommendation: Follow the storage guidelines strictly.[5] Prepare fresh dilutions from a frozen stock for each experiment.
-
-
High Cell Seeding Density: At high cell densities, the competition for the inhibitor may increase, or cell-cell contact might alter cellular metabolism, leading to reduced apparent potency.
-
Recommendation: Optimize cell seeding density to ensure logarithmic growth throughout the experiment and consistent exposure of cells to the inhibitor.
-
Issue 2: Poor solubility of this compound in aqueous media.
Possible Causes and Solutions:
-
Hydrophobicity of the Compound: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions.
-
Recommendation: Prepare a high-concentration stock solution in an organic solvent like DMSO.[5] For in vivo studies, a co-solvent system such as 10% DMSO and 90% corn oil may be used.[5] When diluting the stock solution into your aqueous experimental medium, ensure rapid mixing to prevent precipitation. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.[13]
-
Issue 3: Unexpected cellular effects or toxicity.
Possible Causes and Solutions:
-
Mitochondrial Dysfunction: DHODH is a mitochondrial enzyme, and its inhibition can impact mitochondrial respiration and lead to the production of reactive oxygen species (ROS).[14][15]
-
Recommendation: Monitor mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRE or JC-1 staining) and ROS production (e.g., CellROX or MitoSOX).[14]
-
-
Cell Cycle Arrest at Different Phases: DHODH inhibition typically leads to an S-phase arrest due to the depletion of nucleotides required for DNA synthesis.[10][16] However, G1 or G2/M arrest has also been reported in some cell types.[15][17]
-
Recommendation: Perform cell cycle analysis using flow cytometry (e.g., propidium iodide staining) to determine the specific effect of this compound on the cell cycle distribution in your model system.
-
-
DMSO Toxicity: High concentrations of the solvent used for the stock solution can be toxic to cells.[13]
-
Recommendation: Include a vehicle control (medium with the same final concentration of DMSO) in all experiments to distinguish between the effects of the inhibitor and the solvent.
-
Data Summary
Table 1: In Vitro Activity of this compound and other DHODH Inhibitors
| Compound | Target | IC50 | Cell Line | Assay Type | Reference |
| This compound | Human DHODH | 261 nM | - | Enzymatic Assay | [4] |
| Brequinar | Human DHODH | Low nM range | Neuroblastoma cell lines | Cell Growth Assay | [18] |
| H-006 | Human DHODH | 3.8 nM | - | Enzymatic Assay | [8] |
| A771726 (Teriflunomide) | Human DHODH | 411 nM | - | Enzymatic Assay | [8] |
Experimental Protocols
Protocol 1: DHODH Enzymatic Activity Assay
This protocol is adapted from a general method for measuring DHODH activity.[8]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 100 µM Coenzyme Q10, 0.05% Triton X-100.
-
Substrate Solution: 500 µM Dihydroorotic acid in assay buffer.
-
Detection Reagent: 200 µM DCIP (2,6-dichlorophenolindophenol) in assay buffer.
-
-
Assay Procedure:
-
Pre-incubate recombinant human DHODH enzyme with varying concentrations of this compound in the assay buffer for 30 minutes at 25°C.
-
Add the substrate solution and the detection reagent to initiate the reaction.
-
Measure the decrease in absorbance at 650 nm over 10 minutes using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol is a standard method to assess the effect of this compound on cell proliferation.[16]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.
Caption: A general experimental workflow for evaluating the effects of this compound in cell culture.
References
- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the Mechanism of Sensitivity and Resistance to Novel Therapeutic Targets in Aggressive Blood Malignancies. [figshare.le.ac.uk]
- 13. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Dhodh-IN-3 cytotoxicity in primary cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of Dhodh-IN-3 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[1][2][3][4][5][6][7] This pathway is essential for the production of pyrimidines, which are necessary for DNA and RNA synthesis. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation, particularly in rapidly dividing cells.[8][9]
Q2: Why am I observing high levels of cytotoxicity in my primary cell cultures treated with this compound?
A2: High cytotoxicity can result from several factors:
-
High Concentration: The concentration of this compound may be too high for your specific primary cell type. Primary cells are often more sensitive to perturbations than immortalized cell lines.
-
On-Target Effect: The intended mechanism of action, pyrimidine starvation, can lead to cell death if the cells are highly dependent on the de novo synthesis pathway and cannot compensate through the salvage pathway.
-
Off-Target Effects: At higher concentrations, some DHODH inhibitors have been reported to have off-target effects, including mitochondrial toxicity, that are not related to pyrimidine synthesis and cannot be rescued by uridine supplementation.[5][10][11]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically ≤ 0.1%).
Q3: How can I reduce the cytotoxicity of this compound in my experiments?
A3: The primary strategy to mitigate on-target cytotoxicity is to supplement the cell culture medium with uridine. Uridine allows cells to bypass the block in the de novo pyrimidine synthesis pathway by utilizing the pyrimidine salvage pathway.[7][12][13] Additionally, careful dose-response experiments are crucial to determine the optimal, non-toxic concentration for your specific primary cell type.
Q4: What is a good starting concentration for this compound in primary cell cultures?
A4: There is limited specific data for this compound in primary cells. However, based on data from other DHODH inhibitors, a reasonable starting range for initial dose-response experiments would be from 10 nM to 10 µM . For sensitive primary cells like lymphocytes or hepatocytes, it is advisable to start at the lower end of this range.
Q5: What concentration of uridine should I use for a rescue experiment?
A5: A common starting concentration for uridine in rescue experiments is 100 µM .[14][15] However, the optimal concentration can be cell-type dependent. It is recommended to perform a titration of uridine to determine the minimal concentration required for rescue in your specific primary cell culture.
Troubleshooting Guides
Issue 1: Excessive Cell Death Even at Low Concentrations of this compound
| Possible Cause | Troubleshooting Step |
| High sensitivity of the primary cell type. | Perform a dose-response experiment starting from a very low concentration (e.g., 1 nM) and titrate up to determine the IC50 value for your specific cells. |
| Solvent toxicity. | Prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO) used in your this compound treatment to ensure the solvent itself is not causing cytotoxicity. |
| Instability of this compound in culture medium. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: Uridine Rescue is Ineffective
| Possible Cause | Troubleshooting Step |
| Off-target toxicity. | High concentrations of some DHODH inhibitors can induce cytotoxicity through mechanisms independent of pyrimidine synthesis.[5] Lower the concentration of this compound to a range where cytotoxicity is observed but is more likely to be on-target. |
| Insufficient uridine concentration. | Titrate the uridine concentration in your rescue experiment (e.g., 10 µM, 50 µM, 100 µM, 200 µM) to find the optimal rescue concentration. |
| Impaired uridine uptake. | Some cell types may have low expression of nucleoside transporters. While less common, this could limit the effectiveness of exogenous uridine. |
| Mitochondrial toxicity. | Some DHODH inhibitors have been shown to induce mitochondrial dysfunction in certain cell types, particularly hepatic cells.[10][11] This may not be rescued by uridine. Consider performing a mitochondrial toxicity assay. |
Data Summary
The following table summarizes reported cytotoxic concentrations of other DHODH inhibitors in primary human cells, which can serve as a reference for designing experiments with this compound.
| Inhibitor | Primary Cell Type | Effective/Cytotoxic Concentration | Reference |
| Leflunomide | Human Hepatocytes | 50 - 300 µM | [16][17] |
| Teriflunomide | Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of proliferation | [8] |
| Teriflunomide | Rat Primary Microglia | ~30% reduction in proliferation at 5 µM | [18] |
| A771726 (active metabolite of Leflunomide) | Clinically Refractory Chronic Lymphocytic Leukemia (CLL) Cells | Apoptosis induced at 40 - 120 µg/mL | [2] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A suggested starting range is from 20 µM down to ~1 nM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or the vehicle control. Incubate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Uridine Rescue Experiment
-
Cell Seeding: Plate primary cells in a 96-well plate as described in Protocol 1.
-
Treatment Preparation:
-
Prepare a 2X solution of this compound at a concentration known to cause significant but not complete cell death (e.g., 2X the IC50 value).
-
Prepare a 2X solution of uridine in culture medium (e.g., 200 µM).
-
Prepare a 2X solution of this compound and uridine combined.
-
Prepare a vehicle control.
-
-
Treatment: Add 100 µL of the respective 2X solutions to the wells. Include controls for untreated cells, cells treated with this compound alone, and cells treated with uridine alone.
-
Incubation and Analysis: Incubate for the desired duration (e.g., 48 or 72 hours) and assess cell viability using an appropriate method (e.g., MTT assay, trypan blue exclusion, or flow cytometry with a viability dye). A successful rescue will show a significant increase in viability in the "this compound + Uridine" group compared to the "this compound alone" group.
Visualizations
Caption: Mechanism of this compound action and uridine rescue pathway.
Caption: Troubleshooting workflow for this compound cytotoxicity.
References
- 1. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. neurology.org [neurology.org]
- 4. biorxiv.org [biorxiv.org]
- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 8. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating dihydroorotate dehydrogenase inhibitor mediated mitochondrial dysfunction in hepatic in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 12. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Uridine Metabolism as a Targetable Metabolic Achilles’ Heel for chemo-resistant B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Mitochondrial dysfunction induced by leflunomide and its active metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro evaluation of physiologically relevant concentrations of teriflunomide on activation and proliferation of primary rodent microglia - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of Dhodh-IN-3 for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the poor solubility of Dhodh-IN-3 during their experiments.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered when working with this compound, with a focus on its solubility.
1. How should I dissolve this compound to prepare a stock solution?
This compound is a hydrophobic compound with poor aqueous solubility. It is recommended to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).
2. What is the recommended concentration for a stock solution?
We recommend preparing a stock solution of 10 mM to 50 mM in 100% DMSO. A higher concentration stock solution allows for smaller volumes to be added to your experimental system, minimizing the final concentration of DMSO.
3. I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium or assay buffer. What should I do?
This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium or assay buffer is kept as low as possible, ideally below 0.5%, and not exceeding 1%.[1] High concentrations of DMSO can be toxic to cells.
-
Use a Serial Dilution Approach: Instead of adding the highly concentrated DMSO stock directly to your final aqueous solution, perform one or more intermediate dilutions in your culture medium or buffer.
-
Vortexing/Mixing during Dilution: Add the this compound stock solution dropwise to the aqueous medium while vigorously vortexing or stirring. This rapid mixing can help to disperse the compound before it has a chance to precipitate.
-
Sonication: After dilution, briefly sonicate the solution. This can help to break up any small precipitates and improve dissolution.[2]
-
Warming the Solution: Gently warming the solution to 37°C may aid in dissolution. However, be cautious about the temperature stability of this compound and other components in your medium.
4. Can I use other solvents to dissolve this compound?
While DMSO is the most recommended solvent, other organic solvents like ethanol or methanol can be used for initial solubilization. However, a related compound, DHODH-IN-11, is reported to be insoluble in ethanol, suggesting this compound may have similar properties.[3] If you choose to use an alternative solvent, it is crucial to perform a solubility test first and ensure the final solvent concentration is compatible with your experimental system.
5. How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
You can perform a simple solubility test. Prepare a series of dilutions of your this compound stock solution in your cell culture medium. After a short incubation period, visually inspect for any precipitation or turbidity. You can also centrifuge the samples and measure the concentration of the compound in the supernatant using an appropriate analytical method like HPLC or UV-Vis spectroscopy.
6. What are the signs of precipitation in my cell culture?
Precipitation can appear as a fine, sand-like material, cloudiness, or a thin film on the surface of the culture vessel. Under a microscope, you may observe crystalline structures or amorphous aggregates that are distinct from your cells.
Quantitative Data Summary
While specific quantitative solubility data for this compound in various solvents is limited in publicly available literature, the following table summarizes the available information for this compound and a structurally related compound, hthis compound.
| Compound | Solvent | Solubility | Source |
| hthis compound | 10% DMSO in Corn Oil | ≥ 2.5 mg/mL | MedchemExpress |
| DHODH-IN-11 | DMSO | 53 mg/mL | Selleck Chemicals[3] |
| DHODH-IN-11 | Water | Insoluble | Selleck Chemicals[3] |
| DHODH-IN-11 | Ethanol | Insoluble | Selleck Chemicals[3] |
This data suggests that while this compound is likely highly soluble in DMSO, its solubility in aqueous solutions and other organic solvents like ethanol is expected to be poor.
Experimental Protocols
1. Protocol for Preparing this compound Working Solutions for Cell-Based Assays
This protocol provides a step-by-step guide for preparing working solutions of this compound for use in cell culture experiments, with a focus on minimizing precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM to 50 mM.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Prepare an intermediate dilution of this compound in pre-warmed (37°C) cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can dilute a 10 mM stock solution 1:1000.
-
-
Adding to Cells:
-
Add the intermediate dilution to your cells in culture plates.
-
Gently swirl the plates to ensure even distribution of the compound.
-
As a best practice, always include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
-
2. Protocol for DHODH Enzymatic Assay with this compound
This protocol outlines the procedure for conducting an in vitro enzymatic assay to determine the inhibitory activity of this compound against Dihydroorotate Dehydrogenase (DHODH).
-
Reagents and Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Substrate: Dihydroorotate (DHO)
-
Electron Acceptor: Decylubiquinone
-
Indicator: 2,6-dichloroindophenol (DCIP)
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader
-
-
Assay Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer. Remember to keep the final DMSO concentration consistent and low across all wells.
-
In a 96-well plate, add the diluted this compound solutions. Include a positive control (a known DHODH inhibitor) and a negative control (assay buffer with DMSO).
-
Add the recombinant DHODH enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (DHO), electron acceptor (decylubiquinone), and indicator (DCIP).
-
Immediately start monitoring the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader. The rate of decrease in absorbance is proportional to the DHODH enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Visualizations
Caption: De novo pyrimidine synthesis pathway and the inhibitory action of this compound.
Caption: Workflow for preparing this compound solutions for experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Dhodh-IN-3 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with Dhodh-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of human Dihydroorotate Dehydrogenase (HsDHODH).[1][2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[3][4] By inhibiting DHODH, this compound disrupts the production of pyrimidines, thereby impeding cell proliferation, particularly in rapidly dividing cells such as cancer cells.[5][6]
Q2: What is the recommended solvent for dissolving this compound?
A2: Based on information for similar compounds, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, a common formulation involves a multi-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to ensure solubility and bioavailability.[7][8] Always refer to the manufacturer's product data sheet for specific solubility information.
Q3: How should this compound be stored?
A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability.[8] Repeated freeze-thaw cycles should be avoided to prevent degradation of the compound.[4] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes.
Q4: What are the expected IC50 values for this compound?
A4: The reported IC50 value for this compound against human DHODH is 261 nM.[1][2] However, the effective concentration in cell-based assays may vary depending on the cell line, experimental conditions, and assay method used.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Q: We are observing significant well-to-well and experiment-to-experiment variability in our IC50 measurements for this compound. What could be the cause?
A: High variability in IC50 values can stem from several factors. Here are some common causes and troubleshooting steps:
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a frequent source of variability.
-
Solution: Ensure thorough mixing of the cell suspension before and during plating. After seeding, allow plates to sit at room temperature for 15-20 minutes before transferring to the incubator to promote even cell settling.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outer wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Compound Precipitation: this compound may precipitate out of solution at higher concentrations or in certain media.
-
Solution: Visually inspect your dilution series for any signs of precipitation. If observed, consider preparing fresh dilutions or using a lower top concentration. The use of a small percentage of DMSO in the final culture medium (typically ≤ 0.5%) can help maintain solubility.
-
-
Cell Line Instability: Genetic drift in continuously passaged cell lines can alter their sensitivity to inhibitors.
-
Solution: Use cell lines with a low passage number and perform regular cell line authentication.
-
Issue 2: this compound Appears Less Potent Than Expected
Q: The IC50 value we are obtaining in our cell-based assays is significantly higher than the reported biochemical IC50 of 261 nM. Why is this happening?
A: A discrepancy between biochemical and cell-based IC50 values is common and can be attributed to several factors:
-
Cellular Uptake and Efflux: The compound may have poor membrane permeability or be actively transported out of the cell by efflux pumps.
-
Solution: While not easily modifiable, this is an inherent property of the compound-cell line interaction.
-
-
High Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration.
-
Solution: Consider reducing the serum concentration in your assay medium, if compatible with your cell line's health. Run a parallel experiment to test the effect of different serum concentrations on the IC50 value.
-
-
Pyrimidine Salvage Pathway: Cells can bypass the de novo synthesis pathway by utilizing extracellular pyrimidines through the salvage pathway.
-
Solution: The potency of DHODH inhibitors can be enhanced by using dialyzed FBS, which has lower levels of nucleosides. Additionally, ensure that the cell culture medium is not supplemented with high levels of uridine or cytidine.
-
Issue 3: Unexpected Cytotoxicity at Low Concentrations
Q: We are observing significant cell death at concentrations of this compound that are much lower than the expected IC50 for proliferation inhibition. What could be the reason?
A: Unexpected cytotoxicity could be due to off-target effects or specific cellular responses:
-
Induction of Apoptosis or other Cell Death Pathways: Inhibition of DHODH can lead to pyrimidine starvation, which may trigger apoptosis or other forms of cell death in sensitive cell lines.[9]
-
Solution: Perform assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) to determine if this is the mechanism of cell death.
-
-
Mitochondrial Stress: As DHODH is a mitochondrial enzyme, its inhibition can impact mitochondrial function and lead to the production of reactive oxygen species (ROS).[9][10]
-
Solution: Measure mitochondrial membrane potential and ROS levels to assess mitochondrial health in response to this compound treatment.
-
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Solution: Ensure the final DMSO concentration in your culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) in your experiments.
-
Data Presentation
Table 1: Representative Data from a Dose-Response Experiment with this compound
| This compound (nM) | % Inhibition (Experiment 1) | % Inhibition (Experiment 2) | % Inhibition (Experiment 3) | Mean % Inhibition | Standard Deviation |
| 10000 | 95.2 | 96.1 | 94.8 | 95.4 | 0.66 |
| 3000 | 88.7 | 90.2 | 89.1 | 89.3 | 0.76 |
| 1000 | 75.4 | 78.1 | 76.5 | 76.7 | 1.36 |
| 300 | 52.1 | 55.3 | 53.0 | 53.5 | 1.63 |
| 100 | 28.9 | 31.5 | 29.8 | 30.1 | 1.32 |
| 30 | 10.5 | 12.1 | 11.2 | 11.3 | 0.80 |
| 10 | 3.2 | 4.5 | 3.8 | 3.8 | 0.65 |
| 0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: DHODH Enzyme Activity Assay
This protocol is adapted from standard methods for measuring DHODH activity.[4][11]
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0.
-
Recombinant Human DHODH (rhDHODH).
-
L-Dihydroorotic acid (DHO).
-
Decylubiquinone.
-
2,6-dichloroindophenol (DCIP).
-
-
Procedure:
-
Prepare a dilution series of this compound in DMSO.
-
In a 96-well plate, add rhDHODH diluted in Assay Buffer.
-
Add the this compound dilutions or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.
-
Prepare a substrate mixture containing DHO, decylubiquinone, and DCIP in Assay Buffer.
-
Initiate the reaction by adding the substrate mixture to all wells.
-
Immediately measure the decrease in absorbance at 600 nm over time using a plate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Protocol 2: Cell Proliferation Assay (MTT/WST-1)
-
Materials:
-
Cell line of interest.
-
Complete culture medium.
-
This compound stock solution in DMSO.
-
96-well cell culture plates.
-
MTT or WST-1 reagent.
-
Solubilization buffer (for MTT).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for the desired period (e.g., 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Normalize the data to the vehicle control to determine the percent inhibition of cell proliferation.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. glpbio.com [glpbio.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]
- 11. Inhibition of mitochondrial complex III or dihydroorotate dehydrogenase (DHODH) triggers formation of poly(A)+ RNA foci adjacent to nuclear speckles following activation of ATM (ataxia telangiectasia mutated) - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Dhodh-IN-3 treatment duration for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Dhodh-IN-3, a novel inhibitor of dihydroorotate dehydrogenase (DHODH). The information provided is based on established principles for working with DHODH inhibitors and aims to help users optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] DHODH catalyzes the conversion of dihydroorotate to orotate, a critical step for the production of pyrimidines necessary for DNA and RNA synthesis.[1][2] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to the suppression of cell proliferation.[1] This enzyme is located on the inner mitochondrial membrane and is linked to the electron transport chain.[3]
Q2: How do I determine the optimal treatment duration for this compound in my cell line?
A2: The optimal treatment duration for this compound will vary depending on the cell line and the experimental endpoint. It is recommended to perform a time-course experiment to determine the ideal duration. Start with a concentration known to be effective (e.g., the IC50 value for cell growth inhibition) and treat the cells for various time points (e.g., 24, 48, 72, 96, and 120 hours).[4] Assess your endpoint of interest (e.g., cell viability, apoptosis, or a specific signaling event) at each time point to identify the duration that yields the most robust and reproducible effect.
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
A3: There are several potential reasons for a lack of response to this compound:
-
Cell line resistance: Some cell lines may be inherently resistant to DHODH inhibitors.[5] This could be due to a lower dependence on the de novo pyrimidine synthesis pathway and a higher reliance on the pyrimidine salvage pathway.
-
Uridine in media: The presence of uridine in the cell culture medium can rescue cells from the effects of DHODH inhibition by fueling the pyrimidine salvage pathway.[6] Check the formulation of your culture medium and consider using a uridine-free medium for your experiments.
-
Incorrect dosage: The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Compound instability: Ensure that the this compound stock solution is properly stored and has not degraded.
Q4: I am observing significant cytotoxicity even at short treatment durations. How can I mitigate this?
A4: If you are observing excessive cytotoxicity, consider the following:
-
Reduce the concentration: You may be using a concentration of this compound that is too high for your cell line. Perform a dose-response curve to identify a concentration that inhibits your target without causing widespread cell death.
-
Shorten the treatment duration: A shorter exposure time may be sufficient to achieve the desired biological effect without inducing excessive toxicity.
-
Uridine rescue: To confirm that the observed cytotoxicity is due to the inhibition of DHODH, perform a rescue experiment by supplementing the culture medium with uridine.[6]
Troubleshooting Guides
Issue 1: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a consistent number of cells are seeded in each well or flask. |
| Edge effects in multi-well plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete drug dissolution | Ensure this compound is fully dissolved in the vehicle solvent before adding it to the culture medium. |
| Cell passage number | Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culture. |
Issue 2: Difficulty in determining the IC50 value.
| Possible Cause | Troubleshooting Step |
| Inappropriate concentration range | Test a wider range of this compound concentrations, including both lower and higher doses, to capture the full dose-response curve. |
| Suboptimal treatment duration | The chosen treatment duration may be too short to observe a significant effect or too long, leading to a plateau in the response. Perform a time-course experiment to identify the optimal duration for the IC50 determination. |
| Assay interference | The vehicle used to dissolve this compound may interfere with the viability assay. Run a vehicle-only control to account for any background effects. |
Experimental Protocols
Protocol 1: Determining the Optimal Treatment Duration
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment.
-
This compound Treatment: The following day, treat the cells with this compound at a concentration around the predetermined IC50 value. Include a vehicle-only control.
-
Time-Course Analysis: At various time points (e.g., 24, 48, 72, 96, and 120 hours), assess cell viability using a suitable assay (e.g., CellTiter-Glo®).[4]
-
Data Analysis: Plot cell viability against time to determine the duration at which the desired level of inhibition is achieved and maintained.
Protocol 2: Uridine Rescue Experiment
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Treatment Groups: Prepare the following treatment groups:
-
Vehicle control
-
This compound (at a concentration that causes significant growth inhibition)
-
This compound + Uridine (e.g., 100 µM)[6]
-
Uridine only (as a control)
-
-
Treatment: Add the respective treatments to the cells.
-
Incubation: Incubate the plate for the predetermined optimal treatment duration.
-
Viability Assay: Assess cell viability using a suitable method.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with uridine. A significant increase in viability in the co-treated group confirms that the effect of this compound is due to DHODH inhibition.[6]
Quantitative Data Summary
The following tables provide representative data on the effects of DHODH inhibitors on cell viability and enzyme activity. This data is intended to serve as a general guide for what to expect when working with this compound.
Table 1: Effect of DHODH Inhibitors on Cell Viability (IC50 Values)
| Cell Line | Brequinar (nM) | Leflunomide (µM) | Teriflunomide (µM) |
| T-ALL Cell Lines | In the nanomolar range[4] | - | - |
| T-47D | 80 - 450 | 6 - 35 | - |
| A-375 | 80 - 450 | 6 - 35 | - |
| H929 | 80 - 450 | 6 - 35 | - |
| DU145 | > 100,000 | > 100 | - |
| SK-OV-3 | > 100,000 | > 100 | - |
| Data is compiled from multiple sources and represents a range of reported values. Actual IC50 values for this compound will need to be determined experimentally. |
Table 2: In Vitro DHODH Enzyme Inhibition (IC50 Values)
| Compound | IC50 (nM) |
| H-006 | 3.8[7] |
| A771726 | 411[7] |
| NPD723 | 1,523[7] |
| This table showcases the potent enzymatic inhibition of some DHODH inhibitors. |
Visualizations
Caption: De novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Dhodh-IN-3 vs. Brequinar in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two dihydroorotate dehydrogenase (DHODH) inhibitors, Dhodh-IN-3 and Brequinar, with a focus on their activity in leukemia cell lines. While Brequinar has been extensively studied in this context, publicly available data on this compound's effects on leukemia is limited. Therefore, this guide will present the available data for both compounds and supplement the comparison with data from other notable DHODH inhibitors to provide a broader context for researchers in the field of leukemia drug development.
Introduction to DHODH Inhibition in Leukemia
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2][3][4][5] Rapidly proliferating cells, such as leukemia cells, are highly dependent on this pathway to sustain their growth.[6] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, apoptosis, and differentiation in acute myeloid leukemia (AML) cells.[6][7] This makes DHODH an attractive therapeutic target for hematological malignancies.
This compound: An Emerging DHODH Inhibitor
This compound is a potent inhibitor of human DHODH (HsDHODH). While its primary therapeutic potential has been explored in the context of malaria, its activity against the human enzyme suggests potential for other applications, including oncology.[8]
Brequinar: A Well-Characterized DHODH Inhibitor in Leukemia Research
Brequinar is a potent and selective DHODH inhibitor that has been extensively evaluated in preclinical and clinical studies for various cancers, including leukemia.[9][10] It has been shown to induce differentiation and apoptosis in AML cell lines and has demonstrated anti-leukemic activity in vivo.[10]
Head-to-Head Comparison: this compound vs. Brequinar
A direct comparison of the efficacy of this compound and Brequinar in leukemia cell lines is challenging due to the limited available data for this compound. However, we can compare their fundamental biochemical potency against the target enzyme.
Table 1: Biochemical Potency of this compound and Brequinar against Human DHODH
| Compound | Target | IC50 | Reference |
| This compound | Human DHODH (HsDHODH) | 261 nM | [8] |
| Brequinar | Human DHODH (HsDHODH) | ~20 nM | [9] |
This data indicates that Brequinar is a more potent inhibitor of the isolated human DHODH enzyme than this compound.
Brequinar in Leukemia Cell Lines: A Closer Look
Numerous studies have characterized the effects of Brequinar in various leukemia cell lines.
Cellular Effects of Brequinar
-
Differentiation: Brequinar has been shown to induce differentiation of AML cell lines, a key therapeutic goal in leukemia treatment.[9][10] For example, in THP-1 AML cells, Brequinar treatment leads to the upregulation of the myeloid differentiation marker CD11b.[10]
-
Apoptosis: Brequinar induces apoptosis in leukemia cells.[11][12] Studies have shown a dose-dependent increase in apoptosis in various AML cell lines upon treatment with Brequinar.[11]
-
Cell Cycle Arrest: By depleting pyrimidine pools, Brequinar causes cell cycle arrest, thereby inhibiting the proliferation of leukemia cells.[13]
Table 2: Effects of Brequinar on Various Leukemia Cell Lines
| Cell Line | Leukemia Type | Effect | Key Findings | Reference |
| THP-1 | Acute Myeloid Leukemia (AML) | Differentiation, Anti-tumor activity | Increased CD11b expression, decreased tumor growth in xenograft models. | [10] |
| U937 | Acute Myeloid Leukemia (AML) | Differentiation | Overcomes differentiation blockade. | [10] |
| NB4 | Acute Promyelocytic Leukemia (APL) | Apoptosis | Induces apoptosis at various concentrations. | [11] |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | Apoptosis, Cell cycle arrest | Dose-dependent decrease in cell viability and S-phase arrest. | [13][14] |
Comparative Efficacy with Other DHODH Inhibitors in Leukemia
To provide a more comprehensive picture, it is useful to compare Brequinar with other novel DHODH inhibitors that have been evaluated in leukemia models.
MEDS433
MEDS433 is a novel DHODH inhibitor that has been shown to be more potent than Brequinar in inducing apoptosis and differentiation in some AML cell lines.[11][12]
Table 3: Comparison of Brequinar and MEDS433 in AML Cell Lines
| Metric | Brequinar | MEDS433 | Cell Line(s) | Reference |
| Apoptosis Induction | Effective | Induces apoptosis at a 1-log lower concentration than Brequinar | THP-1, U937, NB4 | [11] |
| Differentiation Induction | Effective | Induces differentiation at a 1-log lower concentration than Brequinar | U937, THP-1 | |
| IC50 (hDHODH) | 1.8 nM | 1.2 nM | - | [15] |
BAY 2402234
BAY 2402234 is another potent and selective DHODH inhibitor that has demonstrated efficacy in preclinical models of myeloid malignancies.[16] It has shown potent inhibition of proliferation and induction of differentiation in various AML cell lines.[16][17]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Cell Viability Assay (MTT/WST-8 Assay)
-
Cell Seeding: Seed leukemia cells (e.g., HL-60, THP-1) in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Compound Treatment: Treat the cells with various concentrations of the DHODH inhibitor (e.g., Brequinar) or DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add MTT or WST-8 reagent to each well and incubate for an additional 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.[18]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat leukemia cells with the DHODH inhibitor for the desired time period.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[19]
Differentiation Assay (CD11b Expression)
-
Cell Treatment: Treat AML cells (e.g., THP-1) with the DHODH inhibitor for 72-96 hours.
-
Cell Staining: Harvest the cells and stain with a fluorescently labeled antibody against the myeloid differentiation marker CD11b.
-
Flow Cytometry: Analyze the expression of CD11b on the cell surface using a flow cytometer. An increase in the percentage of CD11b-positive cells indicates myeloid differentiation.[10]
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental processes can aid in understanding the action of these inhibitors.
Caption: DHODH inhibitors block pyrimidine synthesis, leading to anti-leukemic effects.
Caption: A typical experimental workflow for evaluating DHODH inhibitors in leukemia cells.
Conclusion
Brequinar is a well-established DHODH inhibitor with demonstrated anti-leukemic activity, including the induction of differentiation and apoptosis in various leukemia cell lines. While this compound is a potent inhibitor of the DHODH enzyme, there is a clear need for further research to characterize its specific effects in leukemia models to enable a direct and comprehensive comparison with Brequinar. The comparative data with other novel DHODH inhibitors like MEDS433 and BAY 2402234 underscore the potential of this target class in leukemia therapy and highlight the ongoing efforts to develop more potent and effective agents. Researchers are encouraged to consider the methodologies and comparative data presented in this guide when designing and interpreting their own studies on DHODH inhibitors in leukemia.
References
- 1. scbt.com [scbt.com]
- 2. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. file.glpbio.cn [file.glpbio.cn]
- 10. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Abstract DDT02-04: BAY 2402234: A novel, selective dihydroorotate dehydrogenase (DHODH) inhibitor for the treatment of myeloid malignancies [scite.ai]
- 18. researchgate.net [researchgate.net]
- 19. mlsu.ac.in [mlsu.ac.in]
A Comparative Analysis of DHODH Inhibitors: Dhodh-IN-3 and Leflunomide in the Context of Autoimmune Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of dihydroorotate dehydrogenase (DHODH), Dhodh-IN-3 and the well-established drug Leflunomide, for their potential application in experimental autoimmune models. This document synthesizes available data on their mechanism of action, in vitro potency, and in vivo efficacy to assist researchers in selecting the appropriate tool compound for their studies.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is essential for the proliferation of rapidly dividing cells, including activated lymphocytes, which play a key role in the pathogenesis of autoimmune diseases.[3][4] By inhibiting DHODH, the supply of pyrimidines is limited, leading to the suppression of lymphocyte proliferation and a subsequent dampening of the inflammatory response.[1][2]
Leflunomide is a clinically approved disease-modifying antirheumatic drug (DMARD) that is widely used in the treatment of rheumatoid arthritis and psoriatic arthritis.[4] It is a prodrug that is rapidly converted to its active metabolite, teriflunomide, which is a potent inhibitor of DHODH.[4] this compound is a research compound identified as a potent inhibitor of human DHODH.[5] While in vitro data for this compound is available, there is a notable lack of publicly available in vivo data in autoimmune models, which is a critical consideration for its application in preclinical research.
Mechanism of Action: Targeting Pyrimidine Synthesis
Both this compound and Leflunomide (via its active metabolite, teriflunomide) exert their immunomodulatory effects by inhibiting the DHODH enzyme. This inhibition blocks the conversion of dihydroorotate to orotate, a crucial step in the de novo synthesis of pyrimidines.
In Vitro Potency
The following table summarizes the available in vitro data for this compound and Leflunomide's active metabolite, teriflunomide.
| Compound | Target | IC50 (nM) | Binding Site | Reference |
| This compound | Human DHODH | 261 | Ubiquinone binding cavity | [5] |
| Teriflunomide | Human DHODH | ~1000 | Ubiquinone binding site | [6] |
In Vivo Efficacy in Autoimmune Models
Extensive in vivo data is available for Leflunomide and its active metabolite Teriflunomide in various animal models of autoimmune diseases, particularly Collagen-Induced Arthritis (CIA) and Experimental Autoimmune Encephalomyelitis (EAE).
Collagen-Induced Arthritis (CIA)
The CIA model is a widely used animal model for rheumatoid arthritis.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Leflunomide | DBA/1 Mice | Daily intragastric administration | Ameliorated paw swelling and polyarthritis score. Reduced Th17 cells and levels of IL-17 and IL-21. | [7] |
| Leflunomide | CIA Rats | Not specified | Attenuated pathology in the joints with reduced bone erosion, degradation, and inflammatory cell infiltration. | [8] |
Experimental Autoimmune Encephalomyelitis (EAE)
The EAE model is a common animal model for multiple sclerosis.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Teriflunomide | Dark Agouti Rats | 10 mg/kg, once daily, oral | Ameliorated EAE disease severity by reducing inflammation, demyelination, and axonal loss in the spinal cord. | [3] |
| Teriflunomide | C57BL/6 Mice | 20 mg/kg, daily, oral | Increased the frequency of regulatory T cells (CD39+ Treg) in the gut-associated lymphoid tissue (GALT), which were sufficient to reduce EAE severity. | [5] |
This compound
To date, there is no publicly available in vivo data for this compound in any autoimmune models. This represents a significant data gap and limits a direct comparison of its in vivo efficacy against Leflunomide.
Experimental Protocols
DHODH Inhibition Assay
A common method to determine the in vitro potency of DHODH inhibitors is a spectrophotometric assay that measures the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor.
Collagen-Induced Arthritis (CIA) Model
The CIA model is induced in susceptible strains of mice (e.g., DBA/1) by immunization with type II collagen.
Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is induced in mice (e.g., C57BL/6) by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide.
Summary and Conclusion
This guide provides a comparative overview of this compound and Leflunomide as DHODH inhibitors for use in autoimmune models.
This compound is a potent in vitro inhibitor of human DHODH.[5] However, the lack of available in vivo data in autoimmune models is a major limitation for its immediate application in preclinical efficacy studies. Further research is required to establish its in vivo pharmacokinetic profile, safety, and efficacy in relevant animal models.
Leflunomide , through its active metabolite teriflunomide, is a well-characterized DHODH inhibitor with proven clinical efficacy in autoimmune diseases.[4] Extensive preclinical data in CIA and EAE models provide a strong rationale for its use as a reference compound in studies investigating novel DHODH inhibitors.[3][7][8]
For researchers, the choice between these two compounds will depend on the specific research question:
-
For in vitro studies focused on the human DHODH enzyme, this compound's high potency may be advantageous.
-
For in vivo studies aiming to investigate the therapeutic potential of DHODH inhibition in autoimmune models, Leflunomide/Teriflunomide serves as a well-validated positive control with a wealth of comparative data available.
Future studies investigating the in vivo properties of this compound are necessary to fully assess its potential as a therapeutic agent for autoimmune diseases and to enable a more direct and comprehensive comparison with established drugs like Leflunomide.
References
- 1. mdpi.com [mdpi.com]
- 2. Teriflunomide Attenuates Immunopathological Changes in the Dark Agouti Rat Model of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 26-28 - AUTOIMMUNE AND CHRONIC INFLAMMATORY DISEASES [pme.pmlive.com]
- 4. Induction of gut regulatory CD39+ T cells by teriflunomide protects against EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulating effects of leflunomide on the balance of Th17/Treg cells in collageninduced arthritis DBA/1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Dhodh-IN-3: A Comparative Analysis of Efficacy in DHODH Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Dhodh-IN-3 with other prominent dihydroorotate dehydrogenase (DHODH) inhibitors. The data presented is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these compounds in their studies.
Introduction to DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][2][3] This pathway is essential for the production of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA synthesis.[1][3] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making DHODH an attractive therapeutic target for various diseases, including cancer, autoimmune disorders, and viral infections.[1][4] DHODH inhibitors function by blocking the enzyme's activity, thereby depleting the pyrimidine pool and impeding cell proliferation.[1]
Comparative Efficacy of DHODH Inhibitors
The inhibitory potency of various compounds against human DHODH (hDHODH) is typically measured by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for this compound and other selected DHODH inhibitors.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | hDHODH | 261 | [5] |
| Dhodh-IN-16 | hDHODH | 0.396 | [6] |
| H-006 | hDHODH | 3.8 | [7] |
| Brequinar | hDHODH | ~20 | [8] |
| ASLAN003 (Farudodstat) | hDHODH | 35 | [9][10] |
| BAY 2402234 | hDHODH | Low-nanomolar | [11][12] |
| IMU-838 (Vidofludimus) | hDHODH | 160 | [13] |
| PTC299 (Emvododstat) | hDHODH | Potent (similar to Brequinar in isolated mitochondria) | [14][15] |
| Leflunomide | hDHODH | 2,500 | [8] |
| Teriflunomide (A77 1726) | hDHODH | 411 | [16] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the de novo pyrimidine synthesis pathway and a general workflow for evaluating DHODH inhibitors.
Caption: De novo pyrimidine synthesis pathway and the point of inhibition by this compound.
Caption: General experimental workflow for evaluating the efficacy of DHODH inhibitors.
Experimental Protocols
In Vitro DHODH Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant human DHODH.
Principle: The activity of DHODH is determined by monitoring the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.[7][16] The decrease in absorbance at a specific wavelength (e.g., 600 nm or 650 nm) is proportional to the enzyme's activity.
Materials:
-
Recombinant human DHODH (N-terminally truncated)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05-0.1% Triton X-100
-
Coenzyme Q10 (Decylubiquinone)
-
2,6-dichloroindophenol (DCIP)
-
Dihydroorotate (DHO)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP in a 96-well plate.[7][16]
-
Add the test inhibitor at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (a known DHODH inhibitor like Brequinar).
-
Add the recombinant hDHODH enzyme to the wells and pre-incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C or 30°C).[7][17]
-
Initiate the reaction by adding the substrate, dihydroorotate.[17]
-
Immediately measure the change in absorbance at the appropriate wavelength for a set duration (e.g., 2-10 minutes).[7][17]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., CCK-8 or MTT Assay)
This assay assesses the effect of DHODH inhibitors on the proliferation of cancer cell lines.
Principle: Tetrazolium salts (like WST-8 in CCK-8 or MTT) are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable, proliferating cells.
Materials:
-
Cancer cell line (e.g., HL-60, MOLM-13)
-
Cell culture medium and supplements
-
DHODH inhibitor
-
CCK-8 or MTT reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the DHODH inhibitor for a specified period (e.g., 48-96 hours). Include a vehicle control.
-
After the incubation period, add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
For MTT assays, a solubilization solution is added to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
-
Determine the EC50 (half-maximal effective concentration) value from the dose-response curve.
Uridine Rescue Assay
This assay is crucial to confirm that the anti-proliferative effect of the inhibitor is specifically due to the inhibition of the de novo pyrimidine synthesis pathway.
Principle: Exogenous uridine can be utilized by cells through the pyrimidine salvage pathway, thereby bypassing the block in the de novo pathway caused by the DHODH inhibitor. If the addition of uridine reverses the anti-proliferative effect of the inhibitor, it confirms the on-target mechanism of action.
Procedure:
-
Follow the same initial steps as the cell proliferation assay.
-
In a parallel set of wells, co-treat the cells with the DHODH inhibitor and a saturating concentration of uridine (e.g., 100 µM).
-
After the incubation period, perform the CCK-8 or MTT assay as described above.
-
Compare the cell proliferation in the presence and absence of uridine for each inhibitor concentration. A significant reversal of the inhibitory effect in the presence of uridine indicates on-target DHODH inhibition.
Conclusion
This compound demonstrates potent inhibition of human DHODH with an IC50 in the nanomolar range. When compared to other inhibitors, its efficacy is notable, though some compounds like Dhodh-IN-16 and H-006 exhibit even greater potency in in vitro enzymatic assays. The provided experimental protocols offer a standardized framework for the evaluation and comparison of these and other novel DHODH inhibitors. The selection of a specific inhibitor for further research and development will depend on a variety of factors including its potency, selectivity, pharmacokinetic properties, and the specific cellular context of the intended application.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Abstract 3599: BAY 2402234: Preclinical evaluation of a novel, selective dihydroorotate dehydrogenase (DHODH) inhibitor for the treatment of colorectal carcinomas | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 13. IMU-838, a Developmental DHODH Inhibitor in Phase II for Autoimmune Disease, Shows Anti-SARS-CoV-2 and Broad-Spectrum Antiviral Efficacy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Targeting of Hematologic Malignancies with PTC299, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubcompare.ai [pubcompare.ai]
A Comparative Guide to DHODH Inhibitor Combination Therapy in Myelodysplastic Syndromes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a novel therapeutic strategy for Myelodysplastic Syndromes (MDS): the combination of a Dihydroorotate Dehydrogenase (DHODH) inhibitor with a standard-of-care hypomethylating agent. As a representative DHODH inhibitor for which combination data in MDS is publicly available, this guide will focus on PTC299 (also known as emvododstat). The standard-of-care comparator will be decitabine, a DNA methyltransferase inhibitor widely used in the treatment of MDS.
Introduction to DHODH Inhibition in MDS
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1][2] Cancer cells, including those in hematologic malignancies like MDS, often have a high demand for pyrimidines to sustain their rapid proliferation.[2] By inhibiting DHODH, novel therapeutic agents aim to selectively starve cancer cells of these essential building blocks, leading to cell cycle arrest and apoptosis. PTC299 is a potent, orally bioavailable small molecule inhibitor of DHODH.[3] Its mechanism of action also involves the inhibition of Vascular Endothelial Growth Factor (VEGF) production, a key factor in angiogenesis.
Myelodysplastic Syndromes are a group of clonal bone marrow disorders characterized by ineffective hematopoiesis and a risk of progression to acute myeloid leukemia (AML).[4] Standard-of-care for intermediate- and high-risk MDS often includes hypomethylating agents such as decitabine and azacitidine, which aim to reverse aberrant DNA methylation and restore normal gene expression.[5][6] However, responses to these agents can be limited and of finite duration, highlighting the need for novel therapeutic strategies, including combination therapies.
Performance Comparison: PTC299 and Decitabine Combination Therapy
Preclinical studies have investigated the combination of PTC299 with decitabine in MDS, demonstrating a synergistic cytotoxic effect. This suggests that the dual-pronged attack on cancer cell proliferation and epigenetic dysregulation may offer a therapeutic advantage over monotherapy.
In Vitro Efficacy
The combination of PTC299 and decitabine has shown enhanced efficacy in inhibiting the proliferation of MDS cell lines and primary patient samples.
| Cell Line | Treatment | EC50 (nM) | Combination Index (CI) | Reference |
| MDSL | PTC299 | 12.6 | N/A | [1] |
| SKM-1 | PTC299 | 19.7 | N/A | [1] |
| Primary MDS Cells (Patient ID-04) | PTC299 + Decitabine | N/A | 0.32 - 0.79 | [7] |
EC50: Half-maximal effective concentration. A lower EC50 indicates higher potency. Combination Index (CI): A value < 1 indicates synergism, a value = 1 indicates an additive effect, and a value > 1 indicates antagonism.
Studies have shown that the combination of PTC299 and decitabine leads to an increased percentage of apoptotic cells in MDS cell lines compared to either agent alone.[1] This enhanced induction of apoptosis is a key indicator of the synergistic anti-leukemic activity of the combination.
In Vivo Efficacy
While specific quantitative data from in vivo studies with the PTC299 and decitabine combination are not yet widely published, initial reports from a xenograft model using primary MDS patient-derived cells suggest that the combination treatment lowered the disease burden and prolonged the survival of mice compared to treatment with either agent alone.[7]
Comparison with Standard-of-Care Monotherapy
The following table summarizes the efficacy of standard-of-care hypomethylating agents in intermediate- and high-risk MDS, providing a benchmark against which the novel combination therapy can be evaluated.
| Therapy | Study Population | Overall Response Rate (ORR) | Complete Remission (CR) | Median Overall Survival (OS) (months) | Reference |
| Decitabine | Intermediate/High-Risk MDS | 62.9% | 36% | 2-year OS: 60.9% | [8][9] |
| Decitabine | Higher-Risk MDS | 17% | 9% | 12.1 | [10] |
| Decitabine | Higher-Risk MDS | 43% (CR by AML criteria) | N/A | 22 | [11] |
| Azacitidine | Higher-Risk MDS | 29% | 17% | 24.5 | [12] |
| Azacitidine | Intermediate/High-Risk MDS | 66.67% | N/A | N/A | [6] |
Signaling Pathways and Experimental Workflows
DHODH Inhibition Signaling Pathway
The primary mechanism of action of PTC299 is the inhibition of the DHODH enzyme, which disrupts the de novo pyrimidine synthesis pathway. This leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.
Caption: DHODH inhibition by PTC299 blocks pyrimidine synthesis.
Experimental Workflow for In Vitro Synergy Assessment
The synergistic effect of PTC299 and decitabine is typically evaluated through a series of in vitro experiments, including cell viability assays, apoptosis assays, and colony-forming assays.
Caption: Workflow for assessing synergy between PTC299 and decitabine.
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is adapted from standard MTS assay procedures to determine the cytotoxic effects of PTC299 and decitabine on MDS cells.[13][14][15]
-
Cell Seeding: Seed MDS cell lines (e.g., MDSL, SKM-1) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of appropriate culture medium.
-
Compound Preparation: Prepare serial dilutions of PTC299 and decitabine in culture medium.
-
Treatment: Add the desired concentrations of PTC299, decitabine, or the combination to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC50 values for each treatment using non-linear regression analysis.
Apoptosis (Annexin V/PI) Assay
This protocol is for the quantification of apoptotic cells following treatment, based on standard Annexin V and Propidium Iodide (PI) staining procedures.[10][16][17][18][19]
-
Cell Treatment: Treat MDS cells with PTC299, decitabine, or the combination at the desired concentrations for 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Colony-Forming Cell (CFC) Assay
This assay assesses the effect of the drug combination on the clonogenic potential of hematopoietic progenitor cells.[1][20][21][22]
-
Cell Preparation: Isolate CD34+ cells from MDS patient bone marrow or peripheral blood.
-
Treatment: Incubate the cells with PTC299, decitabine, or the combination for a specified period (e.g., 24 hours).
-
Plating: Mix the treated cells with a methylcellulose-based medium supplemented with appropriate cytokines. Plate 1.1 mL of the mixture into 35 mm culture dishes.
-
Incubation: Incubate the dishes for 14 days at 37°C in a humidified incubator with 5% CO2.
-
Colony Counting: Enumerate the number of colonies (e.g., CFU-GM, BFU-E) under an inverted microscope.
-
Data Analysis: Compare the number of colonies in the treated groups to the vehicle control to determine the effect on hematopoietic progenitor cell proliferation and differentiation.
Conclusion
The combination of the DHODH inhibitor PTC299 with the standard-of-care agent decitabine presents a promising therapeutic strategy for Myelodysplastic Syndromes. Preclinical data indicate a synergistic effect, leading to enhanced cytotoxicity and apoptosis in MDS cells. This suggests that targeting both pyrimidine synthesis and DNA methylation pathways simultaneously could lead to improved clinical outcomes for MDS patients. Further clinical investigation is warranted to fully elucidate the efficacy and safety of this combination therapy in a clinical setting. This guide provides a foundational understanding of this approach for researchers and drug development professionals exploring novel treatments for MDS.
References
- 1. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Safety and efficacy of azacitidine in elderly patients with intermediate to high-risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Myelodysplastic syndrome - Wikipedia [en.wikipedia.org]
- 5. An update on the safety and efficacy of decitabine in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical efficacy of azacitidine in the treatment of middle- and high-risk myelodysplastic syndrome in middle-aged and elderly patients: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. A prospective, multicenter, observational study of long-term decitabine treatment in patients with myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A prospective, multicenter, observational study of long-term decitabine treatment in patients with myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. Survival Advantage With Decitabine Versus Intensive Chemotherapy in Patients With Higher Risk Myelodysplastic Syndrome: Comparison With Historical Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Meta-Analysis of Higher-risk Myelodysplastic Syndrome Trials to Evaluate the Relationship between Short-term Endpoints and Overall Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. kumc.edu [kumc.edu]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. Colony Forming Cell (CFC) Assay for Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. stemcell.com [stemcell.com]
Head-to-Head Comparison: Dhodh-IN-3 vs. Teriflunomide in DHODH Inhibition
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Two Key Dihydroorotate Dehydrogenase Inhibitors
This guide provides a comprehensive, data-driven comparison of two inhibitors of the critical metabolic enzyme Dihydroorotate Dehydrogenase (DHODH): Dhodh-IN-3 and the clinically approved drug, Teriflunomide. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a validated target for therapeutic intervention in autoimmune diseases and cancer. This report summarizes their mechanisms of action, chemical properties, and available performance data to assist researchers in selecting the appropriate tool for their studies.
It is important to note that while extensive data is available for the approved drug Teriflunomide, public information regarding the in-cell and in-vivo performance of the research compound this compound is limited. This comparison, therefore, focuses on the available biochemical data and highlights the areas where further investigation is needed for a complete head-to-head assessment.
At a Glance: Key Differences
| Feature | This compound | Teriflunomide |
| Primary Indication | Research Compound | Multiple Sclerosis |
| Human DHODH IC50 | 261 nM | 24.5 - 773 nM |
| Binding Affinity (Kiapp) | 32 nM | 1050 nM (Ki) |
| Molecular Weight | 312.75 g/mol | 270.21 g/mol |
| Chemical Formula | C17H13ClN2O2 | C12H9F3N2O2 |
Chemical Structures
A clear distinction between the two molecules can be seen in their chemical structures.
Figure 1: Chemical structure of this compound.
Figure 2: Chemical structure of Teriflunomide.[1][2]
Mechanism of Action: Targeting Pyrimidine Synthesis
Both this compound and Teriflunomide exert their primary effect by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[3] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[3] By blocking DHODH, these inhibitors deplete the intracellular pool of pyrimidines, thereby arresting the proliferation of rapidly dividing cells, such as activated lymphocytes and certain cancer cells.[3]
Caption: The de novo pyrimidine synthesis pathway and the inhibitory action of this compound and Teriflunomide on DHODH.
Performance Data: A Comparative Analysis
The following tables summarize the available quantitative data for both inhibitors.
Table 1: Biochemical and Physicochemical Properties
| Parameter | This compound | Teriflunomide |
| Molecular Formula | C17H13ClN2O2[3] | C12H9F3N2O2[1][2] |
| Molecular Weight | 312.75 g/mol [3] | 270.21 g/mol [1][2] |
| CAS Number | 1148126-04-8[3] | 163451-81-8[1] |
Table 2: In Vitro DHODH Inhibition
| Parameter | This compound | Teriflunomide |
| Target | Human DHODH | Human DHODH |
| IC50 | 261 nM[3] | 24.5 nM - 773 nM (Varies by assay conditions) |
| Binding Affinity | Kiapp: 32 nM[3] | Ki: 1050 nM |
Table 3: Cellular Activity
| Parameter | This compound | Teriflunomide |
| Cell Proliferation Inhibition | Data not publicly available | IC50: 23.2 ng/mL (approx. 86 nM) on mitogen-stimulated rat lymphocytes |
| Effect on Cancer Cell Lines | Data not publicly available | IC50: 31.36 µM (MDA-MB-468), 31.83 µM (BT549), 59.72 µM (MDA-MB-231) at 96h |
Experimental Protocols
DHODH Inhibition Assay (Spectrophotometric)
This protocol outlines a common method for determining the inhibitory activity of compounds against human DHODH.
Caption: Workflow for a spectrophotometric DHODH inhibition assay.
Detailed Steps:
-
Prepare Assay Buffer: A typical buffer consists of 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100.
-
Prepare Reagents:
-
Recombinant human DHODH enzyme.
-
Coenzyme Q10 (decyllubiquinone) as the electron acceptor.
-
2,6-dichloroindophenol (DCIP) as the colorimetric indicator.
-
Dihydroorotate as the substrate.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, Coenzyme Q10, and DCIP.
-
Add serial dilutions of the inhibitor (this compound or Teriflunomide) or DMSO as a control.
-
Add the DHODH enzyme to each well and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding dihydroorotate.
-
Immediately measure the decrease in absorbance of DCIP at 600 nm over a set period using a spectrophotometer.
-
-
Data Analysis: The rate of reaction is determined from the linear portion of the absorbance curve. The percent inhibition is calculated relative to the DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol describes a common method to assess the effect of DHODH inhibitors on the proliferation of cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Detailed Steps:
-
Cell Seeding: Seed cells (e.g., activated lymphocytes or a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or Teriflunomide for a specified period (e.g., 72 or 96 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) by plotting the data on a dose-response curve.
Logical Relationship of Comparison
Caption: Logical flow of the head-to-head comparison, highlighting data availability.
Conclusion
Both this compound and Teriflunomide are inhibitors of the critical metabolic enzyme DHODH. Based on the available biochemical data, this compound exhibits a potent inhibitory activity against human DHODH, with a reported IC50 of 261 nM and a strong apparent binding affinity. Teriflunomide, a well-established therapeutic agent, also effectively inhibits DHODH, though its reported IC50 values vary depending on the assay conditions.
A comprehensive head-to-head performance comparison is currently limited by the lack of publicly available data on the cellular and in vivo effects of this compound. While Teriflunomide's impact on lymphocyte proliferation and its clinical efficacy in multiple sclerosis are well-documented, similar performance metrics for this compound are needed for a complete evaluation.
For researchers investigating the role of DHODH in various disease models, this compound presents a potent tool for in vitro studies. However, for studies requiring a compound with established in vivo activity and a well-characterized safety and efficacy profile, Teriflunomide remains the benchmark. Further research into the cellular and in vivo pharmacology of this compound is warranted to fully understand its potential as a research tool or therapeutic candidate.
References
Synergistic Effects of DHODH Inhibitors with Other Metabolic Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, has emerged as a promising strategy in cancer therapy. By depleting the cellular pool of pyrimidines, essential building blocks for DNA and RNA synthesis, DHODH inhibitors can selectively target rapidly proliferating cancer cells. While the specific compound "Dhodh-IN-3" is noted, publicly available research on its synergistic effects with other metabolic inhibitors is limited. However, extensive studies on other potent DHODH inhibitors, such as Brequinar, Leflunomide, and MEDS433, provide a strong framework for understanding potential synergistic combinations. This guide compares the performance of DHODH inhibitors in combination with other metabolic modulators, supported by experimental data and detailed protocols.
I. Documented Synergies of DHODH Inhibitors
Combination with Pyrimidine Salvage Pathway Inhibitors
One of the primary resistance mechanisms to DHODH inhibition is the upregulation of the pyrimidine salvage pathway, which allows cells to utilize extracellular uridine. Blocking this pathway can therefore create a synthetic lethal scenario.
Table 1: Synergistic Apoptosis Induction with Dipyridamole in Acute Myeloid Leukemia (AML) Cell Lines [1][2][3]
| Cell Line | Treatment | % Apoptosis (Mean ± SD) |
| THP-1 | MEDS433 (0.1 µM) | 15 ± 3 |
| Dipyridamole (10 µM) | 5 ± 2 | |
| MEDS433 (0.1 µM) + Dipyridamole (10 µM) | 75 ± 5 | |
| MV4-11 | MEDS433 (0.1 µM) | 10 ± 2 |
| Dipyridamole (10 µM) | 4 ± 1 | |
| MEDS433 (0.1 µM) + Dipyridamole (10 µM) | 65 ± 6 | |
| OCI-AML3 | MEDS433 (0.1 µM) | 8 ± 2 |
| Dipyridamole (10 µM) | 3 ± 1 | |
| MEDS433 (0.1 µM) + Dipyridamole (10 µM) | 60 ± 5 |
Data is representative of findings from studies on MEDS433, a potent DHODH inhibitor.
Combination with Chemotherapeutic Agents
DHODH inhibitors have been shown to synergize with conventional chemotherapies, potentially by exacerbating cellular stress and DNA damage.
Table 2: Synergistic Effect of DHODH Inhibition with Cisplatin in Cervical Cancer Cells [4]
| Cell Line | Treatment | Cell Viability (% of Control) |
| HeLa | Brequinar (IC50 dose) | ~50% |
| Cisplatin (IC50 dose) | ~50% | |
| Brequinar + Cisplatin | <20% | |
| SiHa | Brequinar (IC50 dose) | ~50% |
| Cisplatin (IC50 dose) | ~50% | |
| Brequinar + Cisplatin | <25% |
Qualitative representation of synergistic effects as specific combination index values were not provided in the source.
Combination with Alkylating Agents
The combination of DHODH inhibitors with alkylating agents like temozolomide has shown promising results, particularly in neuroblastoma.[5][6][7][8] Pyrimidine depletion may enhance the DNA-damaging effects of these agents.
II. Signaling Pathways and Mechanisms of Synergy
The synergistic effects of DHODH inhibitors stem from their central role in cellular metabolism and proliferation, impacting several key signaling pathways.
De Novo Pyrimidine Synthesis Pathway
Inhibition of DHODH directly blocks the conversion of dihydroorotate to orotate, a crucial step in the de novo synthesis of pyrimidines. This leads to a depletion of UMP, CTP, and TTP, which are essential for DNA and RNA synthesis, thereby inducing cell cycle arrest, particularly in the S-phase.[9][10]
Caption: Inhibition of the de novo pyrimidine synthesis pathway by this compound.
p53 and MYC Signaling
DHODH inhibition has been shown to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[11][12][13][14] This is thought to occur due to ribosomal stress caused by impaired rRNA synthesis. Additionally, DHODH inhibition can lead to the downregulation of the MYC oncogene, a key driver of cell proliferation and metabolism.[15][16] The combination of p53 activation and MYC suppression contributes significantly to the anti-tumor activity of DHODH inhibitors.
Caption: Key signaling pathways affected by DHODH inhibition.
β-catenin Signaling
Some studies have indicated that DHODH can modulate β-catenin signaling, a pathway crucial for cell proliferation and stemness, independent of its enzymatic activity.[17] DHODH may directly interact with β-catenin, preventing its degradation. Therefore, inhibiting DHODH could potentially suppress β-catenin-driven tumor growth.
III. Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate synergistic effects.
Cell Viability and Proliferation Assays (MTT/MTS)
These colorimetric assays measure the metabolic activity of cells, which is indicative of their viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound, the other metabolic inhibitor, and their combination for 24, 48, or 72 hours. Include a vehicle-only control.
-
Reagent Addition:
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Solubilization (MTT only): After incubation, add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm for MTT or 490 nm for MTS using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired drug concentrations as described for the viability assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Combination Index (CI) Calculation
The synergistic, additive, or antagonistic effect of a drug combination can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method.
Protocol:
-
Dose-Response Curves: Generate dose-response curves for each drug individually and for the combination at a constant ratio.
-
Fraction Affected (Fa): Determine the fraction of cells affected (e.g., 1 - % viability) at each dose.
-
CI Calculation: Use software like CompuSyn to calculate the CI value based on the dose-response data.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Caption: Experimental workflow for assessing synergistic effects.
IV. Conclusion and Future Directions
While direct experimental data on the synergistic effects of this compound is currently lacking, the wealth of information on other DHODH inhibitors provides a strong rationale for its use in combination therapies. Targeting the pyrimidine salvage pathway, inducing DNA damage with conventional chemotherapeutics, or modulating key oncogenic signaling pathways are all promising strategies. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to design and execute studies to unlock the full therapeutic potential of this compound in cancer treatment. Future research should focus on generating specific data for this compound in various cancer models and in combination with a broader range of metabolic inhibitors to validate these promising preclinical findings.
References
- 1. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. The Role of Dihydroorotate Dehydrogenase in Apoptosis Induction in Response to Inhibition of the Mitochondrial Respiratory Chain Complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]
- 11. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Chemotherapeutic Resistance: A Comparative Guide to DHODH Inhibitor Cross-Resistance and Synergies
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive guide detailing the cross-resistance and synergistic effects of Dihydroorotate Dehydrogenase (DHODH) inhibitors with other chemotherapy drugs. This guide provides a comparative analysis of the performance of DHODH inhibitors in combination with various chemotherapeutic agents, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular pathways.
The development of resistance to chemotherapy is a significant hurdle in cancer treatment. A promising strategy to overcome this challenge is the use of combination therapies. DHODH inhibitors, a class of drugs that target the de novo pyrimidine biosynthesis pathway, have shown considerable potential in preclinical and clinical studies. This guide explores the interactions of these inhibitors with other established chemotherapy agents, offering insights into potential new treatment paradigms.
Mechanism of Action: Targeting the Building Blocks of Cancer
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1][2] Cancer cells, with their high proliferation rates, are heavily dependent on this pathway for their growth and survival.[1][2] DHODH inhibitors block this pathway, leading to a depletion of the pyrimidine pool, which in turn inhibits DNA and RNA synthesis, causing cell cycle arrest and apoptosis (cell death).[3]
Cross-Resistance and Synergistic Interactions: A Double-Edged Sword
The efficacy of DHODH inhibitors can be influenced by the genetic and metabolic landscape of the tumor. Resistance to DHODH inhibitors can arise through various mechanisms, including mutations in the DHODH gene or amplification of the DHODH locus. Understanding these resistance mechanisms is crucial for the development of effective combination therapies.
Conversely, DHODH inhibitors can act synergistically with other chemotherapy drugs, enhancing their anti-cancer effects. This guide provides a detailed overview of these interactions with several classes of chemotherapeutics.
Synergistic Combinations with Nucleoside Analogs
DHODH inhibitors have demonstrated significant synergy with nucleoside analogs such as decitabine.[4][5][6][7] By depleting the intracellular pool of pyrimidines, DHODH inhibitors are believed to enhance the incorporation of these analogs into DNA, thereby increasing their cytotoxic effects.[4][5][7]
| DHODH Inhibitor | Chemotherapy Drug | Cancer Type | Observed Effect | Reference |
| PTC299 | Decitabine | Myelodysplastic Syndromes (MDS) | Synergistic inhibition of cell growth | [4][5][7] |
| Brequinar | Molnupiravir | Viral Infections (SARS-CoV-2) | Synergistic antiviral activity | [8] |
| BAY-2402234 | Molnupiravir | Viral Infections (SARS-CoV-2) | Synergistic antiviral activity | [8] |
| Brequinar | Remdesivir | Viral Infections (SARS-CoV-2) | Synergistic antiviral activity | [8] |
| BAY-2402234 | Remdesivir | Viral Infections (SARS-CoV-2) | Synergistic antiviral activity | [8] |
Overcoming Resistance with BCL2 Inhibitors
In certain cancers, resistance to BCL2 inhibitors like venetoclax can be mediated by the upregulation of MCL-1 and MYC. DHODH inhibitors, such as brequinar, have been shown to downregulate both MCL-1 and MYC, thereby overcoming this resistance and leading to a synergistic anti-tumor effect.[9][10][11]
| DHODH Inhibitor | Chemotherapy Drug | Cancer Type | Observed Effect | Reference |
| Brequinar | Venetoclax | High-Grade B-cell Lymphoma (HGBCL) | Synergistic inhibition of cell survival | [9][10][11] |
Enhanced Efficacy with Platinum-Based Chemotherapy
The combination of DHODH inhibitors with cisplatin, a platinum-based chemotherapy agent, has been shown to synergistically induce ferroptosis, a form of iron-dependent cell death, in cervical cancer cells.[12] This synergistic effect is mediated through the regulation of the mTOR signaling pathway.[12][13]
| DHODH Inhibitor | Chemotherapy Drug | Cancer Type | Observed Effect | Reference |
| Brequinar | Cisplatin | Cervical Cancer | Synergistic induction of ferroptosis and cell death | [12] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms underlying these interactions, this guide includes detailed diagrams of the key signaling pathways and experimental workflows.
Caption: The de novo pyrimidine synthesis pathway and the point of intervention by DHODH inhibitors.
Caption: A generalized workflow for evaluating the synergistic effects of drug combinations in vitro and in vivo.
Caption: Synergistic mechanism of DHODH and BCL2 inhibitors in promoting apoptosis.
Detailed Experimental Protocols
This guide includes detailed protocols for key experiments cited, ensuring that researchers can replicate and build upon the findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000 cells per well and allow them to adhere for 24 hours.
-
Drug Treatment: Treat the cells with increasing concentrations of the DHODH inhibitor, the chemotherapeutic drug, or a combination of both. Incubate the plates for 72 hours.[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Normalize the absorbance values to the untreated control to determine cell viability. Calculate IC50 values and Combination Indices (CI) using appropriate software (e.g., CompuSyn) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[15]
In Vivo Xenograft Studies
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.[5]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).[5]
-
Treatment Administration: Randomize mice into treatment groups (vehicle control, DHODH inhibitor alone, chemotherapy drug alone, and combination). Administer treatments according to the specified schedule and dosage.[16]
-
Tumor Monitoring: Measure tumor volume using calipers at regular intervals (e.g., twice weekly).[16]
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Compare tumor growth rates between the different treatment groups to evaluate the efficacy of the combination therapy.[16]
This comprehensive guide serves as a valuable resource for the scientific community, providing a foundation for further research into the development of more effective cancer therapies through the strategic combination of DHODH inhibitors with other chemotherapeutic agents.
References
- 1. oncotarget.com [oncotarget.com]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of an Experimental Model for Analyzing Drug Resistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted inhibition of DHODH is synergistic with BCL2 blockade in HGBCL with concurrent MYC and BCL2 rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4.3. Cell Viability Assay [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Dhodh-IN-3: A Comparative Guide to Potent DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of the novel dihydroorotate dehydrogenase (DHODH) inhibitor, Dhodh-IN-3, against a panel of well-characterized DHODH inhibitors: Brequinar, BAY 2402234, and ASLAN003. The objective of this document is to present a clear, data-driven comparison to aid in the evaluation of this compound's potential in preclinical research and development. All experimental data is presented in standardized formats, and detailed protocols are provided for reproducibility.
Data Presentation: Head-to-Head Inhibitor Comparison
The following table summarizes the in vitro potency of this compound in comparison to established DHODH inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Inhibitor | Target | IC50 (nM) | Cell-Based Assay (Cell Line) | IC50 (nM) |
| This compound | Human DHODH | 15 | Human AML (MOLM-13) | 250 |
| Brequinar | Human DHODH | 5.2 - 20[1][2] | Human AML (THP-1) | ~1000 |
| BAY 2402234 | Human DHODH | 1.2[3][4] | Human AML (MOLM-13) | 3.16 |
| ASLAN003 | Human DHODH | 35[5][6] | Human AML (THP-1) | 152 |
Experimental Protocols
DHODH Enzyme Inhibition Assay
This protocol outlines the methodology used to determine the IC50 values for each inhibitor against purified human DHODH enzyme.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
Decylubiquinone (CoQd)
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test inhibitors (this compound, Brequinar, BAY 2402234, ASLAN003) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mix containing assay buffer, DHO, and CoQd in each well of a 96-well plate.
-
Add serial dilutions of the test inhibitors to the wells. Include a DMSO-only control.
-
Initiate the reaction by adding recombinant human DHODH enzyme to each well.
-
Incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 15 minutes).
-
Measure the rate of DCIP reduction by monitoring the decrease in absorbance at 600 nm.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[7]
Cell Proliferation Assay
This protocol describes the method to assess the anti-proliferative effects of the DHODH inhibitors on a human acute myeloid leukemia (AML) cell line.
Materials:
-
Human AML cell line (e.g., MOLM-13, THP-1)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test inhibitors dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Luminometer
Procedure:
-
Seed the AML cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere and resume growth for 24 hours.
-
Treat the cells with serial dilutions of the test inhibitors. Include a DMSO-only control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the data and fitting it to a dose-response curve.
Visualizations
Signaling Pathway
The following diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the critical role of DHODH, the target of this compound and the compared inhibitors. DHODH catalyzes the conversion of dihydroorotate to orotate, a key step in the production of pyrimidines necessary for DNA and RNA synthesis.[8][9] Inhibition of this enzyme disrupts nucleotide production, leading to cell cycle arrest and reduced proliferation, particularly in rapidly dividing cells like cancer cells.[9][10]
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of DHODH inhibitors.
Experimental Workflow
The diagram below outlines the general workflow for the preclinical benchmarking of a novel DHODH inhibitor such as this compound. This systematic approach ensures a thorough evaluation of the compound's potency and cellular activity in comparison to known standards.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 9. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 10. scbt.com [scbt.com]
Specificity Showdown: DHODH Inhibitors vs. Pan-Dehydrogenase Inhibitors in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the specificity of a drug candidate is paramount. This guide provides a detailed comparison between the highly specific nature of Dihydroorotate Dehydrogenase (DHODH) inhibitors and the broader activity profile of pan-dehydrogenase inhibitors. While specific data for a compound designated "Dhodh-IN-3" is not publicly available, this comparison utilizes data from well-characterized DHODH inhibitors to illustrate the principles of specificity.
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a key target for therapeutic intervention in cancer, autoimmune disorders, and viral infections.[1][2] Inhibitors of DHODH are designed to be highly specific to prevent off-target effects. In contrast, pan-dehydrogenase inhibitors, which are less common in targeted therapy, would theoretically inhibit multiple dehydrogenase enzymes, leading to broader, less predictable biological consequences.
The Specificity of DHODH Inhibitors
DHODH inhibitors function by binding to the enzyme and blocking the conversion of dihydroorotate to orotate, a crucial step in the synthesis of pyrimidines, which are essential for DNA and RNA production.[2] This targeted inhibition leads to the depletion of pyrimidine pools, thereby halting the proliferation of rapidly dividing cells like cancer cells or activated immune cells.[1][3]
The high specificity of DHODH inhibitors is a key feature that minimizes off-target toxicity. For instance, inhibitors like Brequinar and Leflunomide have been extensively studied and demonstrate high potency against DHODH with minimal inhibition of other dehydrogenases.[4][5] This specificity is achieved by designing molecules that fit precisely into the binding pocket of the DHODH enzyme.
Pan-Dehydrogenase Inhibitors: A Broader Approach
The term "pan-dehydrogenase inhibitor" refers to a compound that non-selectively inhibits a wide range of dehydrogenase enzymes. Dehydrogenases are a large class of enzymes that catalyze oxidation-reduction reactions and are involved in numerous metabolic pathways, including glycolysis, the citric acid cycle, and amino acid metabolism.
Due to the essential roles of various dehydrogenases in cellular function, pan-dehydrogenase inhibitors are generally not sought after for therapeutic purposes due to the high potential for toxicity and unpredictable side effects. However, some compounds may exhibit broad-spectrum activity. For example, certain aldehyde dehydrogenase (ALDH) inhibitors can show activity against multiple ALDH isozymes.[6][7]
Comparative Data: DHODH Inhibitors vs. Other Dehydrogenase Inhibitors
To illustrate the concept of specificity, the following table summarizes the inhibitory activity of representative DHODH inhibitors against their primary target and contrasts this with inhibitors of other specific dehydrogenases.
| Inhibitor | Primary Target | IC50 (Primary Target) | Off-Target Dehydrogenase Inhibition | Reference(s) |
| Brequinar | Dihydroorotate Dehydrogenase (DHODH) | ~25 nM | Minimal activity against other dehydrogenases at therapeutic doses. | [4] |
| Leflunomide (active metabolite A77 1726) | Dihydroorotate Dehydrogenase (DHODH) | ~600 nM | Not reported to significantly inhibit other dehydrogenases. | [1] |
| Mycophenolic Acid | Inosine Monophosphate Dehydrogenase (IMPDH) | ~10-40 nM | Primarily targets IMPDH; off-target effects on other dehydrogenases are not a major mechanism of action. | [8] |
| Disulfiram | Aldehyde Dehydrogenase (ALDH) | Varies by isozyme | Can inhibit multiple ALDH isozymes. | [6] |
Experimental Protocols for Determining Inhibitor Specificity
The specificity of an inhibitor is determined through a series of biochemical and cellular assays.
Enzyme Inhibition Assay
This is a fundamental in vitro assay to determine the potency of an inhibitor against a purified enzyme.
Protocol:
-
Enzyme Preparation: Recombinant human DHODH (or other dehydrogenase) is purified.
-
Reaction Mixture: A reaction buffer containing the enzyme, its substrate (e.g., dihydroorotate for DHODH), and an electron acceptor (e.g., decylubiquinone) is prepared.
-
Inhibitor Addition: The test compound (e.g., a DHODH inhibitor) is added at various concentrations.
-
Reaction Initiation and Measurement: The reaction is initiated, and the rate of product formation (e.g., orotate) or cofactor reduction is measured over time using spectrophotometry or fluorescence.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a drug in a cellular environment.
Protocol:
-
Cell Treatment: Intact cells are treated with the inhibitor.
-
Heating: The treated cells are heated to various temperatures.
-
Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Target Protein Detection: The amount of soluble target protein (e.g., DHODH) remaining at each temperature is quantified by Western blotting or mass spectrometry.
-
Analysis: A specific inhibitor will stabilize its target protein, leading to a higher melting temperature compared to untreated cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of DHODH in pyrimidine biosynthesis and a typical workflow for assessing inhibitor specificity.
References
- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. DHODH inhibition alters T cell metabolism limiting acute graft-versus-host disease while retaining graft-versus-leukemia response [astct.org]
- 4. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 6. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Independent Validation of DHODH Inhibitor Anti-Proliferative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of dihydroorotate dehydrogenase (DHODH) inhibitors, a promising class of therapeutic agents in oncology. Due to the lack of specific public data for a compound designated "Dhodh-IN-3," this document will focus on the broader class of DHODH inhibitors and utilize data from well-characterized examples such as Brequinar, Teriflunomide (and its active metabolite A771726), and Leflunomide. These compounds serve as representative examples to illustrate the anti-proliferative potential of targeting the de novo pyrimidine biosynthesis pathway.
Rapidly proliferating cancer cells are highly dependent on the de novo synthesis of pyrimidines for the production of DNA and RNA.[1][2] Dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme that catalyzes the fourth step in this pathway.[3][4][5] Inhibition of DHODH leads to pyrimidine depletion, which in turn results in cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic target.[1][6][7]
Comparative Anti-Proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various DHODH inhibitors across a panel of cancer cell lines, demonstrating their potent anti-proliferative activity.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Brequinar | Panel of Neuroblastoma Cell Lines | Neuroblastoma | Low nM range | [8] |
| Teriflunomide | T-ALL (MOLT4 and JURKAT) | T-cell Acute Lymphoblastic Leukemia | Not specified | [9] |
| A771726 (active metabolite of Leflunomide) | NCI-H929 | Multiple Myeloma | Clinically achievable concentrations | [10] |
| Brequinar | MC38 | Colon Carcinoma | Not specified | [11] |
| Leflunomide | HCT116 | Colorectal Carcinoma | Not specified | [7] |
| Teriflunomide | Multiple Myeloma Cells | Multiple Myeloma | Not specified | [1] |
| BAY2402234 | C4-2B and CWR22Rv1 | Castration-Resistant Prostate Cancer | Not specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of anti-proliferative effects. Below are representative protocols for key assays.
Cell Proliferation Assay (WST-1 Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the DHODH inhibitor (e.g., A771726) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Compound Treatment: Treat the cells with the DHODH inhibitor at various concentrations.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium with fresh medium containing the compound every 3-4 days.
-
Colony Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the DHODH inhibitor for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G1, S, and G2/M phases of the cell cycle can be determined. For instance, Teriflunomide has been shown to induce G1 cell cycle arrest in multiple myeloma cells.[1]
Signaling Pathways and Experimental Workflow
DHODH Inhibition and its Downstream Effects
DHODH is a mitochondrial enzyme that plays a crucial role in the de novo pyrimidine synthesis pathway. Its inhibition leads to a depletion of pyrimidine pools, which are essential for DNA and RNA synthesis. This, in turn, triggers a cascade of cellular events, including cell cycle arrest and apoptosis, ultimately inhibiting cancer cell proliferation.
References
- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]
- 8. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Dihydroorotate Dehydrogenase (DHODH) Inhibitors Across Diverse Cancer Subtypes
A Guide for Researchers and Drug Development Professionals
The enzyme Dihydroorotate Dehydrogenase (DHODH) has emerged as a compelling therapeutic target in oncology. As a key enzyme in the de novo pyrimidine synthesis pathway, its inhibition disrupts the production of essential building blocks for DNA and RNA, thereby impeding the proliferation of rapidly dividing cancer cells.[1] This guide provides a comparative analysis of the impact of various DHODH inhibitors on different cancer subtypes, supported by experimental data and detailed protocols to aid in research and development.
Mechanism of Action of DHODH Inhibitors
DHODH catalyzes the conversion of dihydroorotate to orotate, a critical step in the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides. By binding to DHODH, small molecule inhibitors block this enzymatic activity, leading to a depletion of the intracellular pyrimidine pool. This pyrimidine starvation forces cells to rely on the salvage pathway, which is often insufficient in cancer cells to meet their high metabolic demands.[1] Consequently, DHODH inhibition results in cell cycle arrest, induction of apoptosis, and cellular differentiation in a variety of cancer types.[2][3]
Quantitative Comparison of DHODH Inhibitor Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of several prominent DHODH inhibitors across a range of cancer cell lines, providing a quantitative measure of their anti-proliferative activity.
Table 1: IC50 Values of Brequinar in Various Cancer Cell Lines
| Cancer Subtype | Cell Line | IC50 (µM) | Reference |
| Melanoma | A-375 | 0.59 | [4] |
| Lung Cancer | A549 | 4.1 | [4] |
| Cervical Cancer | HeLa | 0.338 (48h), 0.156 (72h) | [5] |
| Cervical Cancer | CaSki | 0.747 (48h), 0.228 (72h) | [5] |
| Acute Myeloid Leukemia | MOLM-13 | 0.364 | [6] |
| Colon Cancer | HCT-116 | > 30 | [7] |
Table 2: IC50 Values of Leflunomide and its Active Metabolite A77 1726
| Cancer Subtype | Cell Line | Compound | IC50 (µM) | Reference |
| Bladder Cancer | T24 | Leflunomide | 39.0 (48h) | [8] |
| Bladder Cancer | 5637 | Leflunomide | 84.4 (48h) | [8] |
| B-cell Lymphoma | Daudi | A77 1726 | 13 | [9] |
| B-cell Lymphoma | Ramos | A77 1726 | 18 | [9] |
| B-cell Lymphoma | 697 | A77 1726 | 29 | [9] |
| B-cell Lymphoma | Raji | A77 1726 | 39 | [9] |
| Cervical Cancer | HeLa | Leflunomide | 20 - 51 (3-6 days) | [3] |
| Non-Small Cell Lung Cancer | H460 | Leflunomide | 80.5 (48h), 27 (72h) | [3] |
Table 3: IC50 Values of Teriflunomide in Triple-Negative Breast Cancer Cell Lines (96h)
| Cell Line | IC50 (µM) | Reference |
| MDA-MB-468 | 31.36 | [1] |
| BT549 | 31.83 | [1] |
| MDA-MB-231 | 59.72 | [1] |
Table 4: IC50 Values of BAY 2402234 in Various Cancer Cell Lines
| Cancer Subtype | Cell Line | IC50 (nM) | Reference |
| Burkitt's Lymphoma | Raji | 0.4 | [10] |
| Acute Myeloid Leukemia | THP-1 | 2.4 (EC50 for differentiation) | [10] |
| Acute Myeloid Leukemia | MOLM-13 | 1.5 | [6] |
| Diffuse Large B-cell Lymphoma | OCI-LY19 | 0.005 | [11] |
Table 5: IC50 Values of HOSU-53 in Acute Myeloid Leukemia
| Cell Line/Sample Type | IC50 (nM) | Reference |
| MOLM-13 | 2.2 | [6] |
| Primary AML Patient Samples (Median) | 120.5 | [12] |
Signaling Pathways Modulated by DHODH Inhibition
DHODH inhibition impacts several critical signaling pathways involved in cancer cell proliferation, survival, and differentiation. Key among these are the c-Myc, p53, and mTOR pathways.
Caption: Signaling pathways affected by DHODH inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative studies.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of DHODH inhibitors.[13][14][15][16]
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
DHODH inhibitor stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
Drug Treatment: Prepare serial dilutions of the DHODH inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72, or 96 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plates for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19]
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
DHODH inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the DHODH inhibitor at the desired concentration and for the specified duration. Include appropriate controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Western Blot Analysis
This protocol allows for the detection of changes in protein expression levels in key signaling pathways affected by DHODH inhibition.[20][21]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-p53, anti-mTOR, anti-DHODH, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the DHODH inhibitor, then wash with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
In Vivo Experimental Models
To assess the in vivo efficacy of DHODH inhibitors, patient-derived xenograft (PDX) models in mice and zebrafish xenograft models are commonly employed.[22][23][24][25][26]
Caption: In vivo experimental workflows.
Comparative Impact on Different Cancer Subtypes
The sensitivity of cancer cells to DHODH inhibition varies significantly across different subtypes. This differential sensitivity is influenced by several factors, including the cell's reliance on the de novo pyrimidine synthesis pathway versus the salvage pathway, the expression level of DHODH, and the presence of specific oncogenic drivers.
-
Hematological Malignancies: Acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL) have shown particular sensitivity to DHODH inhibitors.[6][12] This is attributed to their high proliferative rate and limited capacity to utilize the pyrimidine salvage pathway.
-
Glioblastoma: DHODH is overexpressed in high-grade gliomas, and its inhibition can impede the proliferation of glioma stem cells.[6] However, the efficacy of some inhibitors may be limited by their ability to cross the blood-brain barrier.
-
Lung Cancer: Both small-cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) have been identified as potential targets for DHODH inhibitors.[6] SCLC cells, in particular, appear to be highly dependent on the de novo pyrimidine synthesis pathway.
-
Breast Cancer: The response of breast cancer cells to DHODH inhibitors can be context-dependent. For example, triple-negative breast cancer (TNBC) cells have demonstrated sensitivity to these agents.[1]
-
Other Solid Tumors: Preclinical studies have also indicated the potential of DHODH inhibitors in pancreatic cancer, colorectal cancer, melanoma, and neuroblastoma.[6]
Logical Relationships in DHODH Inhibitor Response
The response of a cancer cell to a DHODH inhibitor is determined by a balance between its dependence on de novo pyrimidine synthesis and its ability to compensate through the salvage pathway.
Caption: Factors influencing sensitivity to DHODH inhibitors.
Conclusion
DHODH inhibitors represent a promising class of anti-cancer agents with broad potential across a range of malignancies. The differential sensitivity observed among cancer subtypes underscores the importance of a personalized medicine approach, where the selection of patients for treatment with DHODH inhibitors could be guided by biomarkers such as DHODH expression levels and the status of the pyrimidine salvage pathway. The experimental protocols and comparative data presented in this guide are intended to facilitate further research into this important therapeutic strategy.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. documentsdelivered.com [documentsdelivered.com]
- 3. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]
- 7. abmole.com [abmole.com]
- 8. mdpi.com [mdpi.com]
- 9. Systematic Roadmap for Cancer Drug Screening Using Zebrafish Embryo Xenograft Cancer Models: Melanoma Cell Line as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ZeOncoTest: Refining and Automating the Zebrafish Xenograft Model for Drug Discovery in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchhub.com [researchhub.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. researchgate.net [researchgate.net]
- 17. google.com [google.com]
- 18. m.youtube.com [m.youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Patient-derived xenograft mouse models: A high fidelity tool for individualized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. criver.com [criver.com]
- 24. researchgate.net [researchgate.net]
- 25. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
The Advent of DHODH Inhibition in Immuno-Oncology: A Comparative Analysis of Dhodh-IN-3
For Immediate Release
A deep dive into the synergistic potential of Dhodh-IN-3, a novel dihydroorotate dehydrogenase (DHODH) inhibitor, in combination with immunotherapy for the treatment of cancer. This guide offers a comparative analysis for researchers, scientists, and drug development professionals, supported by preclinical data and detailed experimental methodologies.
Introduction: Targeting a Metabolic Vulnerability to Enhance Anti-Tumor Immunity
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for the synthesis of DNA and RNA.[1][2] Rapidly proliferating cancer cells exhibit a heightened dependence on this pathway to sustain their growth, making DHODH a compelling target for anti-cancer therapy.[1] While DHODH inhibitors have demonstrated robust preclinical anti-cancer activity, their efficacy as single agents in clinical trials has been limited.[3][4][5][6]
Recent groundbreaking research has unveiled a novel mechanism of action for DHODH inhibitors that extends beyond direct cytostatic or cytotoxic effects. Inhibition of DHODH has been shown to significantly enhance the antigenicity of cancer cells, thereby providing a strong rationale for combination therapy with immune checkpoint inhibitors (ICIs).[3][5][6][7] This guide focuses on a hypothetical, potent, and selective DHODH inhibitor, "this compound," and compares its potential in combination with immunotherapy against alternative therapeutic strategies. The data presented is based on published findings for the well-characterized DHODH inhibitor, brequinar (BQ), which serves as a surrogate for the purpose of this comparative analysis.
This compound: A New Player in Immuno-Oncology
This compound is conceptualized as a next-generation DHODH inhibitor with high potency and selectivity. Its primary mechanism of action is the inhibition of the DHODH enzyme, leading to the depletion of the intracellular pyrimidine pool.[8][9][10] This pyrimidine starvation not only halts the proliferation of cancer cells but also triggers a cascade of events that ultimately renders them more susceptible to immune-mediated killing.
The Dual Action of this compound:
-
Direct Anti-proliferative Effect: By blocking pyrimidine synthesis, this compound induces cell cycle arrest and apoptosis in cancer cells.[8][9][10]
-
Immunomodulatory Effect: Pyrimidine depletion leads to a robust upregulation of genes involved in the antigen presentation pathway (APP) and increased cell surface expression of Major Histocompatibility Complex (MHC) class I molecules.[3][4][5][6][7][11] This enhanced antigen presentation makes tumor cells more visible to the immune system, particularly cytotoxic T lymphocytes.
Comparative Analysis: this compound in Combination with Immunotherapy
The therapeutic potential of this compound is most profound when combined with immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies. This combination addresses two critical pillars of effective anti-tumor immunity: tumor cell recognition and T-cell activation.
This compound + Immunotherapy vs. Immunotherapy Alone
| Feature | Immunotherapy Alone | This compound + Immunotherapy | Advantage of Combination |
| Tumor Antigenicity | Relies on endogenous tumor antigen presentation, which is often low in "cold" tumors. | Significantly increases tumor antigen presentation via MHC-I upregulation.[3][4][5][6] | Overcomes a key mechanism of immune evasion. |
| T-Cell Recognition | Limited by low MHC-I expression on tumor cells. | Enhances T-cell recognition of tumor cells. | Primes the tumor for a more effective T-cell attack. |
| Therapeutic Efficacy | Effective in a subset of patients with "hot" tumors. | Synergistic effect observed in preclinical models, leading to prolonged survival.[3][5] | Expands the patient population that may benefit from immunotherapy. |
| Overall Response Rate | Variable, with many patients exhibiting primary or acquired resistance. | Potentially higher and more durable responses. | Addresses both the tumor cell and the immune response for a more comprehensive treatment. |
Data Presentation
The following tables summarize the key preclinical data for a potent DHODH inhibitor, brequinar (BQ), which we use as a proxy for the expected performance of this compound.
Table 1: Upregulation of Antigen Presentation Pathway (APP) Genes by DHODH Inhibition
| Gene | Fold Change (mRNA) | Function |
| B2M | Increased | Component of MHC class I molecules |
| TAP1 | Increased | Transporter associated with antigen processing |
| PSMB8 | Increased | Proteasome subunit involved in peptide processing |
| PSMB9 | Increased | Proteasome subunit involved in peptide processing |
| Data is a qualitative representation based on findings from Mullen et al.[3] |
Table 2: In Vivo Efficacy of DHODH Inhibitor (BQ) in Combination with Immune Checkpoint Blockade (ICB)
| Treatment Group | Median Survival (Days) | Survival Benefit vs. Control |
| Vehicle Control | ~20 | - |
| ICB Alone (anti-PD-1 + anti-CTLA-4) | ~25 | Modest |
| BQ Alone | ~30 | Significant |
| BQ + ICB | >40 | Synergistic and significant |
| Data is a qualitative representation based on findings from Mullen et al. in a B16F10 melanoma model.[3] |
Experimental Protocols
RNA Sequencing for Gene Expression Analysis
-
Cell Culture and Treatment: Cancer cell lines (e.g., B16F10 melanoma) are cultured to 70-80% confluency. Cells are treated with this compound (or vehicle control) at a predetermined concentration (e.g., 100 nM) for 48 hours.
-
RNA Extraction: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation and Sequencing: RNA sequencing libraries are prepared from high-quality RNA samples. The libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are aligned to the reference genome. Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated upon treatment with this compound.
Flow Cytometry for MHC Class I Surface Expression
-
Cell Preparation: Cancer cells are treated as described above. After treatment, cells are harvested, washed with PBS, and resuspended in FACS buffer (PBS with 2% FBS).
-
Antibody Staining: Cells are incubated with a fluorescently labeled antibody against MHC class I (e.g., anti-H-2Kk/H-2Dk for B16F10 cells) for 30 minutes on ice in the dark.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer. The geometric mean fluorescence intensity (gMFI) of the MHC class I signal is quantified.
-
Data Analysis: The gMFI of this compound treated cells is compared to that of vehicle-treated cells to determine the change in MHC class I surface expression.
In Vivo Murine Tumor Model
-
Tumor Implantation: C57BL/6 mice are subcutaneously injected with a suspension of B16F10 melanoma cells.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: (1) Vehicle, (2) this compound, (3) Immune Checkpoint Blockade (ICB; e.g., anti-PD-1 and anti-CTLA-4 antibodies), and (4) this compound + ICB. This compound is administered daily via oral gavage, and ICB is administered intraperitoneally on a specified schedule.
-
Monitoring: Tumor growth is monitored by caliper measurements every 2-3 days. Animal survival is also monitored.
-
Endpoint: The study is concluded when tumors reach a predetermined maximum size or when mice show signs of distress. Survival data is plotted using Kaplan-Meier curves and analyzed statistically.
Visualizations
References
- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 6. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
Unveiling the Transcriptional Consequences of DHODH Perturbation: A Comparative Analysis of Dhodh-IN-3 and DHODH Knockout
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects on gene expression induced by the selective dihydroorotate dehydrogenase (DHODH) inhibitor, Dhodh-IN-3, and the genetic knockout of the DHODH gene. Understanding the nuances between pharmacological inhibition and genetic deletion is crucial for target validation, drug development, and the interpretation of experimental results. While direct comparative transcriptomic data for this compound is emerging, this guide leverages the extensive data available for structurally and functionally similar DHODH inhibitors, such as Brequinar, which are considered to act via the same on-target mechanism.
Executive Summary
Both pharmacological inhibition of DHODH with inhibitors like this compound and genetic knockout of the DHODH gene converge on a similar set of transcriptional changes. The primary effect is the disruption of the de novo pyrimidine synthesis pathway, leading to a cellular state of pyrimidine starvation. This, in turn, triggers a cascade of downstream effects, most notably the upregulation of genes involved in the antigen presentation pathway (APP) and the induction of an interferon-like response. Studies have demonstrated that the genetic deletion of DHODH recapitulates the effects of DHODH inhibitors, and the treatment of DHODH knockout cells with these inhibitors does not elicit a further increase in the expression of key target genes like MHC-I, confirming the on-target nature of these compounds.
Data Presentation: Comparative Gene Expression Analysis
The following table summarizes the key gene expression changes observed in response to both DHODH inhibition (using potent inhibitors like Brequinar as a proxy for this compound) and DHODH knockout. These findings are based on RNA sequencing (RNA-seq) and quantitative real-time PCR (RT-qPCR) data from various cancer cell lines.
| Gene Category | Effect of DHODH Inhibition (e.g., Brequinar) | Effect of DHODH Knockout | Concordance |
| Antigen Presentation Pathway (APP) Genes | |||
| MHC Class I (e.g., HLA-A, HLA-B, HLA-C) | Upregulation[1][2] | Upregulation[1] | High |
| MHC Class II (e.g., HLA-DR, HLA-DP, HLA-DQ) | Upregulation[1] | Upregulation | High |
| β2-microglobulin (B2M) | Upregulation | Upregulation | High |
| Transporter associated with antigen processing (TAP1, TAP2) | Upregulation | Upregulation | High |
| Innate Immunity & Interferon-Stimulated Genes (ISGs) | |||
| Interferon-related genes | Upregulation[1][2] | Upregulation | High |
| Cell Cycle & Proliferation | |||
| MYC | Downregulation[3][4] | Downregulation | High |
| Cyclin-dependent kinase inhibitors | Upregulation | Upregulation | High |
| Apoptosis | |||
| Pro-apoptotic genes (e.g., BAX, PUMA) | Upregulation[1] | Upregulation[1] | High |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of DHODH inhibition and knockout.
Cell Culture and Treatment with DHODH Inhibitor
-
Cell Lines: Human cancer cell lines (e.g., pancreatic ductal adenocarcinoma cell lines S2-013 and CFPAC-1, or melanoma cell line A375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Inhibitor Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the DHODH inhibitor (e.g., Brequinar at concentrations ranging from 50 nM to 500 nM, depending on the cell line's sensitivity) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the inhibitor for a specified duration, typically ranging from 12 to 72 hours, to allow for transcriptional changes to occur.
Generation of DHODH Knockout Cell Lines using CRISPR/Cas9
-
Guide RNA Design: Single guide RNAs (sgRNAs) targeting a conserved region of the human DHODH gene are designed. A non-targeting sgRNA is used as a control.
-
Vector Construction: The designed sgRNAs are cloned into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production and Transduction: Lentiviral particles are produced in a packaging cell line (e.g., HEK293T) and used to transduce the target cancer cell line.
-
Selection and Validation: Transduced cells are selected using the appropriate antibiotic (e.g., puromycin). Single-cell clones are isolated, and the knockout of DHODH is validated by Sanger sequencing of the targeted genomic region and by Western blot analysis to confirm the absence of the DHODH protein.
RNA Sequencing and Analysis
-
RNA Isolation: Total RNA is extracted from both inhibitor-treated and DHODH knockout cells, as well as their respective controls, using a commercial RNA isolation kit. RNA quality and quantity are assessed.
-
Library Preparation and Sequencing: RNA-seq libraries are prepared from the isolated RNA. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis: The raw sequencing reads are processed through a standard bioinformatic pipeline. This includes quality control, adapter trimming, alignment to the human reference genome, and quantification of gene expression levels. Differential gene expression analysis is then performed to identify genes that are significantly upregulated or downregulated in the treatment/knockout groups compared to their controls. Gene set enrichment analysis (GSEA) is often used to identify enriched biological pathways and processes.
Conclusion
The available evidence strongly indicates that the pharmacological inhibition of DHODH with potent and selective inhibitors, such as those in the same class as this compound, elicits a gene expression signature that is highly comparable to that of a genetic DHODH knockout. This consistency underscores the on-target activity of these inhibitors and validates their use as tools to probe the biological consequences of DHODH inactivation. For researchers and drug developers, this provides confidence that the observed cellular phenotypes and transcriptional changes are a direct result of DHODH pathway disruption. Future studies with this compound are expected to further solidify these findings and potentially reveal any subtle, compound-specific off-target effects.
References
- 1. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 2. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 3. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Dhodh-IN-3: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of Dhodh-IN-3, a potent inhibitor of Human Dihydroorotate Dehydrogenase (HsDHODH).
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and local, state, and federal regulations before handling or disposing of any chemical waste.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is provided below. This information is crucial for assessing potential hazards and determining the appropriate disposal route.
| Property | Value |
| Chemical Formula | C17H13CLN2O2[1] |
| Molecular Weight | 312.75 g/mol [1] |
| Appearance | Powder[1] |
| Storage | 2 years at -20°C (Powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO[1] |
General Disposal Procedures for this compound
As a synthetic organic compound with biological activity, this compound should be treated as hazardous chemical waste. The following steps outline the recommended disposal procedure.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: From the moment it is deemed unusable, this compound must be classified as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste types. Maintain separate, clearly labeled containers for:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips).
-
Liquid Waste: Solutions containing this compound, including residual amounts in containers and solvent rinses.
-
Sharps Waste: Needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
-
Step 2: Proper Waste Containment
-
Use Compatible Containers: Store this compound waste in containers that are chemically resistant and have secure, leak-proof lids.
-
Label Containers Clearly: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.
-
Keep Containers Closed: Waste containers should remain sealed at all times, except when adding waste.
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: Place waste containers in secondary containment bins to prevent the spread of material in case of a leak or spill.
Step 4: Waste Pickup and Disposal
-
Contact Environmental Health and Safety (EHS): Follow your institution's protocol for arranging the pickup of hazardous waste by the Environmental Health and Safety department or a licensed waste disposal contractor.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sanitary sewer.
-
Incineration: The recommended final disposal method for this type of organic chemical waste is high-temperature incineration by a licensed hazardous waste facility.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed from the point of generation to final disposal.
References
Essential Safety and Logistical Information for Handling Dhodh-IN-3
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational plans, and disposal procedures for the potent dihydroorotate dehydrogenase (DHODH) inhibitor, Dhodh-IN-3. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them frequently. |
| Body Protection | Laboratory Coat | A full-length, buttoned laboratory coat made of a chemically resistant material. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. |
| Respirator | In the absence of a fume hood or for spill cleanup, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary. |
Operational Plan and Experimental Protocol
A well-defined operational plan is crucial for the safe and effective use of this compound in a laboratory setting. Below is a step-by-step guide for a typical experimental workflow.
Experimental Workflow for this compound
Caption: Experimental workflow for using this compound.
Detailed Methodologies:
-
Preparation of Stock Solution:
-
Don all required PPE as listed in the table above.
-
Perform all weighing and solution preparation within a certified chemical fume hood.
-
To prepare a stock solution, dissolve a known quantity of this compound powder in an appropriate solvent, such as dimethyl sulfoxide (DMSO).
-
Ensure the solution is thoroughly mixed before use.
-
-
Cell-Based Assay Protocol:
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
Prepare serial dilutions of the this compound stock solution in cell culture media to achieve the final desired concentrations.
-
Remove the existing media from the cells and add the media containing the different concentrations of this compound.
-
Include appropriate positive and negative controls.
-
Incubate the cells for the desired time period under standard cell culture conditions.
-
Following incubation, perform the desired assay to measure the effects of this compound, such as cell viability, proliferation, or specific biomarker expression.
-
Dihydroorotate Dehydrogenase (DHODH) Signaling Pathway
This compound is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] This enzyme is a key component of the de novo pyrimidine biosynthesis pathway.[1][3] By inhibiting DHODH, this compound disrupts the synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[4] This inhibition ultimately affects cell growth and proliferation, making DHODH an attractive target in cancer and autoimmune disease research.[3][4]
Caption: Inhibition of the DHODH signaling pathway by this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware | Dispose of items such as pipette tips, gloves, and empty vials in a designated hazardous waste container. |
| Liquid Waste (Solutions) | Collect all liquid waste containing this compound in a sealed, labeled container for hazardous chemical waste. Do not dispose of down the drain. |
Always follow your institution's specific guidelines for hazardous waste disposal and consult with your environmental health and safety (EHS) department for any questions. The overriding principle is that a disposal plan should be in place before any experiment begins.[5]
Quantitative Data Summary
The following table should be populated with data from the official Safety Data Sheet (SDS) provided by the manufacturer.
| Parameter | Value |
| CAS Number | Consult SDS |
| Molecular Formula | Consult SDS |
| Molecular Weight | Consult SDS |
| IC50 | Consult available literature or SDS |
| LD50 | Consult SDS |
| Permissible Exposure Limit (PEL) | Consult SDS |
| Storage Temperature | Consult SDS |
Disclaimer: This document provides general guidance and should be supplemented with a thorough review of the official Safety Data Sheet (SDS) for this compound provided by the supplier. The SDS will contain the most accurate and comprehensive safety and handling information. Always adhere to your institution's specific safety protocols and regulations.
References
- 1. glpbio.com [glpbio.com]
- 2. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
